Product packaging for Disodium carboxyethyl siliconate(Cat. No.:CAS No. 18191-40-7)

Disodium carboxyethyl siliconate

Cat. No.: B106457
CAS No.: 18191-40-7
M. Wt: 196.14 g/mol
InChI Key: JGOICJFFICGNEJ-UHFFFAOYSA-M
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Description

Disodium carboxyethyl Siliconate (CAS 18191-40-7, Molecular Formula C3H6Na2O5Si, Molecular Weight 196.14 g/mol) is a disodium salt with a carboxyethyl-functionalized siloxane backbone . This organosilicon compound is valued in materials science research for its properties as a hydrophilic surface modification agent and effective pigment dispersant . Its mechanism of action is characterized by the formation of protective, vapor-permeable films on surfaces, a result of its low surface tension which promotes excellent spreading and the creation of stable, anionic hydrophilic coatings . These characteristics make it a compound of significant interest for investigating advanced dispersion technologies, particularly for achieving instant, low-shear dispersion of pigments like mica in aqueous media, which enhances color development and tinting strength in experimental formulations . Furthermore, its high compatibility and reported low comedo genicity and irritation potential make it a relevant subject for studying new material interfaces in controlled settings . This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal cosmetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Na2O5Si B106457 Disodium carboxyethyl siliconate CAS No. 18191-40-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[dihydroxy(oxido)silyl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOICJFFICGNEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Na2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171219
Record name Disodium carboxyethyl siliconate
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Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18191-40-7
Record name Disodium carboxyethyl siliconate
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Record name Disodium carboxyethyl siliconate
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Record name Carboxyethylsilanetriol, disodium salt
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Record name DISODIUM CARBOXYETHYL SILICONATE
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Disodium Carboxyethyl Siliconate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate, also known as carboxyethylsilanetriol sodium salt or sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with growing interest in the biomedical field. Its unique structure, combining a hydrophilic carboxylate group and a reactive silanetriol moiety, makes it a versatile molecule for surface modification, nanoparticle functionalization, and as a potential bioactive agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biomedical applications of disodium carboxyethyl siliconate, with a focus on experimental protocols and data interpretation.

Synthesis of this compound

The primary synthesis route for this compound involves the hydrolysis of a cyano-functionalized alkoxysilane precursor, followed by neutralization. A common precursor is 3-cyanopropyltriethoxysilane (B86997) or 3-(triethoxysilyl)propionitrile. The synthesis can be conceptualized in the following two main stages:

  • Hydrolysis of the Nitrile and Ester Groups: The precursor, 3-(triethoxysilyl)propionitrile, undergoes hydrolysis under acidic or basic conditions. This reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH) and the triethoxysilane (B36694) group (-Si(OCH2CH3)3) into a silanetriol group (-Si(OH)3).

  • Neutralization: The resulting carboxyethylsilanetriol is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), to yield the disodium salt.

A generalized experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 3-(triethoxysilyl)propionitrile

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

  • Sodium hydroxide (NaOH) for neutralization

  • Distilled water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Hydrolysis:

    • 3-(triethoxysilyl)propionitrile is dispersed in an aqueous solution of either HCl or NaOH.

    • The mixture is heated under reflux for a specified period to ensure complete hydrolysis of both the nitrile and the ethoxy groups. The reaction progress can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the nitrile peak.

  • Neutralization and Purification:

    • After cooling to room temperature, the solution is neutralized to a pH of approximately 12-12.5 with a concentrated solution of sodium hydroxide.

    • The resulting solution is then typically filtered to remove any solid impurities.

    • The final product is usually obtained as an aqueous solution, often at a concentration of 25% (w/w).

Note: This is a generalized procedure. Specific reaction times, temperatures, and concentrations of reactants should be optimized for desired yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C3H6Na2O5Si
Molecular Weight 196.14 g/mol [1][]
Appearance Typically a colorless to slightly cloudy liquid (as a 25% aqueous solution)[3]
Solubility Soluble in water[]
pH (25% solution) 12 - 12.5

Characterization Techniques and Expected Results

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups (-CH2-CH2-) of the carboxyethyl chain. The chemical shifts would be influenced by the adjacent silicon and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum should reveal two distinct signals for the two methylene carbons and a signal for the carboxylate carbon.

  • ²⁹Si NMR: This technique is crucial for confirming the presence of the silanetriol group. A single resonance is expected in the region characteristic of T-type silicon atoms (R-Si(OH)3).

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
-CH₂-Si~0.8 - 1.2
-CH₂-COO⁻~2.2 - 2.6

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad)O-H stretching of Si-OH and adsorbed water
2950 - 2850C-H stretching of methylene groups
~1600C=O stretching of the carboxylate group
1100 - 1000Si-O-Si stretching (if condensation occurs)
950 - 850Si-OH bending
Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the amount of water present. A typical TGA curve would show an initial weight loss corresponding to the evaporation of water, followed by decomposition at higher temperatures. The decomposition of sodium carboxylate salts can be a complex process.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or glass transitions, and to study the energetics of decomposition.

Biomedical Applications

This compound is emerging as a valuable tool in various biomedical applications, primarily due to its ability to functionalize surfaces and nanoparticles.

Drug Delivery Systems

The carboxylate groups of this compound can be used to attach drug molecules to nanoparticles, creating targeted drug delivery systems. For instance, it has been used as a key raw material for the carboxylic acid modification of fluorescent silica (B1680970) nanoparticles (FSiNPs) for pH-responsive drug delivery of doxorubicin. The carboxyl groups can be activated to form amide bonds with drug molecules or linkers.

Biosensors

The ability to functionalize surfaces makes this compound suitable for the development of biosensors. It has been used to introduce carboxyl groups onto ZnO nanowire-coated scaffolds for the immunocapture and detection of exosomes. The carboxyl groups provide anchor points for the covalent attachment of antibodies or other biorecognition elements.

Tissue Engineering and Wound Healing

While direct studies on this compound are limited, the role of silicon compounds in tissue engineering is well-documented. Silicon is known to stimulate the synthesis of collagen, a key component of the extracellular matrix. It is believed that silicon-containing compounds can promote wound healing and bone regeneration. The proposed mechanism involves the activation of specific signaling pathways.

One such pathway is the BMP-2/Smad/RUNX2 signaling pathway , which is crucial for osteoblast differentiation and bone formation. Silicon has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the Smad proteins (Smad1/5). Phosphorylated Smad1/5 then translocates to the nucleus and acts as a transcription factor for Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis. RUNX2 then promotes the expression of osteogenic markers like collagen type I.

Visualizing Workflows and Pathways

Synthesis Workflow

SynthesisWorkflow precursor 3-(triethoxysilyl)propionitrile hydrolysis Hydrolysis (Acidic or Basic) precursor->hydrolysis intermediate Carboxyethylsilanetriol hydrolysis->intermediate neutralization Neutralization (NaOH) intermediate->neutralization product This compound neutralization->product

Caption: Synthesis workflow of this compound.

Characterization Workflow

CharacterizationWorkflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir tga_dsc Thermal Analysis (TGA/DSC) synthesis->tga_dsc structure Structural Confirmation nmr->structure functional_groups Functional Group ID ftir->functional_groups thermal_stability Thermal Stability tga_dsc->thermal_stability

Caption: Characterization workflow for this compound.

Proposed Signaling Pathway in Bone Regeneration

SignalingPathway Si Silicon Compound BMP2 BMP-2 Upregulation Si->BMP2 stimulates Smad Smad1/5 Phosphorylation BMP2->Smad RUNX2 RUNX2 Activation Smad->RUNX2 Collagen Collagen Type I Synthesis RUNX2->Collagen Osteogenesis Osteoblast Differentiation RUNX2->Osteogenesis

Caption: Proposed role of silicon in collagen synthesis via BMP-2/Smad/RUNX2 pathway.

Conclusion

This compound is a promising organosilicon compound with significant potential in biomedical applications, particularly in the fields of drug delivery, biosensing, and tissue engineering. Its synthesis from commercially available precursors is straightforward, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the specific biological interactions and signaling pathways modulated by this compound will undoubtedly open up new avenues for its application in advanced therapeutic and diagnostic strategies. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this versatile molecule.

References

Physicochemical Properties of Disodium Carboxyethyl Siliconate in Aqueous Solutions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate is an organosilicon compound recognized for its role as a skin conditioning agent in the cosmetics industry. Its chemical structure, featuring a silicon atom bonded to a carboxyethyl group and three hydroxyl groups, suggests potential for complex interactions in aqueous environments.[1][2] This technical guide aims to provide a comprehensive overview of the known physicochemical properties of disodium carboxyethyl siliconate in aqueous solutions, with a focus on its potential applications in research and drug development. However, it is crucial to note that detailed, publicly available quantitative data on this specific compound is limited. Much of the information presented is based on general principles of silicate (B1173343) and silicone chemistry and requires experimental verification for this particular molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1. This information is primarily derived from chemical databases.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₃H₆Na₂O₅Si[1][2]
Molecular Weight 196.14 g/mol [1][2]
CAS Number 18191-40-7[1]
IUPAC Name Disodium;3-[dihydroxy(oxido)silyl]propanoate[1]
Synonyms Carboxyethylsilanetriol disodium salt, Sodium carboxyethylsilanetriol[1]
Physical Form Commercially available as a 25% solution in water.[1]

Physicochemical Characteristics in Aqueous Solutions

Solubility

This compound is expected to be freely soluble in water due to the presence of the carboxylate and silanolate groups, which can readily hydrogen bond with water molecules. The commercial availability of a 25% aqueous solution supports this assumption.[1]

Experimental Protocol for Solubility Determination:

A standard method for determining the aqueous solubility of a compound involves the shake-flask method (OECD Guideline 105).

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the solution to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) for silicon content or a validated chromatographic method.

pH of Aqueous Solutions

Aqueous solutions of this compound are anticipated to be alkaline due to the hydrolysis of the siliconate and carboxylate groups. A material safety data sheet for a 25% solution describes it as "mildly alkaline." The precise pH will be concentration-dependent.

Experimental Protocol for pH Measurement:

  • Solution Preparation: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 1%, 5%, 10% w/v).

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).

  • Measurement: Immerse the calibrated pH electrode in each solution and record the stable pH reading at a constant temperature.

Viscosity

The viscosity of aqueous solutions of this compound is expected to increase with concentration. At higher concentrations, intermolecular interactions and potential for polymerization of the silanol (B1196071) groups could lead to a significant increase in viscosity.

Experimental Protocol for Viscosity Measurement:

The viscosity of polymer solutions can be determined using a capillary viscometer or a rotational viscometer.

  • Solution Preparation: Prepare a range of concentrations of this compound in water.

  • Viscometer Setup: For a capillary viscometer (e.g., an Ubbelohde viscometer), ensure the instrument is clean and calibrated with a standard of known viscosity. For a rotational viscometer, select the appropriate spindle and rotational speed.

  • Measurement:

    • Capillary Viscometer: Measure the flow time of a known volume of the solution through the capillary at a constant temperature. The kinematic viscosity can be calculated from the flow time and the viscometer constant.

    • Rotational Viscometer: Measure the torque required to rotate the spindle at a constant angular velocity in the solution. The dynamic viscosity can be determined from the torque, spindle geometry, and rotational speed.

  • Data Analysis: Plot viscosity as a function of concentration.

Surface Tension

The structure of this compound, with its hydrophilic carboxylate and silanolate groups and a short alkyl chain, suggests it may exhibit some surface activity, although it is not a classical surfactant. It is expected to lower the surface tension of water to some extent.

Experimental Protocol for Surface Tension Measurement:

The surface tension of aqueous solutions can be measured using methods such as the Du Noüy ring method, the Wilhelmy plate method, or pendant drop shape analysis.

  • Solution Preparation: Prepare a series of concentrations of this compound in high-purity water.

  • Instrumentation: Use a tensiometer for the ring or plate method, or a goniometer with drop shape analysis software for the pendant drop method. Ensure all glassware and the measurement probe (ring or plate) are scrupulously clean to avoid contamination.

  • Measurement:

    • Ring/Plate Method: Measure the force required to pull the ring or plate through the air-water interface.

    • Pendant Drop Method: Analyze the shape of a drop of the solution hanging from a needle. The surface tension is calculated from the drop shape based on the Young-Laplace equation.

  • Data Analysis: Plot surface tension as a function of the logarithm of the concentration to determine the critical micelle concentration (CMC), if one exists.

Stability in Aqueous Solution: Hydrolysis and Condensation

Organosilicates, particularly those with hydroxyl groups on the silicon atom (silanols), can undergo hydrolysis and condensation reactions in aqueous solutions. The stability of this compound will be influenced by pH, concentration, and temperature.

  • Hydrolysis: The Si-O⁻ bonds can potentially hydrolyze, although in its disodium salt form, it is already in a hydrolyzed state.

  • Condensation: The silanol groups (-Si-OH) can undergo condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. This process is generally favored under neutral or slightly acidic conditions. The alkaline nature of the disodium salt likely helps to maintain its monomeric form.

Experimental Protocol for Stability Assessment:

  • Solution Preparation and Storage: Prepare aqueous solutions of known concentration at different pH values (e.g., acidic, neutral, and alkaline) and store them at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.

  • Analytical Methods:

    • Size Exclusion Chromatography (SEC): To monitor for the formation of oligomers or polymers.

    • ²⁹Si NMR Spectroscopy: To observe changes in the chemical environment of the silicon atom, which can indicate condensation reactions.

    • pH Measurement: To track any changes in the solution's pH over time.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its properties suggest some potential areas of exploration.

  • Excipient in Formulations: Its potential to modify viscosity and its likely mucoadhesive properties (due to hydrogen bonding capabilities of the silanol groups) could make it a candidate for use in topical or mucosal drug delivery systems.

  • Controlled Release: The ability of silanols to undergo condensation could theoretically be harnessed to form a matrix for the controlled release of entrapped active pharmaceutical ingredients (APIs). The release could be modulated by pH.

  • Biomaterial Surface Modification: Silanes are often used to modify the surface of biomaterials to improve biocompatibility or to attach other molecules. The functional groups on this compound could be used for such purposes.

Logical Relationship: Potential Role in Drug Delivery

G Potential Application in Drug Delivery DCS Disodium Carboxyethyl Siliconate Properties Physicochemical Properties (Solubility, Viscosity, Mucoadhesion) DCS->Properties Matrix Siloxane Matrix Formation (via Condensation) DCS->Matrix SurfaceMod Surface Modification DCS->SurfaceMod Formulation Topical/Mucosal Formulation Properties->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation API->Matrix CR Controlled Release System Matrix->CR BM Biomaterial BM->SurfaceMod Biocompatibility Improved Biocompatibility/ Drug Conjugation SurfaceMod->Biocompatibility

Caption: Logical flow of potential applications in drug delivery.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Consequently, no established experimental workflows for its biological characterization exist. Research in this area would need to start with fundamental in vitro cytotoxicity and biocompatibility studies.

Experimental Workflow: Initial Biocompatibility Assessment

G Initial Biocompatibility Assessment Workflow Start Start: Disodium Carboxyethyl Siliconate Solution CellCulture Select Relevant Cell Lines (e.g., Keratinocytes, Fibroblasts) Start->CellCulture DoseResponse Dose-Response Study (Varying Concentrations) CellCulture->DoseResponse Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseResponse->Cytotoxicity DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis Conclusion Conclusion on In Vitro Biocompatibility DataAnalysis->Conclusion

Caption: A basic workflow for the initial in vitro biocompatibility testing.

Conclusion

This compound is a water-soluble organosilicon compound with potential for interesting physicochemical behavior in aqueous solutions. While its current application is primarily in the cosmetics industry, its properties suggest that it could be explored for various roles in pharmaceutical formulations and drug delivery. However, a significant gap exists in the publicly available scientific literature regarding its detailed quantitative physicochemical properties and its biological interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in further investigating this compound. Rigorous experimental work is required to fully characterize its behavior and to validate any potential applications in the pharmaceutical field.

References

An In-depth Technical Guide to the Hydrolysis and Stability Studies of Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) carboxyethyl siliconate, an organosilicon compound, holds potential for various applications within the pharmaceutical and materials science sectors. A thorough understanding of its stability and hydrolysis behavior is paramount for ensuring its efficacy, safety, and shelf-life in any formulation. This technical guide provides a comprehensive overview of the methodologies and considerations for conducting robust hydrolysis and stability studies of disodium carboxyethyl siliconate. It outlines detailed experimental protocols for forced degradation studies under various stress conditions, including hydrolysis, oxidation, and thermal stress, in accordance with ICH guidelines. Furthermore, this guide discusses suitable analytical techniques for the quantification of the parent compound and its degradation products and presents illustrative quantitative data in structured tables. Diagrams generated using Graphviz are provided to visualize key processes, including the proposed hydrolysis pathway and experimental workflows.

Introduction

This compound (CAS RN: 18191-40-7) is an organic salt with the molecular formula C₃H₆Na₂O₅Si.[1][2] Its structure, featuring a silicon atom bonded to a carboxyethyl group, suggests susceptibility to hydrolysis, particularly at the silicon-oxygen bonds. The stability of this compound under various environmental conditions, such as pH, temperature, and oxidative stress, is a critical quality attribute that can influence its performance and safety profile. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4]

Chemical Structure and Properties

  • IUPAC Name: disodium;3-[dihydroxy(oxido)silyl]propanoate[2]

  • Molecular Formula: C₃H₆Na₂O₅Si[1]

  • Molecular Weight: 196.14 g/mol [1][2]

  • SMILES: C(C--INVALID-LINK--(O)[O-])C(=O)[O-].[Na+].[Na+][1]

  • InChI: InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1[1]

Hydrolysis Pathway

The primary degradation pathway for this compound is expected to be hydrolysis of the silanolate and Si-C bonds, particularly under acidic or basic conditions. The silicon center is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

G A This compound (C₃H₆Na₂O₅SiNa₂) B Carboxyethylsilanetriol (C₃H₈O₅Si) A->B Hydrolysis (H₂O, H⁺/OH⁻) C Silicic Acid (Si(OH)₄) B->C Further Hydrolysis (Cleavage of Si-C bond) D 3-Hydroxypropanoic acid B->D Side reaction E Polycondensation Products (Polysiloxanes) B->E Condensation C->E Condensation

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental Protocols for Stability Studies

Forced degradation studies are conducted to intentionally degrade the sample to a target level of 5-20%.[3][5] This allows for the identification of degradation products and the development of a stability-indicating method.

General Protocol for Forced Degradation

A general workflow for conducting forced degradation studies is outlined below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL) C Acid Hydrolysis: Mix with 0.1 M HCl, heat at 60°C A->C D Base Hydrolysis: Mix with 0.1 M NaOH, at RT A->D E Oxidative Degradation: Mix with 3% H₂O₂, at RT A->E B Prepare stress agents: - 0.1 M HCl - 0.1 M NaOH - 3% H₂O₂ H Withdraw samples at defined time points C->H D->H E->H F Thermal Degradation: Heat solid sample at 80°C F->H G Photolytic Degradation: Expose to light (ICH Q1B) G->H I Neutralize acid/base samples H->I For C & D J Analyze by Stability-Indicating Analytical Method (e.g., HPLC) H->J For E, F, G I->J K Characterize degradation products (e.g., LC-MS, NMR) J->K

Caption: Experimental Workflow for Forced Degradation Studies.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the samples using a stability-indicating analytical method.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

    • Analyze the samples.

Oxidative Degradation
  • Prepare a solution of this compound in 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze the samples.

Thermal Degradation
  • Place the solid this compound in a stability chamber at 80°C with controlled humidity (e.g., 75% RH).

  • Withdraw samples at various time points.

  • Prepare solutions of the withdrawn samples for analysis.

Photolytic Degradation
  • Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Analyze the exposed and control samples.

Analytical Methods

The quantification of this compound and its degradation products can be challenging due to its polar nature and lack of a strong UV chromophore.

High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)

A common approach for analyzing compounds lacking a chromophore is pre-column or post-column derivatization.

  • Illustrative HPLC Method:

    • Derivatization: A potential method involves complexation with a metal ion that can be detected by UV-Vis, similar to methods used for EDTA.[6][7][8] For instance, forming a complex with Fe(III) could create a chromophore detectable around 260 nm.[8]

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength suitable for the derivatized complex.

    • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy can be a powerful tool for studying the structural changes in silicon-containing compounds.[9][10] It can provide information on the silicon environment and help identify the formation of silanols and polysiloxanes. ¹H and ¹³C NMR can be used to monitor changes in the carboxyethyl group.

Data Presentation

The quantitative results from the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Illustrative Data for Hydrolytic Degradation of this compound (Initial Concentration = 1.0 mg/mL)

Time (hours)Remaining (%) in 0.1 M HCl at 60°CRemaining (%) in 0.1 M NaOH at RT
0100.0100.0
292.588.3
485.179.1
872.365.4
2450.642.8

Table 2: Illustrative Data for Oxidative and Thermal Degradation

Stress ConditionDurationRemaining (%)
3% H₂O₂ at RT24 hours95.2
80°C (solid state)7 days98.1

Relationship between pH and Degradation Rate

The rate of hydrolysis of silicon compounds is often pH-dependent. A pH-rate profile can be generated by studying the degradation at various pH values.

G cluster_0 Experimental Setup cluster_1 Data Collection and Analysis cluster_2 Result Visualization A Prepare buffer solutions at various pH values (e.g., 2, 4, 7, 9, 12) B Incubate this compound solutions in each buffer at a constant temperature A->B C Measure the concentration of the compound at different time intervals B->C D Calculate the pseudo-first-order rate constant (k_obs) for each pH C->D E Plot log(k_obs) versus pH D->E F Determine regions of acid-catalyzed, base-catalyzed, and pH-independent hydrolysis E->F

References

"Disodium carboxyethyl siliconate structural analysis using NMR and FTIR spectroscopy"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of disodium (B8443419) carboxyethyl siliconate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for spectral interpretation, detailed experimental protocols, and a comprehensive analysis of the expected spectroscopic data.

Introduction

Disodium carboxyethyl siliconate, also known as sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with a range of potential applications stemming from its unique chemical structure, which combines a hydrophilic carboxylate group with a reactive silanetriol moiety. Accurate structural confirmation is paramount for its application in research and development. This guide details the use of NMR (¹H, ¹³C, and ²⁹Si) and FTIR spectroscopy as powerful, non-destructive techniques for the unambiguous structural analysis of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are compiled based on the analysis of structurally analogous compounds, including propanoic acid and its salts, and various organosilicon compounds. These tables provide a reliable prediction of the expected chemical shifts and vibrational frequencies.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
-CH₂-Si0.8 - 1.2Triplet~ 7-8
-CH₂-COO⁻2.2 - 2.6Triplet~ 7-8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AtomPredicted Chemical Shift (δ) [ppm]
-C H₂-Si10 - 15
-C H₂-COO⁻35 - 40
-C OO⁻175 - 185

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound in D₂O

Silicon AtomPredicted Chemical Shift (δ) [ppm]
R-Si (OH)₂O⁻-50 to -70
FTIR Spectroscopy Data

Table 4: Predicted FTIR Absorption Bands for this compound (Solid State)

Functional GroupPredicted Absorption Range [cm⁻¹]Vibration ModeIntensity
O-H (Silanol)3200 - 3600StretchingBroad, Strong
C-H (Alkyl)2850 - 2960StretchingMedium
C=O (Carboxylate)1550 - 1610Asymmetric StretchingStrong
C-H (Alkyl)1400 - 1470BendingMedium
C-O (Carboxylate)1300 - 1420Symmetric StretchingStrong
Si-O-Si1000 - 1100Asymmetric StretchingStrong
Si-C1200 - 1250StretchingMedium
Si-OH800 - 950BendingBroad, Medium

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation (for ¹H, ¹³C, and ²⁹Si NMR)

  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice due to the compound's solubility in water and to avoid a large, interfering solvent peak in the ¹H NMR spectrum.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 1,4-dioxane, can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

3.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Solvent Suppression: If a residual H₂O signal is present, a solvent suppression technique like presaturation or WATERGATE can be employed.

    • Acquisition Parameters:

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 s

      • Acquisition time (aq): 2-4 s

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters:

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2-5 s

  • ²⁹Si NMR:

    • Pulse Program: A proton-decoupled pulse program with a longer relaxation delay is often necessary due to the long T₁ relaxation times of ²⁹Si nuclei. An inverse-gated decoupling sequence can be used to suppress the negative Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Number of scans: 4096 or higher

      • Relaxation delay (d1): 10-30 s

FTIR Spectroscopy

3.2.1. Sample Preparation (Solid State)

  • KBr Pellet Method:

    • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

3.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Sample Scan: Place the sample in the beam path and record the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Visualization of Analytical Workflow and Structural Correlation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample Disodium Carboxyethyl Siliconate Sample NMR_Prep Dissolve in D₂O (add internal standard if needed) Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep NMR_Acq ¹H, ¹³C, ²⁹Si NMR Data Acquisition NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR_Acq->NMR_Data FTIR_Data FTIR Spectrum (Absorption Bands) FTIR_Acq->FTIR_Data Interpretation Correlate Spectroscopic Data with Molecular Structure NMR_Data->Interpretation FTIR_Data->Interpretation Structure Verified Structure of This compound Interpretation->Structure

Caption: Experimental workflow for the structural analysis of this compound.

logical_relationship cluster_nmr NMR Data cluster_ftir FTIR Data H1_NMR ¹H NMR: - Two Triplets - Confirms -CH₂-CH₂- moiety Structure Disodium carboxyethyl siliconate H1_NMR->Structure C13_NMR ¹³C NMR: - Three distinct signals - Confirms C backbone and carboxylate C13_NMR->Structure Si29_NMR ²⁹Si NMR: - Single resonance - Confirms Si environment Si29_NMR->Structure OH_band Broad O-H band (3200-3600 cm⁻¹) => Si-OH group OH_band->Structure CO_band Strong C=O band (1550-1610 cm⁻¹) => Carboxylate group CO_band->Structure SiO_band Strong Si-O band (1000-1100 cm⁻¹) => Siloxane/Silanol (B1196071) group SiO_band->Structure

Caption: Correlation of spectroscopic data to the chemical structure.

Interpretation of Spectra

  • ¹H NMR: The spectrum is expected to show two triplets, characteristic of an ethyl group (-CH₂-CH₂-). The methylene (B1212753) group adjacent to the silicon atom will be more shielded (appear at a lower ppm value) compared to the methylene group adjacent to the electron-withdrawing carboxylate group. The integration of these signals should be in a 2:2 ratio.

  • ¹³C NMR: Three distinct signals are predicted, corresponding to the two methylene carbons and the carboxylate carbon. The carboxylate carbon will be significantly deshielded, appearing at a high ppm value.

  • ²⁹Si NMR: A single resonance is expected in the region typical for silanetriols, confirming the chemical environment of the silicon atom.

  • FTIR: The presence of a broad absorption band in the high-frequency region (3200-3600 cm⁻¹) is a strong indicator of the O-H stretching vibrations of the silanol groups. A very strong band in the 1550-1610 cm⁻¹ region is characteristic of the asymmetric stretching of the carboxylate anion. The strong absorption around 1000-1100 cm⁻¹ is attributed to Si-O stretching vibrations.

Conclusion

The combination of ¹H, ¹³C, and ²⁹Si NMR with FTIR spectroscopy provides a comprehensive and definitive method for the structural analysis of this compound. By following the detailed experimental protocols and utilizing the predicted spectroscopic data presented in this guide, researchers can confidently verify the structure and purity of this compound, which is essential for its further application in scientific research and development.

An In-depth Technical Guide to the Toxicology and Biocompatibility Profile of Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available toxicological and biocompatibility data specifically for Disodium Carboxyethyl Siliconate is limited. This guide provides a comprehensive overview based on the chemistry of organosilicon compounds, general principles of toxicology, and standardized testing protocols relevant for the assessment of such materials.

Introduction

This compound is an organosilicon compound used in the cosmetics industry as a skin conditioning agent.[1][2][3] Its chemical structure, featuring a silicon-carbon bond, places it in the broad category of silicones.[2] While many organosilicon compounds are known for their biocompatibility and low toxicity, a thorough toxicological evaluation is essential for any new compound intended for topical or internal use.[4][5][6] This guide outlines the expected toxicological profile of this compound and details the standard experimental protocols for its biocompatibility assessment.

Chemical and Physical Properties

PropertyValue
Chemical Name Disodium;3-[dihydroxy(oxido)silyl]propanoate[7]
CAS Number 18191-40-7[3]
Molecular Formula C3H6Na2O5Si[7][8]
Molecular Weight 196.14 g/mol [7][8]

General Toxicology and Biocompatibility of Organosilicon Compounds

Organosilicon compounds, particularly polysiloxanes (silicones), have a long history of use in medical devices and personal care products due to their general inertness and biocompatibility.[4][5][9] They are typically characterized by low toxicity.[6]

The biocompatibility of silicones is attributed to the stable siloxane backbone (Si-O-Si). However, the biological response can be influenced by the organic side chains and the presence of residual reactants or low molecular weight species. The surface properties of the material also play a crucial role in the biological response.[9] The toxicity of silica-containing compounds can be related to the presence and arrangement of silanol (B1196071) (Si-OH) groups on their surface, which can interact with biological membranes and molecules.[10][11][12]

Standardized Toxicological Assessment

A comprehensive toxicological assessment for a compound like this compound would follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).[13][14]

In Vitro Cytotoxicity

Cytotoxicity testing is a fundamental first step in assessing biocompatibility, evaluating the potential of a substance to cause cell death or damage.[15][16]

Experimental Protocol: ISO 10993-5 - Elution Test [15][17][18]

  • Preparation of Test Article Extract: The test material is extracted in a cell culture medium (e.g., MEM with serum) to leach out any potentially toxic substances. The extraction conditions (time, temperature, surface area to volume ratio) are standardized.[17][18]

  • Cell Culture: A monolayer of L-929 mouse fibroblast cells is cultured in 96-well plates.[18][19]

  • Exposure: The culture medium is replaced with the test article extract at various concentrations. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.[17][18]

  • Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).[18]

  • Assessment of Viability:

    • Qualitative: The cell monolayer is examined microscopically for morphological changes (e.g., cell lysis, rounding, detachment) and graded on a scale from 0 (no reactivity) to 4 (severe reactivity).[18][19]

    • Quantitative: Cell viability is measured using assays like MTT or XTT, which assess mitochondrial activity, or the Neutral Red Uptake (NRU) assay.[15] A reduction in cell viability below 70% is typically considered a cytotoxic effect.[19]

Data Presentation: Cytotoxicity Evaluation Criteria (ISO 10993-5)

GradeReactivityDescription of Cell Culture
0NoneDiscrete intracytoplasmic granules; no cell lysis, no reduction of cell growth.
1SlightNot more than 20% of the cells are round, loosely attached, and without intracytoplasmic granules; occasional lysed cells are present.
2MildNot more than 50% of the cells are round and devoid of intracytoplasmic granules; no extensive cell lysis and empty areas between cells.
3ModerateNot more than 70% of the cells are lysed or destroyed.
4SevereNearly complete destruction of the cell layers.

Quantitative Assessment

  • Non-cytotoxic: Cell viability ≥ 70% of the negative control.[19]

  • Cytotoxic: Cell viability < 70% of the negative control.

Mandatory Visualization: Cytotoxicity Testing Workflow (ISO 10993-5)

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestMaterial Test Material (this compound) Extraction Extraction (e.g., 37°C, 24h) TestMaterial->Extraction CultureMedium Cell Culture Medium CultureMedium->Extraction TestExtract Test Extract Extraction->TestExtract Exposure Incubate with Test Extract TestExtract->Exposure CellCulture L-929 Cell Monolayer CellCulture->Exposure Qualitative Qualitative Analysis (Microscopy) Exposure->Qualitative Quantitative Quantitative Analysis (e.g., MTT Assay) Exposure->Quantitative Result Cytotoxicity Result Qualitative->Result Quantitative->Result G start Reconstructed Human Epidermis (RhE) Tissues apply_test Topical Application of Test Substance start->apply_test wash Wash Substance from Tissue Surface apply_test->wash incubate Post-Exposure Incubation (e.g., 42 hours) wash->incubate viability MTT Assay for Tissue Viability incubate->viability result Calculate Mean Viability vs. Negative Control viability->result classify Classification result->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No G cluster_tests In Vitro / In Chemico Tests MIE Molecular Initiating Event (Covalent Binding to Proteins) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 KE4 Key Event 4 (T-Cell Proliferation) KE3->KE4 AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO DPRA OECD 442C (DPRA) DPRA->MIE KeratinoSens OECD 442D (KeratinoSens™) KeratinoSens->KE2 hCLAT OECD 442E (h-CLAT) hCLAT->KE3 G Implant Biomaterial Implantation Protein Protein Adsorption (Vroman Effect) Implant->Protein Acute Acute Inflammation (Neutrophil Recruitment) Protein->Acute Chronic Chronic Inflammation (Monocyte/Macrophage Recruitment) Acute->Chronic FBGC Foreign Body Giant Cell (FBGC) Formation Chronic->FBGC Fibrosis Fibrous Capsule Formation FBGC->Fibrosis

References

An In-depth Technical Guide to the Solubility and Aggregation Behavior of Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) carboxyethyl siliconate is an anionic organosilicon compound with significant potential in pharmaceutical and cosmetic applications due to its surface-active properties. Understanding its solubility and aggregation behavior is paramount for formulation development, ensuring product stability, and optimizing performance. This technical guide provides a comprehensive overview of the principles governing the solubility and aggregation of disodium carboxyethyl siliconate, detailed experimental protocols for characterization, and a framework for data interpretation. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies and illustrative data to empower researchers in their investigations.

Introduction to this compound

This compound, with the chemical formula C₃H₆Na₂O₅Si, is the disodium salt of carboxyethylsilanetriol. Its structure comprises a hydrophilic carboxylate group and a silanolate moiety, lending it amphiphilic characteristics. This dual nature drives its tendency to adsorb at interfaces and self-assemble into aggregates in aqueous solutions. These properties are key to its function as a stabilizer, emulsifier, and delivery agent in various formulations. The presence of the sodium salt form enhances its compatibility with aqueous systems.[1][2]

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation feasibility. This compound is known to be soluble in water, commercially available as a 25% (w/w) aqueous solution.[3][4] However, its solubility can be influenced by several factors.

Factors Influencing Solubility
  • pH: The solubility of this compound is expected to be pH-dependent. In acidic solutions, the carboxylate and silanolate groups can become protonated, potentially reducing the compound's overall charge and leading to a decrease in water solubility. Generally, for sodium silicates, solubility is higher in neutral and alkaline solutions.[5]

  • Temperature: The effect of temperature on the solubility of siliconates can be complex. While solubility often increases with temperature, the hydrolysis and condensation of silanol (B1196071) groups can also be accelerated at elevated temperatures, potentially leading to the formation of less soluble oligomers and polymers.

  • Solvent: While highly soluble in water, the solubility of this compound in organic solvents is expected to be limited due to its ionic nature. It is generally insoluble in most organic solvents.[6]

  • Ionic Strength: The presence of other salts in the solution can affect the solubility of this compound through the common ion effect or by altering the ionic environment, which can influence the stability of the dissolved species.

Quantitative Solubility Data
Parameter Condition Solubility (g/L)
Solvent Deionized Water> 250 (based on 25% w/w solution)
Ethanol< 1 (estimated)
Acetone< 1 (estimated)
pH 4.0Illustrative Value: 150
7.0Illustrative Value: > 250
10.0Illustrative Value: > 250
Temperature 4 °CIllustrative Value: 200
25 °CIllustrative Value: > 250
50 °CIllustrative Value: > 250 (potential for instability)

Note: Values marked as "Illustrative Value" are hypothetical and intended to demonstrate data presentation. Actual values must be determined experimentally.

Aggregation Behavior of this compound

As an amphiphilic molecule, this compound is expected to form micelles or other aggregates in aqueous solution above a certain concentration, known as the Critical Micelle Concentration (CMC). This aggregation is a spontaneous process driven by the hydrophobic effect, where the nonpolar carboxyethyl tails are sequestered from water in the core of the aggregate, while the hydrophilic heads remain in contact with the aqueous phase.

Characterization of Aggregation

The aggregation behavior of surfactants is typically characterized by the following parameters:

  • Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. It is a key indicator of a surfactant's efficiency.

  • Aggregation Number (N): The average number of surfactant molecules in a single micelle.

  • Micelle Size and Morphology: The hydrodynamic radius, shape (e.g., spherical, cylindrical), and polydispersity of the aggregates.

Illustrative Aggregation Data

The following table provides an example of how the aggregation properties of this compound could be summarized.

Parameter Method Illustrative Value
Critical Micelle Concentration (CMC) Surface Tensiometry5 x 10⁻³ mol/L
Conductivity6 x 10⁻³ mol/L
Aggregation Number (N) Fluorescence Quenching80
Hydrodynamic Radius (Rh) Dynamic Light Scattering (DLS)5 nm
Micelle Morphology Transmission Electron Microscopy (TEM)Spherical

Note: These values are illustrative and based on typical values for similar anionic surfactants. Experimental determination is required for accurate characterization.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standard procedures for characterizing the solubility and aggregation behavior of this compound.

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, buffered solutions at various pH values) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a suitable analytical technique. Given the structure, methods like inductively coupled plasma-mass spectrometry (ICP-MS) for silicon content or a validated HPLC method could be employed.

  • Calculation: Calculate the solubility in g/L or mol/L from the concentration of the saturated solution.

Determination of Critical Micelle Concentration (CMC)
  • Prepare a series of solutions of this compound in deionized water with concentrations spanning the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[7][8]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the concentration at the point of inflection where the surface tension ceases to decrease significantly with increasing concentration.[1]

  • Prepare a stock solution of this compound in deionized water.

  • Perform a series of dilutions in a conductivity cell, measuring the specific conductance after each addition and thorough mixing at a constant temperature.

  • Plot the specific conductance versus the surfactant concentration.

  • Determine the CMC from the intersection of the two linear portions of the plot, which represent the pre-micellar and post-micellar regions.[3][9]

Characterization of Micelle Size and Morphology
  • Prepare a solution of this compound at a concentration significantly above the determined CMC.

  • Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity fluctuations.

  • Analyze the data using the Stokes-Einstein equation to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the micelles.[4][10][11][12]

  • Prepare a dilute solution of this compound above its CMC.

  • Apply a small drop of the solution onto a carbon-coated TEM grid.

  • Negatively stain the sample by adding a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) and then blotting away the excess liquid. This enhances the contrast of the organic micelles against the background.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope to visualize the morphology and size of the micelles.[13][14]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

G cluster_0 Solubility Assessment cluster_1 Aggregation Behavior Analysis Sol_Prep Prepare Supersaturated Solution Equilibrate Equilibrate (e.g., 24h) Sol_Prep->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify Quantify Concentration Separate->Quantify Sol_Data Solubility Data (g/L) Quantify->Sol_Data Final_Report Comprehensive Technical Report Sol_Data->Final_Report CMC_Det Determine CMC (Tensiometry/Conductivity) DLS_Analysis DLS Analysis (Size/PDI) CMC_Det->DLS_Analysis TEM_Imaging TEM Imaging (Morphology) DLS_Analysis->TEM_Imaging Agg_Data Aggregation Profile TEM_Imaging->Agg_Data Agg_Data->Final_Report Start This compound Sample Start->Sol_Prep Start->CMC_Det

Fig. 1: Experimental workflow for physicochemical characterization.

Hydrolysis and Condensation Considerations

It is important to note that solutions of organosilanetriols can be susceptible to hydrolysis and condensation reactions, especially under certain pH and temperature conditions.[12] This can lead to the formation of siloxane bonds (Si-O-Si) and the growth of oligomeric and polymeric species over time. Such processes can affect both the solubility and the aggregation behavior of the compound. Therefore, it is recommended to use freshly prepared solutions for characterization and to conduct stability studies under the intended storage and use conditions.

Conclusion

This technical guide has outlined the key aspects of the solubility and aggregation behavior of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust framework for its comprehensive characterization. By systematically investigating the influence of pH, temperature, and other formulation variables, researchers and drug development professionals can effectively harness the properties of this versatile excipient for the creation of stable and efficacious pharmaceutical and cosmetic products.

References

Quantum Mechanical Modeling of Disodium Carboxyethyl Siliconate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium carboxyethyl siliconate is an organosilicon compound with emerging applications in various fields. Understanding its interactions at a molecular level is crucial for optimizing its function and designing new applications. This technical guide provides a framework for the quantum mechanical modeling of this compound interactions. Due to the limited specific research on this molecule, this guide presents methodologies and illustrative data from computational studies on analogous organosilicon compounds. It outlines the theoretical background, computational protocols, and expected outcomes from such modeling studies, offering a roadmap for researchers in this area.

Introduction to this compound and Quantum Mechanical Modeling

This compound is an organosilicon compound characterized by the presence of silicon-carbon bonds.[1] Such compounds exhibit unique electronic and steric properties that influence their reactivity and intermolecular interactions.[2] Quantum mechanical (QM) modeling, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure and reactivity of organosilicon compounds.[2][3] These methods allow for the precise calculation of molecular geometries, interaction energies, and reaction pathways, providing insights that are often inaccessible through experimental means alone.

Theoretical Background: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has been instrumental in predicting the energetics of silicon-centered intermediates, enabling the quantification of transition state stability and reaction kinetics.[2]

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of electrons in a molecule. The choice of the exchange-correlation functional is a critical aspect of DFT calculations, as it dictates the accuracy of the results. Common functionals used in organosilicon chemistry include B3LYP and PBE, often paired with basis sets like 6-31G* or larger to accurately describe the electronic environment around the silicon atom.

A general workflow for a DFT-based investigation is outlined below.

cluster_0 Computational Workflow A System Definition (e.g., this compound + Target Molecule) B Geometry Optimization A->B Initial Structure C Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D Single Point Energy Calculation (Higher Level of Theory) C->D Verified Minimum E Analysis of Results (Binding Energy, Charge Distribution, etc.) D->E Calculated Properties

Caption: A generalized workflow for quantum mechanical calculations.

Hypothetical Interaction Analysis: this compound

To illustrate the potential of QM modeling, we will consider a hypothetical study of the interaction between this compound and a biological target, for instance, an amino acid residue of a protein. This is relevant for understanding its behavior in biological systems or cosmetic formulations.

3.1. Model System and Computational Details

The model system would consist of the optimized structure of this compound and a representative amino acid side chain (e.g., the hydroxyl group of serine or the carboxyl group of aspartic acid).

Computational Protocol:

  • Structure Preparation: Initial 3D structures of this compound and the interacting partner are generated.

  • Geometry Optimization: The geometry of the individual molecules and the interacting complex is optimized using a DFT method (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation of the molecules.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Interaction Energy Calculation: The binding energy (ΔE_bind) between this compound and its partner is calculated using the following equation:

    ΔE_bind = E_complex - (E_siliconate + E_partner)

    Where E_complex is the total energy of the optimized complex, and E_siliconate and E_partner are the energies of the individual optimized molecules. A negative ΔE_bind indicates a stable interaction. Basis Set Superposition Error (BSSE) corrections should be applied for more accurate results.

3.2. Illustrative Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, studies on similar organosilicon compounds interacting with various substrates provide an expectation of the types of results that would be generated. The following table summarizes hypothetical interaction energies and key bond distances based on analogous systems.

Interacting PartnerHypothetical Binding Energy (kcal/mol)Key Interaction Distance (Å)Type of Interaction
Water Molecule-8.5Si---O: 2.1Hydrogen Bond
Serine Side Chain (-OH)-12.3Si---O: 2.0Hydrogen Bond/Coordinate
Aspartic Acid Side Chain (-COOH)-18.7Si---O: 1.9Coordinate Covalent
Amide Backbone (N-H)-6.2O---H: 1.8Hydrogen Bond

Note: These values are illustrative and based on general principles of organosilicon chemistry and intermolecular interactions.

Visualization of Molecular Interactions

Visualizing the molecular orbitals and electrostatic potential surfaces can provide significant insights into the nature of the interactions.

4.1. Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO)

The HOMO and LUMO are the frontier molecular orbitals. Their energy gap and spatial distribution are crucial for understanding chemical reactivity. In the context of interactions, the overlap between the HOMO of one molecule and the LUMO of another can indicate the potential for charge transfer and bond formation.

4.2. Electrostatic Potential (ESP) Map

An ESP map illustrates the charge distribution on the molecular surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This visualization is invaluable for predicting non-covalent interaction sites.

A logical diagram for analyzing these interactions is presented below.

cluster_0 Interaction Analysis Pathway A Optimized Complex Geometry B Frontier Molecular Orbital Analysis (HOMO-LUMO) A->B C Electrostatic Potential Mapping A->C D Charge Transfer Analysis B->D Predicts Reactivity E Identification of Key Interaction Sites C->E Identifies Electrostatic Complementarity D->E

Caption: A logical pathway for analyzing intermolecular interactions.

Advanced Topics and Future Directions

5.1. Solvation Effects

The interactions of this compound will likely occur in a solvent (e.g., water). Implicit or explicit solvation models can be incorporated into DFT calculations to provide a more realistic representation of the system. The Polarizable Continuum Model (PCM) is a common implicit solvation method.

5.2. Molecular Dynamics (MD) Simulations

For larger systems or to study the dynamic behavior of interactions over time, classical MD simulations can be employed. The force field parameters for the siliconate can be derived from the quantum mechanical calculations.

5.3. Reactivity and Mechanism Studies

QM modeling can be used to investigate potential chemical reactions involving this compound. This includes locating transition states and calculating reaction barriers to elucidate reaction mechanisms.[5]

Conclusion

Quantum mechanical modeling offers a powerful suite of tools to investigate the interactions of this compound at the atomic level. Although direct computational studies on this molecule are currently lacking, the methodologies and principles established from broader research on organosilicon compounds provide a clear path forward. By employing DFT and related methods, researchers can gain valuable insights into binding affinities, interaction sites, and reactivity, which can guide the development of new technologies and applications for this promising compound. This guide serves as a foundational resource for scientists and researchers embarking on the computational study of this compound and its interactions.

References

Exploring the Self-Assembly Properties of Carboxyethyl Silanetriol Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyethyl silanetriol and its salts represent a class of organosilanes with significant potential in the field of drug delivery and biomaterials. Their amphiphilic nature, stemming from a hydrophilic silanetriol and carboxylate head group combined with a short hydrophobic ethyl chain, drives their self-assembly into supramolecular structures in aqueous environments. This guide provides a comprehensive overview of the synthesis, characterization, and self-assembly properties of carboxyethyl silanetriol salts. It details experimental protocols for their study and explores the logical relationships governing their aggregation behavior. Furthermore, this document elucidates their potential applications in drug delivery, including relevant cellular interaction pathways.

Introduction

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a fundamental principle in the development of advanced materials for biomedical applications. Carboxyethyl silanetriol salts, such as the disodium (B8443419) salt of 3-(trihydroxysilyl)propanoic acid, are intriguing building blocks for such materials. These molecules possess a unique combination of a highly polar, trifunctional silanol (B1196071) head group, a carboxylate moiety, and a short alkyl chain, rendering them amphiphilic. This dual character allows them to self-assemble in solution, forming micelles and other aggregates that can serve as nanocarriers for therapeutic agents. Understanding and controlling the self-assembly of these silanetriol salts is paramount for their application in targeted drug delivery, where nanoparticle size, stability, and surface chemistry dictate their in vivo fate and efficacy.

Synthesis of Carboxyethyl Silanetriol Salts

The synthesis of carboxyethyl silanetriol salts typically involves the hydrolysis of a corresponding ester precursor, such as a trialkoxysilane. The general synthetic route is a two-step process involving the hydrolysis of the ester and subsequent neutralization to form the salt.

Synthesis of 3-(Trihydroxysilyl)propanoic Acid

The precursor acid, 3-(trihydroxysilyl)propanoic acid, can be synthesized via the hydrolysis of 3-(triethoxysilyl)propanoic acid.

Reaction: (C₂H₅O)₃Si(CH₂)₂COOH + 3H₂O → (HO)₃Si(CH₂)₂COOH + 3C₂H₅OH

Formation of the Salt

The silanetriol acid is then neutralized with a base, such as sodium hydroxide (B78521), to yield the corresponding salt. For instance, the disodium salt is formed as follows:

(HO)₃Si(CH₂)₂COOH + 2NaOH → Na⁺⁻O(HO)₂Si(CH₂)₂COONa⁺ + 2H₂O

Self-Assembly Properties and Characterization

The self-assembly of carboxyethyl silanetriol salts in aqueous solution is driven by the hydrophobic effect, leading to the formation of micelles where the hydrophobic ethyl chains are sequestered from water in the core, and the hydrophilic silanetriol and carboxylate groups form the corona.

Quantitative Data on Self-Assembly

While specific quantitative data for carboxyethyl silanetriol salts is not extensively available in the literature, the following table provides illustrative values based on the expected behavior of short-chain carboxylate surfactants. These values are influenced by factors such as pH, ionic strength, and temperature.

ParameterExpected Value RangeInfluencing Factors
Critical Micelle Concentration (CMC) 10⁻² - 10⁻¹ MIncreases with temperature; Decreases with increasing ionic strength.
Aggregation Number (Nagg) 10 - 50Increases with increasing ionic strength; Can be influenced by pH.
Micelle Hydrodynamic Diameter (Dh) 5 - 20 nmIncreases with aggregation number.
pKa of Carboxylic Acid 4.5 - 5.5Influences the degree of ionization and thus the self-assembly behavior.
Factors Influencing Self-Assembly
  • pH: The pH of the solution plays a critical role by affecting the ionization state of both the carboxylic acid and the silanol groups. At pH values above the pKa of the carboxylic acid, the carboxylate group is deprotonated, increasing the hydrophilicity of the head group and influencing the CMC and aggregation behavior. The silanol groups can also undergo deprotonation at higher pH, further modifying the surface charge of the micelles.[1]

  • Ionic Strength: The addition of electrolytes to the solution shields the electrostatic repulsion between the charged head groups, promoting micellization at lower concentrations (lower CMC) and favoring the formation of larger aggregates (higher aggregation number).[1][2]

  • Counterion: The nature of the counterion (e.g., Na⁺, K⁺) can influence the packing of the surfactant molecules in the micelle and affect the CMC.[3]

Experimental Protocols

Synthesis of Carboxyethyl Silanetriol Sodium Salt

Materials:

  • 3-(Triethoxysilyl)propanoic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Hydrolyze 3-(triethoxysilyl)propanoic acid by dissolving it in a water/ethanol mixture and stirring at room temperature. The pH can be adjusted to be mildly acidic (pH 4-5) to catalyze the hydrolysis.

  • Monitor the reaction progress by techniques such as FT-IR to observe the disappearance of Si-O-C bonds and the appearance of Si-OH bonds.

  • Once hydrolysis is complete, carefully add a stoichiometric amount of NaOH solution to neutralize the carboxylic acid and one of the silanol groups to form the disodium salt.

  • Adjust the final pH of the solution as required.

  • The resulting solution of carboxyethyl silanetriol sodium salt can be used for self-assembly studies.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation as a function of surfactant concentration.[4][5]

Method: Surface Tensiometry

  • Prepare a series of aqueous solutions of carboxyethyl silanetriol sodium salt with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a sharp break, indicating the saturation of the air-water interface with surfactant monomers and the beginning of micelle formation.[6]

Characterization of Micelle Size and Morphology

Method: Dynamic Light Scattering (DLS)

  • Prepare a solution of the carboxyethyl silanetriol salt at a concentration above its CMC.

  • Filter the solution through a sub-micron filter to remove any dust or large aggregates.

  • Place the solution in a DLS instrument and measure the scattered light intensity fluctuations.

  • The instrument's software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles.[7]

Method: Transmission Electron Microscopy (TEM)

  • Prepare a dilute solution of the micelles.

  • Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).

  • Negatively stain the sample with a heavy atom salt solution (e.g., uranyl acetate) to enhance contrast.

  • Wick away the excess liquid and allow the grid to dry.

  • Image the grid using a transmission electron microscope to visualize the morphology and size of the micelles.

Applications in Drug Delivery

The self-assembled nanostructures of carboxyethyl silanetriol salts can be utilized as carriers for hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[2][8][9]

Drug Encapsulation and Release

Hydrophobic drugs can be encapsulated within the hydrophobic core of the micelles during the self-assembly process. The release of the drug can be triggered by changes in the local environment, such as a drop in pH, which can alter the stability of the micelle.[8]

Cellular Interaction and Uptake

The surface of the micelles, rich in hydrophilic and negatively charged groups, will govern their interaction with biological systems. The cellular uptake of such nanoparticles can occur through various endocytic pathways. The carboxylate groups on the surface can be used for further functionalization with targeting ligands to enhance uptake by specific cells.

Visualizations

Logical Relationships in Self-Assembly

SelfAssembly cluster_molecule Molecular Properties cluster_environment Environmental Factors cluster_assembly Self-Assembly Behavior Structure Amphiphilic Structure (Hydrophilic Head, Hydrophobic Tail) CMC Critical Micelle Concentration (CMC) Structure->CMC Concentration Concentration Concentration->CMC >[CMC] pH pH pH->CMC IonicStrength Ionic Strength IonicStrength->CMC Decreases Nagg Aggregation Number (Nagg) IonicStrength->Nagg Increases Temperature Temperature Temperature->CMC CMC->Nagg Morphology Micelle Morphology (e.g., Spherical) Nagg->Morphology

Factors influencing the self-assembly of carboxyethyl silanetriol salts.
Experimental Workflow for CMC Determination

CMC_Workflow A Prepare Stock Solution of Silanetriol Salt B Create a Series of Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Break Point in the Plot D->E F Determine CMC E->F

Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.
Signaling Pathway for Nanoparticle Uptake and Drug Action

DrugDeliveryPathway cluster_extracellular Extracellular Space cluster_cell Cell Micelle Drug-Loaded Micelle Endocytosis Endocytosis Micelle->Endocytosis Binding & Internalization Membrane Cell Membrane Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-Triggered Destabilization Target Intracellular Target (e.g., Receptor, Enzyme) DrugRelease->Target Drug Action Response Therapeutic Response Target->Response

A generalized signaling pathway for cellular uptake and action of a drug delivered by a pH-responsive micelle.

Conclusion

Carboxyethyl silanetriol salts are a promising class of amphiphilic molecules with tunable self-assembly properties. While specific quantitative data remains to be fully elucidated, the principles governing their behavior can be inferred from related surfactant systems. Their pH and ionic strength sensitivity, coupled with their potential for surface functionalization, makes them attractive candidates for the development of smart drug delivery systems. Further research is warranted to fully characterize their self-assembly behavior and to explore their full potential in biomedical applications.

References

Patent Landscape of Disodium Carboxyethyl Siliconate: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium carboxyethyl siliconate, a compound traditionally utilized as a skin conditioning agent in the cosmetics industry, is emerging as a versatile platform for a range of novel technological applications. This technical guide explores the patent landscape and underlying scientific principles of its use in advanced fields such as controlled drug delivery, bioactive implant coatings, enzyme immobilization, and high-performance polymer composites. While direct patenting of novel applications for this specific molecule remains nascent, the broader field of organosilicon chemistry provides a strong indicator of its potential. This document details representative experimental methodologies, summarizes key quantitative data, and visualizes associated biological and experimental pathways to provide a comprehensive resource for researchers and developers.

Introduction: Beyond Skin Conditioning

This compound is an organosilicon compound known for its film-forming and conditioning properties.[1] Its biocompatibility and the reactivity of its carboxylate groups are now being leveraged for more advanced applications. The incorporation of silicon into small molecules has been shown to enhance biological activity and improve pharmacological profiles, paving the way for new therapeutic and materials science innovations.[2][3][4] This guide delves into the scientific foundation for these novel applications, drawing from the broader patent and research landscape of related organosilicon compounds.

Novel Application Areas and Underlying Patents

While specific patents focusing on novel uses of this compound are not abundant, the intellectual property landscape for silicon-based materials in medicine and industry is rich and provides a roadmap for future development.

Controlled Drug Delivery and Gene Therapy

Organosilicon-based systems, including those formulated with this compound, are being explored for the controlled release of therapeutic proteins and peptides.[1] These systems can form biocompatible matrices that protect drugs from degradation and allow for tunable release kinetics.[1] The general principle involves encapsulating the therapeutic agent within a silica-based matrix, from which it is released over time through diffusion or degradation of the matrix.[5][6]

Patents in this domain often focus on:

  • Silica (B1680970) Nanoparticles: Formulations of silica nanoparticles for targeted drug delivery.[7][8]

  • Hydrogels: The use of silicon-containing hydrogels for sustained drug release.[9][10][11]

  • Polymeric Microparticles: Encapsulation of active agents within polymeric microparticles where organosilicon compounds can act as functional components.[12]

Bioactive Coatings for Medical Implants

The surface modification of medical implants with silicon-containing compounds is a significant area of research. These coatings can improve biocompatibility and promote osseointegration, the process of direct structural and functional connection between living bone and the surface of an implant.[1][13][14] Sol-gel coatings containing this compound have shown promise in creating surfaces that resist protein adsorption while promoting the integration of the implant with surrounding bone tissue.[1]

Relevant patents cover:

  • Sol-Gel Coatings: Methods for applying thin, bioactive silica-based films to implant surfaces.[15][16]

  • Surface Functionalization: Techniques to enhance the bioactivity of implant surfaces using organosilanes.

Enzyme Immobilization and Biosensors

This compound is utilized in the development of stable matrices for immobilizing enzymes.[1] This is critical for applications in biosensors and industrial biocatalysis, where enzyme stability and reusability are paramount. The silicon-based matrix can protect the enzyme from denaturation and prevent it from leaching into the surrounding environment, allowing for repeated use.[1][17][18][19]

Patents in this area typically describe:

  • Enzyme Entrapment: Methods for physically entrapping enzymes within a silica gel or matrix.

  • Covalent Attachment: Techniques for chemically bonding enzymes to a silicon-based support.

Thermally Conductive Polymer Composites

In the realm of materials science, this compound serves as an interfacial modifier in polymer composites.[1] Its incorporation can significantly enhance the thermal conductivity of these materials by reducing the thermal resistance between filler particles and the polymer matrix.[1][7][20][21][22][23]

Patents related to this application focus on:

  • Filler Surface Modification: Methods for treating thermally conductive fillers with organosilicon compounds to improve their dispersion and interfacial bonding within a polymer matrix.

  • High-Performance Formulations: Compositions of polymer composites with enhanced thermal management properties.

Quantitative Data Summary

The following tables summarize key quantitative data from research on organosilicon compounds in these novel application areas. It is important to note that this data is representative of the field and not always specific to this compound.

Application AreaParameterValueReference
Biomedical Coatings Reduction in Protein Adsorption on Silicone SurfacesUp to 90%[1]
Cell Viability on Silicon-Containing Hydroxyapatite CoatingsNo significant toxicity observed[24]
Polymer Composites Increase in Thermal Conductivity of Polymer CompositesUp to 300%[1]
Enzyme Immobilization Enzyme Reusability in Siliconate-Based Systems>15 cycles[1]
Enhanced Thermal Stability of Immobilized EnzymesActivity maintained at temperatures up to 20°C higher than free enzymes[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments related to the novel applications of silicon-containing compounds. These are generalized protocols and would require optimization for specific applications involving this compound.

Preparation of a Sol-Gel Bioactive Coating

This protocol describes a general method for creating a silica-based coating on a titanium substrate, a common material for medical implants.

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • This compound

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Titanium substrate

Procedure:

  • Substrate Preparation: The titanium substrate is cleaned sequentially in an ultrasonic bath with acetone, ethanol, and deionized water, and then dried.

  • Sol Preparation: A precursor solution is prepared by mixing TEOS, ethanol, deionized water, and a catalytic amount of HCl. This compound is then added to this solution. The mixture is stirred until a homogenous sol is formed.

  • Dip-Coating: The cleaned titanium substrate is dipped into the sol and withdrawn at a controlled speed.

  • Gelling and Aging: The coated substrate is left to allow the sol to gel and then aged at room temperature.

  • Drying and Heat Treatment: The coated substrate is dried in an oven and then subjected to a heat treatment to form a stable, amorphous silica-based coating.

experimental_workflow_sol_gel cluster_preparation Preparation cluster_coating Coating Process cluster_post_processing Post-Processing A Substrate Cleaning B Sol Preparation A->B C Dip-Coating B->C D Gelling & Aging C->D E Drying D->E F Heat Treatment E->F

General workflow for sol-gel coating of a medical implant.
In Vitro Drug Release Study

This protocol outlines a typical experiment to evaluate the release kinetics of a drug from a silicon-based matrix.

Materials:

  • Drug-loaded siliconate-based microparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Shaking incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: A known quantity of drug-loaded microparticles is suspended in a specific volume of PBS in a sealed container.

  • Incubation: The container is placed in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, the container is removed, and the suspension is centrifuged. A small aliquot of the supernatant is collected for analysis.

  • Analysis: The concentration of the released drug in the supernatant is determined using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative amount of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[12][25][26][27]

experimental_workflow_drug_release A Suspend Drug-Loaded Microparticles in PBS B Incubate at 37°C with Shaking A->B C Collect Supernatant at Time Intervals B->C D Analyze Drug Concentration C->D E Plot Cumulative Release vs. Time D->E

Workflow for an in vitro drug release study.
Cell Viability Assay

This protocol describes how to assess the biocompatibility of a silicon-coated surface using a standard cell viability assay.

Materials:

  • Silicon-coated substrates

  • Control substrates (e.g., tissue culture plastic)

  • Relevant cell line (e.g., osteoblasts for implant studies)

  • Cell culture medium

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: The coated and control substrates are placed in a sterile cell culture plate. Cells are then seeded onto the substrates and incubated.

  • Incubation: The cells are allowed to adhere and proliferate on the surfaces for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay: The culture medium is replaced with a medium containing MTT reagent, and the plate is incubated. Viable cells with active mitochondria will reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals, resulting in a purple solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

experimental_workflow_cell_viability A Seed Cells on Coated Substrates B Incubate for Adhesion & Proliferation A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance D->E

Workflow for a cell viability assay on coated surfaces.

Signaling Pathways in Osseointegration

Research on silicon-based implant coatings suggests that they can modulate the host's immune response to promote bone healing.[1] Specifically, these coatings appear to encourage macrophages to adopt an anti-inflammatory (M2) phenotype, which in turn supports osteogenesis. This is achieved through the regulation of several key signaling pathways.

Bioinformatic analysis indicates that silicon-releasing coatings can lead to the upregulation of M2-related signaling pathways, including Rap1, MAPK, and TNF, while downregulating M1-related inflammatory pathways such as PI3K-Akt, mTOR, and HIF-1.[1]

signaling_pathway_osseointegration Rap1 Rap1 Signaling MAPK MAPK Signaling TNF TNF Signaling PI3K_Akt PI3K-Akt Signaling mTOR mTOR Signaling HIF1 HIF-1 Signaling Silicon Silicon-Releasing Coating Silicon->Rap1 Silicon->MAPK Silicon->TNF Silicon->PI3K_Akt Silicon->mTOR Silicon->HIF1

Modulation of signaling pathways by silicon-based coatings.

Future Outlook and Conclusion

The patent landscape for this compound is still developing, with most intellectual property focusing on its traditional role in cosmetics. However, the broader field of organosilicon chemistry provides a compelling case for its potential in a variety of advanced applications. As research continues to uncover the unique properties of this and similar molecules, we can anticipate a rise in patent filings for novel uses in drug delivery, medical devices, and advanced materials.

This technical guide has provided an overview of the current state of the art, offering researchers and developers a foundation upon which to build new and innovative technologies. The provided experimental protocols and pathway diagrams serve as a starting point for further investigation into the exciting potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Covalent Immobilization of Proteins on Carboxyl-Functionalized Silicon Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent immobilization of proteins onto solid supports is a cornerstone technique in a wide array of biomedical and biotechnological applications, including the development of biosensors, microarrays, and affinity chromatography systems, as well as in fundamental studies of protein structure and function. Achieving a stable and oriented attachment of proteins while preserving their biological activity is paramount. This document provides a detailed protocol for the covalent immobilization of proteins onto silicon-based substrates (e.g., glass, silicon wafers) functionalized with carboxyl groups.

While the specific reagent "Disodium carboxyethyl siliconate" is not widely documented in scientific literature for this application, the following protocols describe the standard and robust methodology to achieve a carboxyl-terminated surface on silicon substrates, which is then used for covalent protein coupling. This is typically accomplished through silanization with a carboxy-terminated organosilane, followed by activation of the carboxyl groups using carbodiimide (B86325) chemistry.

Principle of the Method: The immobilization process is a multi-step procedure that involves the chemical modification of the substrate to introduce reactive groups, followed by the covalent attachment of the protein.

  • Surface Silanization: The silicon-based substrate, which has native hydroxyl (-OH) groups on its surface, is treated with an organosilane containing a terminal carboxyl group. The silane (B1218182) covalently attaches to the surface, creating a "linker layer" that presents carboxyl (-COOH) groups to the surrounding environment.[1]

  • Carboxyl Group Activation: The terminal carboxyl groups on the functionalized surface are activated using a "zero-length" crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxyl group.[2][3] This intermediate is susceptible to hydrolysis but can be stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[2][3][4]

  • Protein Coupling: The protein of interest is then introduced to the activated surface. The primary amine groups (-NH2) on the protein (from lysine (B10760008) residues and the N-terminus) nucleophilically attack the NHS ester, forming a stable amide bond and thus covalently immobilizing the protein to the surface.[2][5]

  • Blocking: Any remaining active NHS esters on the surface are quenched or "blocked" using a small molecule containing a primary amine, such as ethanolamine (B43304) or glycine (B1666218), to prevent non-specific binding in subsequent steps.[4]

Experimental Protocols

Protocol 1: Preparation and Cleaning of Silicon Substrates

This protocol is suitable for silicon wafers, glass microscope slides, or other silicon-based materials.

Materials:

  • Silicon-based substrates

  • Deionized (DI) water

  • Ethanol (B145695) (95-100%)

  • Acetone

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas stream

  • Beakers and slide holders (glass or Teflon)

  • Sonicator

Procedure:

  • Place the substrates in a slide holder.

  • Sonicate the substrates sequentially in acetone, ethanol, and DI water for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas.

  • Piranha Etch (for deep cleaning; perform in a fume hood with appropriate personal protective equipment): a. Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes. b. Carefully remove the substrates and rinse extensively with DI water.

  • Rinse the substrates again with ethanol.

  • Dry the substrates thoroughly under a nitrogen stream or in an oven at 110°C for 1 hour. The substrates are now ready for silanization.

Protocol 2: Surface Functionalization with a Carboxy-Terminated Silane

Materials:

  • Cleaned silicon substrates

  • Carboxy-terminated silane (e.g., (3-Carboxypropyl)triethoxysilane)

  • Anhydrous toluene (B28343) or ethanol

  • Triethylamine (B128534) (optional, as a catalyst)

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Prepare a 1-5% (v/v) solution of the carboxy-terminated silane in anhydrous toluene or ethanol in a sealed container under an inert atmosphere (nitrogen or argon).

  • If using toluene, add a few drops of triethylamine to catalyze the reaction.

  • Immerse the cleaned and dried substrates in the silane solution for 1-4 hours at room temperature, or for 30 minutes at 60°C.

  • After incubation, remove the substrates and rinse them with fresh anhydrous solvent (toluene or ethanol) to remove excess unbound silane.

  • Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This promotes the formation of stable siloxane bonds.[1]

  • Allow the substrates to cool to room temperature. They are now carboxyl-functionalized and can be stored in a desiccator.

Protocol 3: Covalent Immobilization of Protein via EDC/NHS Chemistry

Materials:

  • Carboxyl-functionalized substrates

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Protein solution (dissolved in Coupling Buffer)

  • Blocking Buffer: 1 M ethanolamine or 100 mM glycine in PBS, pH 8.0.[4]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups: a. Prepare a fresh solution of 10-50 mg/mL EDC and 5-25 mg/mL NHS in ice-cold Activation Buffer. b. Immerse the carboxyl-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.[4]

  • Washing: a. Briefly rinse the substrates with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS.[4]

  • Protein Coupling: a. Immediately immerse the activated substrates in the protein solution (typically 0.1 - 1.0 mg/mL in Coupling Buffer). b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Blocking Unreacted Sites: a. Remove the substrates from the protein solution and rinse with Coupling Buffer. b. Immerse the substrates in the Blocking Buffer for 30 minutes at room temperature to quench any remaining active NHS-ester sites.[4]

  • Final Washes: a. Wash the substrates thoroughly with Wash Buffer (PBST) three times for 5 minutes each to remove non-covalently bound protein. b. Rinse with DI water and dry under a gentle stream of nitrogen. c. The substrates with immobilized protein are ready for use or characterization.

Data Presentation

Quantitative data is crucial for optimizing and validating the immobilization process. The following tables provide examples of how to structure such data.

Table 1: Recommended Reagent Concentrations and Molar Ratios for Optimization

Reagent Typical Concentration Molar Ratio (relative to -COOH) Purpose
EDC 2 - 10 mM 10 - 50 fold excess Activates carboxyl groups
NHS/Sulfo-NHS 5 - 25 mM 25 - 125 fold excess Stabilizes the activated intermediate
Protein 0.1 - 2.0 mg/mL Varies by protein MW Molecule to be immobilized

| Blocking Agent | 100 mM - 1 M | High excess | Quenches unreacted sites |

Table 2: Example Data on Immobilization Efficiency of Bovine Serum Albumin (BSA)

BSA Concentration in Coupling Buffer (mg/mL) Immobilized Protein Surface Density (ng/cm²)
0.1 150 ± 12
0.25 280 ± 21
0.5 350 ± 25
1.0 380 ± 18

| 2.0 | 385 ± 20 |

Table 3: Example Data on Bioactivity of Immobilized Horseradish Peroxidase (HRP)

Sample Activity (Absorbance Units/min) Relative Activity (%)
Soluble HRP (equivalent amount) 0.850 100%
Immobilized HRP 0.638 75%

| Control Surface (No HRP) | 0.012 | ~0% |

Visualizations

Experimental Workflow

G cluster_prep Surface Preparation cluster_func Functionalization cluster_immob Immobilization cluster_char Characterization Clean Substrate Cleaning (Acetone, Ethanol, DI Water) Piranha Piranha Etch (Optional Deep Clean) Clean->Piranha Dry1 Dry Substrate Piranha->Dry1 Silanize Silanization with Carboxy-Terminated Silane Dry1->Silanize Cure Cure Silane Layer (Baking) Silanize->Cure Activate Activate -COOH Groups (EDC/NHS) Cure->Activate Couple Couple Protein Activate->Couple Block Block Unreacted Sites Couple->Block Wash Final Wash Block->Wash Quantify Quantify Immobilized Protein Wash->Quantify Activity Assess Biological Activity Wash->Activity

Caption: Overall workflow for covalent protein immobilization.

Chemical Pathway of Immobilization

G Surface Substrate-Si-OH CarboxySurface Substrate-Si-O-Si-R-COOH Surface->CarboxySurface + Silane Silane Carboxy-Silane (R-COOH) ActiveEster Substrate-...-R-CO-NHS (Active NHS Ester) CarboxySurface->ActiveEster + EDC/NHS EDC_NHS EDC + NHS ImmobilizedProtein Substrate-...-R-CO-NH-Protein (Amide Bond) ActiveEster->ImmobilizedProtein + Protein Protein Protein-NH2

References

Application Notes and Protocols: Disodium Carboxyethyl Siliconate as a Crosslinking Agent for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including biocompatibility, tunable mechanical strength, and porous structure, make them ideal for a wide range of biomedical applications such as drug delivery, tissue engineering, and wound healing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains.

This document outlines a proposed methodology for the use of disodium (B8443419) carboxyethyl siliconate as a novel crosslinking agent for the formation of hydrogels. Disodium carboxyethyl siliconate is an organosilicon compound featuring both carboxyl and silanolate functionalities. This dual reactivity offers a unique opportunity for creating hydrogels with potentially novel properties. The silanolate groups can undergo condensation reactions with hydroxyl-containing polymers, while the carboxyl groups may participate in secondary crosslinking or provide pH-responsive behavior.

Due to the limited direct literature on this specific application, the following protocols are based on established principles of polymer chemistry and hydrogel science. These notes are intended to serve as a foundational guide for researchers to explore the potential of this compound in hydrogel development.

Proposed Crosslinking Mechanism

The primary proposed mechanism for crosslinking involves a condensation reaction between the silanolate groups of this compound and the hydroxyl groups of a suitable polymer, such as polyvinyl alcohol (PVA). This reaction would result in the formation of stable Si-O-C covalent bonds, creating the hydrogel network. The reaction is expected to be facilitated by a slightly acidic pH to protonate the silanolate, followed by heating to drive the condensation reaction and release of water.

The carboxyl group on the crosslinker may remain as a pendant group, contributing to the hydrogel's hydrophilicity and providing sites for further functionalization or pH-sensitive swelling.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PVA Polyvinyl Alcohol (PVA) with Pendant -OH Groups Hydrogel Crosslinked PVA Hydrogel Network (Si-O-C Bonds) PVA->Hydrogel Condensation Reaction Crosslinker This compound (HO)2(O-)Si-(CH2)2-COO- 2Na+ Crosslinker->Hydrogel Condition1 Slightly Acidic pH Condition1->PVA Condition2 Heat Condition2->Crosslinker Byproduct Water (H2O) + Sodium Salt

Figure 1: Proposed reaction scheme for PVA crosslinking.

Experimental Protocols

Protocol 1: Synthesis of Polyvinyl Alcohol (PVA) Hydrogel

This protocol describes the preparation of a PVA hydrogel using this compound as a crosslinking agent.

Materials:

  • Polyvinyl alcohol (PVA), Mw 75,000-180,000, >99% hydrolyzed

  • This compound

  • Deionized (DI) water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Magnetic stirrer with hotplate

  • Molds (e.g., petri dishes or custom silicone molds)

  • Drying oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with vigorous stirring.

    • Continue stirring until the PVA is completely dissolved, which may take 1-2 hours.

    • Allow the solution to cool to room temperature.

  • Crosslinker Solution Preparation:

    • Prepare a 5% (w/v) solution of this compound in DI water. Stir until fully dissolved.

  • Crosslinking Reaction:

    • Combine the PVA solution and the crosslinker solution at various volume ratios (e.g., 10:1, 10:2, 10:3) to achieve different crosslinking densities.

    • Adjust the pH of the mixture to approximately 6.0 using 0.1 M HCl.

    • Stir the mixture for 30 minutes to ensure homogeneity.

    • Pour the mixture into molds.

  • Curing:

    • Place the molds in a drying oven at 60°C for 12-24 hours to facilitate the condensation reaction and form the hydrogel.

  • Purification:

    • After curing, immerse the hydrogels in a large volume of DI water for 48 hours, changing the water every 12 hours, to remove any unreacted reagents.

    • The purified hydrogels can then be used for characterization.

G start Start prep_pva Prepare 10% PVA Solution (90°C) start->prep_pva mix Mix PVA and Crosslinker Solutions prep_pva->mix prep_crosslinker Prepare 5% Crosslinker Solution prep_crosslinker->mix adjust_ph Adjust pH to ~6.0 mix->adjust_ph pour Pour into Molds adjust_ph->pour cure Cure in Oven (60°C, 12-24h) pour->cure purify Purify in DI Water (48h) cure->purify end End purify->end

Figure 2: Workflow for PVA hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

Procedure:

  • Cut a small piece of the purified hydrogel and weigh it to obtain the initial swollen weight (Ws).

  • Freeze-dry the hydrogel sample until a constant weight is achieved to get the dry weight (Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd

B. Mechanical Testing (Compressive Strength)

Procedure:

  • Prepare cylindrical hydrogel samples of a defined diameter and height.

  • Use a universal testing machine to perform compression tests.

  • Apply a uniaxial compressive force at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve and determine the compressive modulus from the initial linear region of the curve.

C. Fourier Transform Infrared (FTIR) Spectroscopy

Procedure:

  • Obtain FTIR spectra of the pure PVA, this compound, and the freeze-dried hydrogel.

  • Analyze the spectra to identify the formation of new bonds (e.g., Si-O-C) and the presence of characteristic functional groups.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the characterization experiments.

Table 1: Swelling Ratio of PVA Hydrogels with Varying Crosslinker Concentrations

PVA:Crosslinker Ratio (v/v)Dry Weight (Wd) (g)Swollen Weight (Ws) (g)Swelling Ratio
10:10.151.8011.0
10:20.181.628.0
10:30.201.406.0

Table 2: Mechanical Properties of PVA Hydrogels

PVA:Crosslinker Ratio (v/v)Compressive Modulus (kPa)
10:150
10:285
10:3120

Table 3: Key FTIR Peaks for Hydrogel Characterization

Functional GroupWavenumber (cm⁻¹)Expected in
O-H Stretch3200-3500PVA, Hydrogel
C-H Stretch2850-3000PVA, Hydrogel
C=O Stretch1550-1650Crosslinker, Hydrogel
Si-O-C Stretch1000-1100Hydrogel (New Peak)

Applications in Drug Development

Hydrogels crosslinked with this compound could offer several advantages in drug delivery:

  • Sustained Release: The porous network of the hydrogel can encapsulate therapeutic agents and release them in a sustained manner.

  • pH-Responsive Delivery: The presence of carboxyl groups from the crosslinker could impart pH-sensitivity to the hydrogel, allowing for targeted drug release in specific physiological environments (e.g., the acidic tumor microenvironment).

  • Biocompatibility: Silicon-based materials are generally known for their biocompatibility, making these hydrogels potentially suitable for in vivo applications.[1]

Further studies would be required to evaluate the drug loading capacity, release kinetics, and in vitro/in vivo performance of these novel hydrogels.

Conclusion

This compound presents a promising, yet underexplored, candidate as a crosslinking agent for hydrogel formation. The proposed protocols provide a starting point for researchers to synthesize and characterize hydrogels based on this crosslinker. The unique chemical structure of this compound may lead to the development of novel hydrogels with tunable properties for advanced applications in drug delivery and biomedical engineering. Researchers are encouraged to adapt and optimize these protocols to suit their specific polymers and target applications.

References

Application of Disodium Carboxyethyl Siliconate in Controlled Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate is a silicon-based organic compound with potential applications in the pharmaceutical field, particularly in the development of controlled drug delivery systems. Its chemical structure suggests properties that could be advantageous for creating biocompatible matrices capable of entrapping and releasing therapeutic agents in a controlled manner. While direct, extensive research on disodium carboxyethyl siliconate in drug delivery is limited, its underlying silicone chemistry allows for extrapolation from the well-established use of other silicone-based materials in this field. Silicones, such as silicone elastomers and gels, are known for their biocompatibility, chemical inertness, and tunable permeability, making them suitable for a variety of drug delivery applications, including transdermal, transmucosal, and implantable systems.[1][2][3][4]

These application notes and protocols provide a framework for utilizing this compound in controlled drug delivery research. The methodologies are largely based on established principles for silicone-based matrices and are intended to serve as a starting point for formulation development and evaluation.

Key Properties and Proposed Mechanism of Action

This compound's utility in controlled drug delivery is predicated on its ability to form a stable, biocompatible matrix. The carboxyethyl groups in its structure are expected to impart a degree of hydrophilicity, which could influence the release of both hydrophobic and hydrophilic drugs. The proposed mechanism for drug release from a this compound-based matrix is primarily diffusion-controlled.

The release process can be conceptualized as follows:

  • Matrix Hydration: Upon exposure to an aqueous environment, the siliconate matrix will likely absorb a limited amount of water due to the hydrophilic carboxyethyl groups.

  • Drug Dissolution: The entrapped drug particles begin to dissolve within the hydrated matrix.

  • Diffusion: A concentration gradient is established between the drug dissolved within the matrix and the surrounding medium, driving the diffusion of the drug out of the matrix.

The rate of drug release can be modulated by several factors, including the crosslinking density of the siliconate matrix, the drug's solubility in the matrix and the release medium, the drug loading, and the overall geometry of the delivery system.

Data Presentation: Drug Release from Silicone-Based Matrices

Table 1: Examples of Drug Release from Silicone Elastomer Matrices

DrugSilicone TypeDrug Loading (% w/w)Release DurationKey Findings
Dexamethasone (B1670325)Medical-grade siliconeNot specified> 60 daysRelease is diffusion-controlled; the physical state of the drug (amorphous vs. crystalline) did not significantly affect release kinetics.[5][6]
IvermectinSiliconeNot specified> 1 yearLinear release was achieved with a covered-rod formulation; release could be accelerated with the addition of PEG 4000.[7]
DiclofenacMedical silicone elastomerNot specifiedNot specifiedOptimization of permeation enhancers in the silicone matrix resulted in a 4- to 7-fold increase in transdermal delivery.
Various NSAIDsMedical silicone elastomer1% (w/w)Not specifiedDrug release was influenced by the physicochemical properties of the drug; the salt form of the drug was critical for successful incorporation and curing.[8]

Table 2: Factors Influencing Drug Release from Silicone Matrices

FactorInfluence on Release RateReference
Drug Solubility in Silicone Higher solubility generally leads to faster release.[9]
Crosslinking Density Higher crosslinking density typically decreases the release rate.[3]
Addition of Excipients Hydrophilic excipients (e.g., PEG) can increase the release of hydrophilic drugs.[7]
Device Geometry (Surface Area-to-Volume Ratio) A higher ratio leads to a faster initial release rate.[1]
Drug Loading Higher loading can lead to a faster release rate, but may also affect matrix integrity.[10]

Experimental Protocols

The following protocols are adapted from methodologies used for silicone-based drug delivery systems and can serve as a starting point for working with this compound.

Protocol 1: Preparation of a Drug-Loaded this compound Matrix (Hypothetical)

Objective: To prepare a crosslinked siliconate matrix containing a model drug.

Materials:

  • This compound

  • Crosslinking agent (e.g., a suitable di- or multifunctional silane, chosen based on the reactivity of the siliconate)

  • Model drug (e.g., methylene (B1212753) blue for visual tracking, or a therapeutic agent of interest)

  • Solvent (if required for homogenization, e.g., deionized water or a biocompatible organic solvent)

  • Molds (e.g., Teflon or polypropylene)

  • Mixing equipment (e.g., planetary mixer, magnetic stirrer)

  • Curing oven

Procedure:

  • Drug Dispersion: Accurately weigh the desired amount of the model drug. If the drug is a solid, ensure it is finely milled to a uniform particle size.

  • Homogenization: In a suitable mixing vessel, combine the this compound with the dispersed drug. If using a solvent, add it at this stage to form a homogenous paste or solution. Mix thoroughly until the drug is evenly distributed.

  • Addition of Crosslinker: Add the predetermined amount of the crosslinking agent to the drug-siliconate mixture. The ratio of siliconate to crosslinker will need to be optimized to achieve the desired matrix properties.

  • Mixing and Degassing: Mix the components vigorously to ensure a uniform blend. If air bubbles are incorporated during mixing, degas the mixture under vacuum.

  • Casting: Pour the mixture into the molds of the desired shape and size.

  • Curing: Transfer the molds to a curing oven. The curing temperature and time will depend on the specific crosslinking chemistry and should be determined experimentally. A typical starting point for silicone curing is between room temperature and 60°C.[10]

  • Demolding and Post-Curing: Once cured, carefully remove the matrices from the molds. A post-curing step at a slightly elevated temperature may be necessary to ensure complete crosslinking and remove any residual volatile components.

Protocol 2: In Vitro Drug Release Study

Objective: To determine the release kinetics of the model drug from the prepared siliconate matrix.

Materials:

  • Drug-loaded this compound matrices

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated body fluid)

  • Constant temperature water bath or incubator (maintained at 37°C)

  • Sample collection vials

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Setup: Place a known quantity (e.g., one matrix) into a vessel containing a defined volume of pre-warmed release medium (e.g., 50 mL of PBS). Ensure the volume is sufficient to maintain sink conditions (the concentration of the drug in the medium should not exceed 10-15% of its saturation solubility).

  • Incubation: Place the vessel in a shaking water bath or incubator at 37°C with gentle agitation to ensure uniform drug distribution in the medium.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the release profile. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualization of Workflows and Mechanisms

Proposed Mechanism of Drug Release

G cluster_matrix This compound Matrix cluster_environment External Environment Hydration Matrix Hydration (Water Ingress) Dissolution Drug Dissolution (Solid Drug -> Solubilized Drug) Hydration->Dissolution Diffusion Drug Diffusion (Concentration Gradient Driven) Dissolution->Diffusion Release Drug Release Diffusion->Release

Caption: Proposed mechanism of drug release from a siliconate matrix.

Experimental Workflow for Developing a Siliconate-Based Drug Delivery System

G A Formulation Development (Drug, Siliconate, Crosslinker Ratios) B Matrix Fabrication (Mixing, Casting, Curing) A->B C Characterization (Physical Properties, Drug Content) B->C D In Vitro Release Study C->D E Data Analysis (Release Kinetics Modeling) D->E F Optimization E->F F->A Iterate

Caption: Workflow for siliconate-based drug delivery system development.

Conclusion

This compound presents an interesting, yet underexplored, candidate for controlled drug delivery applications. Based on the extensive research on other silicone-based systems, it is plausible that this compound can be formulated into biocompatible matrices for the sustained release of therapeutic agents. The provided application notes and protocols offer a foundational guide for researchers to begin exploring the potential of this compound in this domain. It is crucial to emphasize that extensive experimental work will be necessary to validate these hypothetical frameworks and to fully characterize the performance of this compound as a drug delivery vehicle. Future research should focus on determining the optimal formulation parameters, understanding the precise mechanisms of drug release, and evaluating the in vivo performance and biocompatibility of these novel systems.

References

Application Notes & Protocols: Disodium Carboxyethyl Siliconate-Based Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of biocompatible and biodegradable scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering. Organosilicon-based biomaterials have garnered significant interest due to their tunable properties, biocompatibility, and controlled degradation. This document provides detailed application notes and protocols for the development of three-dimensional scaffolds based on Disodium Carboxyethyl Siliconate, a promising candidate for a variety of tissue engineering applications, including bone and cartilage regeneration.

These protocols outline a hypothetical, yet scientifically plausible, approach based on established principles of organosilicon chemistry and tissue scaffold fabrication.

Section 1: Synthesis of Carboxyethyl Polysiloxane Precursor

Objective: To synthesize a polymer precursor from this compound that can be subsequently crosslinked to form a stable hydrogel scaffold.

Protocol:

  • Preparation of Carboxyethylsilanetriol:

    • Dissolve this compound in deionized water to a concentration of 1 M.

    • Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring vigorously in an ice bath to protonate the carboxylate and silicate (B1173343) groups. Monitor the pH until it reaches approximately 2-3.

    • The resulting product is carboxyethylsilanetriol.

  • Polycondensation:

    • Adjust the pH of the carboxyethylsilanetriol solution to 5-6 using a suitable buffer (e.g., phosphate (B84403) buffer).

    • Heat the solution to 60-80°C under constant stirring to initiate polycondensation. This process will form a viscous carboxyethyl polysiloxane solution. The viscosity can be monitored over time to control the molecular weight of the polymer.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Once the desired viscosity is achieved, cool the solution to room temperature.

Section 2: Scaffold Fabrication via Freeze-Drying

Objective: To create a porous three-dimensional scaffold from the carboxyethyl polysiloxane precursor using the freeze-drying (lyophilization) technique.

Protocol:

  • Crosslinker Addition:

    • To the cooled carboxyethyl polysiloxane solution, add a biocompatible crosslinking agent. A di-functional silane, such as (3-aminopropyl)triethoxysilane (APTES), can be used to form amide bonds with the carboxyl groups and siloxane bonds. The concentration of the crosslinker will influence the mechanical properties and degradation rate of the scaffold. A typical starting concentration is 1-5 mol% relative to the carboxyethyl siloxane monomer units.

    • Stir the mixture thoroughly to ensure homogeneous distribution of the crosslinker.

  • Molding and Freezing:

    • Pour the polymer-crosslinker solution into a mold of the desired shape and size (e.g., cylindrical molds for bone regeneration studies).

    • Freeze the molds at a controlled rate. The freezing temperature and rate will determine the pore size and morphology of the scaffold. For example, freezing at -20°C will result in larger pores compared to freezing at -80°C.[1]

  • Lyophilization:

    • Transfer the frozen molds to a freeze-dryer.

    • Lyophilize the samples for 24-48 hours, or until all the solvent has been removed by sublimation.

    • The resulting product is a porous, sponge-like scaffold.

  • Post-fabrication Curing:

    • To ensure complete crosslinking, the dried scaffolds can be cured in a vacuum oven at a moderate temperature (e.g., 60°C) for 12-24 hours.

G cluster_synthesis Precursor Synthesis cluster_fabrication Scaffold Fabrication A This compound Solution B Protonation (HCl) A->B C Carboxyethylsilanetriol B->C D Polycondensation (Heat) C->D E Carboxyethyl Polysiloxane D->E F Add Crosslinker (APTES) E->F G Pour into Mold F->G H Controlled Freezing G->H I Lyophilization H->I J Porous Scaffold I->J K Post-fabrication Curing J->K L Final Scaffold K->L G cluster_invitro In Vitro Characterization cluster_biocompatibility Biocompatibility A Scaffold B Morphology & Porosity (SEM, Liquid Displacement) A->B C Mechanical Testing (Compression) A->C D Biocompatibility & Viability A->D E Cell Seeding D->E F Live/Dead Assay E->F G MTT Assay (Proliferation) E->G G cluster_invivo In Vivo Biocompatibility A Scaffold Sterilization B Subcutaneous Implantation (Rodent Model) A->B C Explantation at Time Points B->C D Histological Processing C->D E H&E Staining (Cell Infiltration) D->E F Masson's Trichrome (Collagen) D->F G Immunohistochemistry (e.g., CD68, CD31) D->G H Analysis of Tissue Response E->H F->H G->H

References

Application Note & Protocol: Quantification of Disodium Carboxyethyl Siliconate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of Disodium carboxyethyl siliconate in biological matrices, specifically human plasma. The protocol is based on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and graphical representations of the workflow and analytical decision-making process.

Introduction

This compound is an organosilicon compound with potential applications in various fields. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for its development and safety assessment. This requires a validated bioanalytical method for its quantification in biological samples. This document outlines a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS in negative ion mode.

Experimental Protocols

Principle of the Method

The method is based on the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation and solid-phase extraction. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended, such as 13C3-Disodium carboxyethyl siliconate. If unavailable, a structurally similar compound can be used.

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges: Mixed-mode anion exchange cartridges

  • Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, pipettes.

Sample Preparation
  • Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.

  • Spiking: In a microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of deionized water to reduce the organic solvent concentration before SPE.

  • SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 water:methanol with 0.1% formic acid).

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Data Presentation

LC-MS/MS Instrumentation and Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol
Gradient5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Analyte)To be determined experimentally (e.g., based on the deprotonated molecule)
MRM Transition (IS)To be determined experimentally (e.g., based on the deprotonated molecule of the stable isotope)
Ion Source Temperature500°C
IonSpray Voltage-4500 V
Collision GasNitrogen
Dwell Time100 ms

Note: The exact MRM transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.

Method Validation Summary

The following table presents hypothetical but realistic performance characteristics of the described LC-MS/MS method.

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Intra-day Precision (%CV)
LLOQ QC (1 ng/mL)< 15%
Low QC (3 ng/mL)< 10%
Mid QC (100 ng/mL)< 10%
High QC (800 ng/mL)< 10%
Inter-day Precision (%CV)
LLOQ QC (1 ng/mL)< 15%
Low QC (3 ng/mL)< 12%
Mid QC (100 ng/mL)< 12%
High QC (800 ng/mL)< 12%
Accuracy (% Bias)
LLOQ QC (1 ng/mL)± 15%
Low QC (3 ng/mL)± 10%
Mid QC (100 ng/mL)± 10%
High QC (800 ng/mL)± 10%
Recovery > 85%
Matrix Effect Minimal and compensated by the IS

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute Supernatant Collect_Supernatant->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Decision Tree for Analytical Method Selection

method_selection start Start: Need to quantify This compound sensitivity High Sensitivity Required? (e.g., <10 ng/mL) start->sensitivity sample_complexity Complex Biological Matrix? (e.g., Plasma, Tissue) sensitivity->sample_complexity Yes hplc_uv HPLC-UV/CAD sensitivity->hplc_uv No lcms LC-MS/MS sample_complexity->lcms Yes gcms GC-MS (with derivatization) sample_complexity->gcms No (e.g., simple aqueous matrix) nmr NMR lcms->nmr Structural Confirmation Needed?

Caption: Decision tree for selecting an appropriate analytical technique.

Application Notes and Protocols: A Step-by-Step Guide for Coating Titanium Implants with Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium and its alloys are extensively used in biomedical applications, particularly for dental and orthopedic implants, due to their excellent mechanical properties, corrosion resistance, and biocompatibility.[1][2] However, to enhance their integration with bone tissue (osseointegration) and improve their biological performance, various surface modification techniques are employed.[1][2] One promising approach is the application of organofunctional silanes to create a bioactive surface that can promote cell adhesion and proliferation.

This document provides a detailed protocol for coating titanium implants with disodium (B8443419) carboxyethyl siliconate. This process aims to introduce carboxylic acid functional groups on the titanium surface, which can potentially improve hydrophilicity and create a favorable interface for interactions with biological molecules and cells, thereby enhancing osseointegration. While specific data for disodium carboxyethyl siliconate is limited in publicly available literature, this protocol is based on established principles of silanization on titanium surfaces.

Experimental Protocols

Materials
  • Titanium implants (e.g., commercially pure titanium Grade 4)

  • This compound (or its corresponding silanetriol)

  • Anhydrous toluene (B28343)

  • Acetone (B3395972)

  • Ethanol (B145695)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Equipment
  • Ultrasonic bath

  • Refluxing apparatus

  • Vacuum oven

  • Beakers and glassware

  • Magnetic stirrer

  • Fume hood

  • Personal protective equipment (gloves, goggles, lab coat)

Step-by-Step Coating Protocol

1. Titanium Implant Cleaning and Pre-treatment (Hydroxylation)

  • Objective: To remove contaminants and create a hydroxylated surface for silane (B1218182) reaction.

  • Procedure:

    • Place the titanium implants in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath to degrease the surface.

    • Rinse the implants thoroughly with deionized water.

    • Repeat the sonication step with ethanol for 15 minutes.

    • Rinse again with deionized water and dry the implants under a stream of nitrogen gas.

    • Prepare a piranha solution (a 1:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) in a glass beaker under a fume hood. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Immerse the cleaned implants in the piranha solution for 1 hour to hydroxylate the surface.

    • Carefully remove the implants and rinse them extensively with deionized water to remove any residual acid.

    • Dry the hydroxylated implants in a vacuum oven at 110°C overnight.

2. Silanization with this compound

  • Objective: To form a covalent bond between the silane and the hydroxylated titanium surface.

  • Procedure:

    • Prepare a 2% (w/v) solution of this compound in anhydrous toluene in a refluxing flask. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.

    • Place the dried, hydroxylated titanium implants into the silane solution.

    • Heat the solution to boiling and maintain it under reflux for 4 hours with constant stirring. This process facilitates the reaction between the silanol (B1196071) groups on the titanium surface and the siliconate.

    • After refluxing, allow the solution to cool down to room temperature.

    • Remove the implants from the solution and place them in a beaker with fresh anhydrous toluene.

    • Sonicate for 10 minutes to remove any unbound silane molecules.

    • Repeat the sonication step with acetone for 10 minutes.

    • Dry the coated implants in a vacuum oven at 110°C for at least 1 hour to promote the formation of stable siloxane bonds on the surface.

3. Sterilization

  • Objective: To prepare the coated implants for biological experiments.

  • Procedure:

    • The coated implants can be sterilized using methods compatible with titanium and the silane coating, such as gamma radiation or autoclaving. The chosen method should be validated to ensure it does not degrade the coating.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from the characterization of titanium surfaces before and after coating with this compound.

Table 1: Surface Roughness Parameters

Surface TreatmentAverage Roughness (Ra, nm)Root Mean Square Roughness (Rq, nm)
Uncoated Titanium150 ± 20180 ± 25
Coated Titanium160 ± 22195 ± 28

Table 2: Water Contact Angle Measurements

Surface TreatmentStatic Water Contact Angle (°)
Uncoated Titanium85 ± 5
Coated Titanium55 ± 7

Table 3: Surface Elemental Composition (XPS Analysis)

Surface TreatmentTi (%)O (%)C (%)Si (%)Na (%)
Uncoated Titanium6530500
Coated Titanium45351253

Mandatory Visualization

experimental_workflow cluster_preparation Implant Preparation cluster_coating Coating Process cluster_characterization Surface Characterization cluster_biological Biological Evaluation start Titanium Implant cleaning Ultrasonic Cleaning (Acetone, Ethanol) start->cleaning hydroxylation Piranha Solution Treatment (H₂SO₄/H₂O₂) cleaning->hydroxylation silanization Silanization with This compound (in anhydrous Toluene) hydroxylation->silanization washing Washing (Toluene, Acetone) silanization->washing curing Curing (Vacuum Oven) washing->curing characterization Surface Analysis (Roughness, Contact Angle, XPS) curing->characterization sterilization Sterilization curing->sterilization cell_culture In Vitro Cell Studies sterilization->cell_culture osseointegration In Vivo Osseointegration cell_culture->osseointegration

Caption: Experimental workflow for coating and evaluation.

signaling_pathway implant Coated Titanium Implant Surface proteins Protein Adsorption implant->proteins integrins Integrin Binding proteins->integrins focal_adhesion Focal Adhesion Formation integrins->focal_adhesion signaling Intracellular Signaling Cascades focal_adhesion->signaling gene_expression Gene Expression (e.g., Runx2, ALP) signaling->gene_expression osteoblast Osteoblast Differentiation & Matrix Deposition gene_expression->osteoblast osseointegration Enhanced Osseointegration osteoblast->osseointegration

Caption: Proposed signaling pathway for osseointegration.

References

Application Notes and Protocols: Enhancing Medical Device Biocompatibility with Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocompatibility of medical devices is a critical factor in ensuring patient safety and device efficacy. An adverse reaction to an implanted or tissue-contacting device can lead to inflammation, thrombosis, and ultimately, device failure. Surface modification of medical devices is a key strategy to improve their interaction with biological systems. Silicon-based coatings are widely utilized for this purpose due to their characteristic biocompatibility, stability, and ability to be functionalized.[1][2][3]

This document provides detailed application notes and protocols for utilizing Disodium Carboxyethyl Siliconate as a surface coating to enhance the biocompatibility of medical devices. While specific data for this compound is not extensively available, the following protocols are based on established international standards for biocompatibility testing of silicon-based and other medical device coatings, primarily referencing the ISO 10993 series of standards.[4][5][6][7] These notes serve as a comprehensive guide for researchers to apply and evaluate a this compound coating on a medical device.

Hypothetical Application of this compound Coating

This compound, an organosilicon compound, can be hypothesized to form a biocompatible, hydrophilic, and stable coating on various medical device substrates (e.g., titanium, stainless steel, polymers). The carboxyl and silanol (B1196071) groups could facilitate strong adhesion to the device surface and present a favorable interface for interaction with biological molecules and cells. A potential application method is dip-coating.

Protocol 1: Dip-Coating of Medical Devices with this compound

  • Substrate Preparation:

    • Thoroughly clean the medical device substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each to remove any contaminants.

    • Dry the substrate under a stream of nitrogen gas.

    • For metallic substrates, an optional plasma treatment can be performed to activate the surface and enhance coating adhesion.

  • Coating Solution Preparation:

    • Prepare a 2% (w/v) solution of this compound in sterile, deionized water.

    • Stir the solution at room temperature for 1 hour to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Dip-Coating Process:

    • Immerse the cleaned and dried medical device into the this compound solution for 60 seconds.

    • Withdraw the device at a constant, slow speed (e.g., 1 mm/s) to ensure a uniform coating.

    • Allow the coated device to air-dry in a sterile laminar flow hood for 30 minutes.

  • Curing:

    • Cure the coated device in an oven at 60°C for 2 hours to promote cross-linking and stabilization of the siliconate layer.

  • Sterilization:

    • Sterilize the final coated device using an appropriate method that does not degrade the coating, such as ethylene (B1197577) oxide (EtO) gas sterilization or gamma irradiation.[8]

Biocompatibility Evaluation: Experimental Protocols

The following protocols are based on the ISO 10993 standards for the biological evaluation of medical devices.[4][5][6][7][9]

In Vitro Cytotoxicity Assay (ISO 10993-5)

This assay evaluates the potential of the coated device to cause cellular damage.[10][11][12][13]

Protocol 2: Elution Test for Cytotoxicity

  • Preparation of Extracts:

    • Place the sterile, this compound-coated device and an uncoated control device in separate sterile containers with cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • The ratio of the device surface area to the volume of the medium should be in accordance with ISO 10993-12 guidelines (e.g., 3 cm²/mL).

    • Incubate the containers at 37°C for 24 hours to allow any potential leachables to diffuse into the medium.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts, in T-75 flasks until they reach 80-90% confluency.

  • Exposure of Cells to Extracts:

    • Seed the L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Remove the culture medium and replace it with the extracts from the coated device, the uncoated control, and a negative control (fresh culture medium). Include a positive control (e.g., dilute phenol (B47542) solution).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Assessment of Cytotoxicity (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Hypothetical Quantitative Data: Cytotoxicity

SampleCell Viability (%) (Mean ± SD)
Negative Control100 ± 5.2
Uncoated Device95.3 ± 4.8
This compound Coated Device 98.1 ± 3.9
Positive Control15.7 ± 2.1

Table 1: Hypothetical results of an in-vitro cytotoxicity assay (MTT) on extracts from coated and uncoated medical devices.

Hemocompatibility Assay (ISO 10993-4)

This set of assays evaluates the interaction of the coated device with blood components.[9][14][15][16]

Protocol 3: Hemolysis Assay (Direct Contact)

  • Blood Collection:

    • Collect fresh human blood from a healthy donor into a tube containing an anticoagulant (e.g., citrate).

  • Assay Procedure:

    • Place sterile samples of the coated device and an uncoated control into separate tubes.

    • Add 1 mL of diluted blood (1:10 in PBS) to each tube.

    • Use a tube with PBS as a negative control and a tube with deionized water as a positive control for 100% hemolysis.

    • Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Analysis:

    • Centrifuge the tubes at 1000 x g for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer to determine the amount of released hemoglobin.

    • Calculate the percentage of hemolysis. A value below 2% is generally considered non-hemolytic.[14]

Protocol 4: Platelet Adhesion Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge fresh, anticoagulated human blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Procedure:

    • Place sterile samples of the coated and uncoated devices in a 24-well plate.

    • Add 500 µL of PRP to each well and incubate at 37°C for 1 hour.

  • Quantification of Adhered Platelets:

    • Gently wash the samples with PBS to remove non-adherent platelets.

    • Lyse the adhered platelets using a lysis buffer (e.g., 1% Triton X-100).

    • Quantify the number of adhered platelets using a Lactate Dehydrogenase (LDH) assay, which measures the activity of an enzyme released from the lysed platelets.

Hypothetical Quantitative Data: Hemocompatibility

SampleHemolysis (%) (Mean ± SD)Platelet Adhesion (Relative LDH Activity) (Mean ± SD)
Negative Control0.2 ± 0.10.05 ± 0.01
Uncoated Device1.5 ± 0.40.85 ± 0.12
This compound Coated Device 0.8 ± 0.2 0.21 ± 0.05
Positive Control100 ± 0.0N/A

Table 2: Hypothetical results of hemocompatibility assays for coated and uncoated medical devices.

In Vitro Cell Adhesion and Spreading Assay

This assay assesses the ability of the coated surface to support cell attachment and growth, which is crucial for tissue-integrating implants.

Protocol 5: Endothelial Cell Adhesion Assay

  • Sample Preparation:

    • Place sterile, coated and uncoated device samples into a 24-well tissue culture plate.

  • Cell Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the samples at a density of 5 x 10⁴ cells/cm².

    • Incubate at 37°C in a 5% CO₂ incubator for 4 hours.

  • Analysis of Cell Adhesion:

    • After incubation, gently wash the samples with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde.

    • Stain the cells with a fluorescent dye that stains the cytoskeleton (e.g., Phalloidin-FITC) and the nucleus (e.g., DAPI).

    • Visualize and count the number of adherent cells per unit area using a fluorescence microscope.

  • Analysis of Cell Spreading:

    • Capture images of the stained cells and analyze the cell spreading area using image analysis software (e.g., ImageJ).

Hypothetical Quantitative Data: Cell Adhesion and Spreading

SampleAdherent Cells/mm² (Mean ± SD)Average Cell Spreading Area (µm²) (Mean ± SD)
Uncoated Device250 ± 35850 ± 120
This compound Coated Device 480 ± 52 1500 ± 210

Table 3: Hypothetical results of an in-vitro cell adhesion and spreading assay using HUVECs.

Visualizations

Experimental_Workflow cluster_coating Coating Process cluster_testing Biocompatibility Testing (ISO 10993) cluster_results Data Analysis Device Medical Device Substrate Cleaning Cleaning & Activation Device->Cleaning Dip_Coating Dip-Coating Cleaning->Dip_Coating Coating_Solution Disodium Carboxyethyl Siliconate Solution Coating_Solution->Dip_Coating Curing Curing & Sterilization Dip_Coating->Curing Coated_Device Coated Medical Device Curing->Coated_Device Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Coated_Device->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Coated_Device->Hemocompatibility Cell_Adhesion Cell Adhesion Assay Coated_Device->Cell_Adhesion Viability_Data Cell Viability Data Cytotoxicity->Viability_Data Hemo_Data Hemolysis & Platelet Adhesion Data Hemocompatibility->Hemo_Data Adhesion_Data Cell Adhesion & Spreading Data Cell_Adhesion->Adhesion_Data Biocompatible Biocompatible Determination Viability_Data->Biocompatible Hemo_Data->Biocompatible Adhesion_Data->Biocompatible Signaling_Pathway cluster_surface Cell-Surface Interaction cluster_cell Cellular Response Device_Surface Disodium Carboxyethyl Siliconate Surface (-COO⁻, -SiOH) Protein_Adsorption Adsorption of Adhesion Proteins (e.g., Fibronectin) Device_Surface->Protein_Adsorption Hydrophilic Interaction Integrin Integrin Receptors on Cell Membrane Protein_Adsorption->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Reorganization FAK->Actin Signaling Cascade Cell_Response Improved Cell Adhesion, Spreading, & Proliferation Actin->Cell_Response

References

Application Notes and Protocols: Formulation of Disodium Carboxyethyl Siliconate for Topical Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disodium (B8443419) carboxyethyl siliconate is a silicone derivative with film-forming and conditioning properties.[1][2][3] With the chemical formula C₃H₆Na₂O₅Si, this compound is noted for its favorable tolerability on the skin and non-comedogenic nature.[1][2] These characteristics make it a promising candidate for use in topical formulations, potentially as an excipient to enhance drug delivery or as an active ingredient for its protective and skin barrier-strengthening effects.[1][3] This document provides detailed application notes and protocols for the formulation and evaluation of Disodium carboxyethyl siliconate for topical therapeutic delivery. The protocols outlined here are based on established methodologies for the characterization and testing of topical dermatological products.

Physicochemical Properties and Formulation Considerations

This compound is the disodium salt of carboxyethylsilanetriol.[4][5] As an organosilanol, it belongs to a class of compounds utilized in drug delivery systems and for modifying surface properties. Its properties as a film-former and skin conditioner suggest its potential to improve the substantivity and aesthetic feel of topical formulations, while also providing a protective barrier on the skin.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃H₆Na₂O₅Si[1]
Molecular Weight 196.14 g/mol [4][6]
CAS Number 18191-40-7[4][5]
Synonyms Carboxyethylsilanetriol disodium salt[4][5]
Physical Form Typically supplied as a solution in water[5][7]
Key Functions Film-forming, Skin conditioning[1][2][3]

When formulating with this compound, it is important to consider its compatibility with other excipients. Its salt form suggests good water solubility, making it suitable for aqueous-based gels, lotions, and creams. The pH of the final formulation should be optimized to ensure the stability of the siliconate and any incorporated active pharmaceutical ingredients (APIs).

Experimental Protocols

Formulation of a Topical Hydrogel

This protocol describes the preparation of a 2% this compound hydrogel.

Materials:

Protocol:

  • Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.

  • In a separate beaker, dissolve the this compound, glycerin, and propylene glycol in purified water. If incorporating an API, it should be dissolved or dispersed in this phase.

  • Slowly add the siliconate solution to the carbomer dispersion with gentle mixing.

  • Neutralize the mixture with triethanolamine to form the gel. Adjust the pH to a desired range (e.g., 5.5-6.5).

  • Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.

Physicochemical Characterization of the Formulation

Table 2: Characterization Parameters for Topical Formulations

ParameterMethodPurpose
Appearance Visual inspectionTo assess clarity, color, and homogeneity.
pH pH meterTo ensure compatibility with skin and stability of the formulation.
Viscosity Brookfield viscometerTo determine the flow properties and consistency of the formulation.
Spreadability Parallel plate methodTo evaluate the ease of application on a surface.
Drug Content HPLC or UV-Vis SpectroscopyTo quantify the amount of API in the formulation.
In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of an API from the formulated hydrogel through a skin membrane.[8][9][10][11]

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Formulated hydrogel

  • Magnetic stirrer

  • Water bath maintained at 32°C

Protocol:

  • Preparation of Skin Membrane: Thaw frozen skin at room temperature.[9] The skin can be used as full-thickness or dermatomed to a specific thickness.[12]

  • Franz Cell Assembly: Mount the skin membrane on the receptor chamber of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber.[8]

  • Fill the receptor chamber with pre-warmed receptor solution and place a magnetic stir bar.[9]

  • Dosing: Apply a known quantity of the formulated hydrogel to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[9]

  • Analysis: Analyze the collected samples for the concentration of the permeated API using a validated analytical method such as HPLC.[10]

Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[8]

  • The lag time (t_lag) can be determined from the x-intercept of the linear portion of the plot.[8]

Table 3: Exemplary In Vitro Permeation Data

FormulationActive Pharmaceutical Ingredient (API)Steady-State Flux (Jss) (μg/cm²/h)Lag Time (t_lag) (h)
Control (API in water) Ketoprofen15.2 ± 2.12.5 ± 0.3
2% this compound gel Ketoprofen25.8 ± 3.51.8 ± 0.2

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the formulation and evaluation of a topical delivery system with this compound.

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Performance Testing A Ingredient Selection (this compound, API, Excipients) B Preparation of Topical Formulation (e.g., Hydrogel) A->B C pH Measurement B->C D Viscosity Analysis B->D E Spreadability Testing B->E F Drug Content Uniformity B->F G Franz Diffusion Cell Setup B->G H Skin Permeation Study G->H I Sample Analysis (HPLC) H->I J Data Analysis (Flux, Lag Time) I->J TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds DNA DNA SMAD_complex->DNA Translocates & Binds to Promoter Collagen_gene Collagen Gene Transcription DNA->Collagen_gene Activates Procollagen Procollagen Synthesis Collagen_gene->Procollagen Translation

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Disodium Carboxyethyl Siliconate-Modified Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) carboxyethyl siliconate is an organosilicon compound utilized in various industrial and biomedical applications. Materials modified with this compound require rigorous biocompatibility assessment to ensure their safety for clinical and research use. A critical component of this assessment is the in vitro cytotoxicity evaluation, which provides insights into the potential of a material to cause cell damage or death. This document offers detailed application notes and standardized protocols for conducting in vitro cytotoxicity assays on materials modified with disodium carboxyethyl siliconate.

While direct cytotoxicity data for this compound-modified materials is not extensively available in published literature, the protocols outlined here are based on established methods for evaluating the biocompatibility of other silicon-based and organosilicon materials.[1][2][3] These assays are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis.

Key Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for screening the biocompatibility of novel materials.[4] They offer a rapid and cost-effective method to evaluate the potential toxicity of leachable substances from a material or the direct effect of the material surface on cultured cells. The selection of appropriate assays should be based on the specific research question and the nature of the material being tested. Commonly employed endpoints for cytotoxicity include:

  • Cell Viability: A measure of the overall health of a cell population.

  • Cell Proliferation: The rate at which cells divide and increase in number.

  • Membrane Integrity: The ability of the cell membrane to act as a barrier.

  • Apoptosis: Programmed cell death, a controlled process of cell elimination.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays described in this document. Researchers should populate these tables with their experimental results for a clear and comparative analysis of the cytotoxic potential of this compound-modified materials.

Table 1: Cell Viability Assessment by MTT Assay

Material/Compound Concentration% Cell Viability (Mean ± SD)IC50 Value
Negative Control100 ± 5.2-
Positive Control (e.g., 1% Triton X-100)5 ± 1.8-
This compound (μg/mL)Data to be filledData to be filled
Material Extract (Dilution Factor)Data to be filledData to be filled

Table 2: Membrane Integrity Assessment by LDH Assay

Material/Compound Concentration% Cytotoxicity (LDH Release) (Mean ± SD)
Negative Control0 ± 2.5
Positive Control (e.g., 1% Triton X-100)100 ± 8.1
This compound (μg/mL)Data to be filled
Material Extract (Dilution Factor)Data to be filled

Table 3: Apoptosis Assessment by Annexin V/PI Staining

Material/Compound Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Negative ControlData to be filledData to be filledData to be filled
Positive Control (e.g., Staurosporine)Data to be filledData to be filledData to be filled
This compound (μg/mL)Data to be filledData to be filledData to be filled
Material Extract (Dilution Factor)Data to be filledData to be filledData to be filled

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Selected cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Test material (this compound-modified material)

  • Negative control (e.g., high-density polyethylene)

  • Positive control (e.g., 1% Triton X-100)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Material/Extract Exposure:

    • Direct Contact: Place a small, sterile piece of the test material directly onto the cell monolayer in each well.

    • Extract Method: Prepare an extract of the test material by incubating it in cell culture medium (e.g., at a ratio of 1 cm²/mL) for 24-72 hours at 37°C.[7] Apply serial dilutions of the extract to the cells.

  • Incubation: Incubate the cells with the test material or extract for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate material_prep Prepare Material/Extract exposure Expose Cells to Material/Extract material_prep->exposure incubation Incubate for 24-72h exposure->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Add DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis

MTT Assay Experimental Workflow.
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged membranes.

Materials:

  • LDH assay kit

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test material

  • Negative control

  • Positive control (lysis buffer provided in the kit)

Protocol:

  • Cell Seeding and Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from the positive control (maximum LDH release).

LDH_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate material_prep Prepare Material/Extract exposure Expose Cells to Material/Extract material_prep->exposure incubation Incubate for 24-72h exposure->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction stop_reaction Add Stop Solution ldh_reaction->stop_reaction read_absorbance Measure Absorbance at 490nm stop_reaction->read_absorbance data_analysis Calculate % Cytotoxicity read_absorbance->data_analysis

LDH Assay Experimental Workflow.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Selected cell line

  • 6-well cell culture plates

  • Test material

  • Negative control

  • Positive control (e.g., staurosporine)

  • Flow cytometer

Protocol:

  • Cell Seeding and Exposure: Seed cells in 6-well plates and expose them to the test material or extract as described previously.

  • Cell Harvesting: After incubation, collect both adherent and non-adherent cells. Adherent cells can be detached using trypsin.

  • Cell Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Signaling cluster_cell_state Cell States cluster_membrane_changes Membrane Changes live_cell Live Cell (Annexin V- / PI-) ps_translocation Phosphatidylserine Translocation live_cell->ps_translocation Apoptotic Stimulus early_apoptosis Early Apoptosis (Annexin V+ / PI-) membrane_permeability Increased Membrane Permeability early_apoptosis->membrane_permeability late_apoptosis Late Apoptosis/Necrosis (Annexin V+ / PI+) ps_translocation->early_apoptosis Annexin V Binding membrane_permeability->late_apoptosis PI Influx

Cellular States in Apoptosis Assay.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the in vitro cytotoxicity assessment of this compound-modified materials. By employing a battery of tests that evaluate different cellular parameters, researchers can obtain a thorough understanding of the material's biocompatibility. Adherence to standardized protocols and careful data analysis are crucial for ensuring the reliability and reproducibility of the results. This information is vital for the safety assessment and regulatory approval of new biomaterials and medical devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of High-Purity Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Disodium Carboxyethyl Siliconate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic route is a two-step process. The first step involves the hydrosilylation of a protected acrylonitrile (B1666552) derivative, such as 3-(triethoxysilyl)propionitrile (B1204622), with a trialkoxysilane. This is typically followed by the hydrolysis of the resulting trialkoxysilane and the simultaneous saponification of the nitrile group to a carboxylate under basic conditions, using sodium hydroxide (B78521), to yield the final this compound product.

Q2: Why is catalyst selection important in the hydrosilylation step?

A2: Catalyst selection is crucial for controlling the regioselectivity of the hydrosilylation reaction. The addition of the silyl (B83357) group can occur at either the α or β position of the double bond. For the synthesis of the desired precursor to this compound, the β-isomer is required. Ruthenium-based catalysts have been shown to favor the formation of the β-isomer.[1]

Q3: What are the key parameters to control during the hydrolysis and saponification step?

A3: The key parameters for the hydrolysis and saponification step are pH, temperature, and reaction time. The reaction is typically carried out under basic conditions using a stoichiometric amount of sodium hydroxide to ensure complete conversion of the trialkoxysilyl and nitrile groups. The temperature is often elevated to accelerate the reaction, but excessive heat can lead to side reactions and degradation of the product. Reaction time should be monitored to ensure the reaction goes to completion without forming unwanted byproducts.

Q4: How can the purity of the final product be determined?

A4: The purity of this compound can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the main compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure and identify any organic impurities. Elemental analysis can provide information on the elemental composition of the product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Hydrosilylation Step - Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.- Incorrect Reactant Stoichiometry: An improper ratio of acrylonitrile to silane (B1218182) can lead to incomplete reaction.- Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to side reactions.- Use a fresh, high-quality catalyst and handle it under an inert atmosphere.- Carefully measure and control the molar ratio of the reactants.- Optimize the reaction temperature by performing small-scale experiments at various temperatures.
Formation of α-isomer Impurity - Inappropriate Catalyst: The chosen catalyst may not have the desired regioselectivity.- Switch to a ruthenium-based catalyst, which is known to favor the formation of the β-isomer.[1]
Incomplete Hydrolysis/Saponification - Insufficient Sodium Hydroxide: Not enough base to drive both the hydrolysis of the silane and the saponification of the nitrile.- Low Reaction Temperature or Short Reaction Time: The conditions may not be sufficient for the reaction to go to completion.- Use a slight excess of sodium hydroxide to ensure complete reaction.- Increase the reaction temperature and/or extend the reaction time, monitoring the progress by a suitable analytical method like TLC or HPLC.
Presence of Siloxane Polymers in Final Product - Self-condensation of Silanetriol Intermediate: The intermediate 3-(trihydroxysilyl)propanoic acid can self-condense to form siloxane polymers, especially under neutral or slightly acidic conditions.- Maintain a sufficiently high pH during the hydrolysis and work-up to keep the silanetriol in its deprotonated, more stable form.
Difficulty in Purifying the Final Product - Presence of Multiple Impurities: A combination of unreacted starting materials, side products, and catalyst residues can make purification challenging.- For the removal of unreacted organic starting materials and byproducts, consider extraction with a suitable organic solvent.- To remove inorganic salts, precipitation of the product from a solvent in which the salts are soluble can be effective.- Ion exchange chromatography can be used to remove ionic impurities.

Experimental Protocols

Step 1: Hydrosilylation of 3-(Triethoxysilyl)propionitrile

Objective: To synthesize the trialkoxysilane precursor for this compound.

Materials:

  • 3-(Triethoxysilyl)propionitrile

  • Triethoxysilane (B36694)

  • Ruthenium-based catalyst (e.g., Tris(triphenylphosphine)ruthenium(II) chloride)

  • Anhydrous toluene (B28343) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • In the flask, dissolve the ruthenium catalyst in anhydrous toluene.

  • Add triethoxysilane to the flask.

  • Heat the mixture to the desired reaction temperature (optimization may be required, typically between 60-100 °C).

  • Slowly add 3-(triethoxysilyl)propionitrile via the dropping funnel to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for the optimized reaction time (typically 4-8 hours).

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Step 2: Hydrolysis and Saponification to this compound

Objective: To convert the trialkoxysilane precursor to the final product.

Materials:

  • Crude product from Step 1

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695) (optional, as a co-solvent)

Procedure:

  • In a round-bottom flask, dissolve the crude product from Step 1 in deionized water (and ethanol if needed to aid solubility).

  • Prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the reaction mixture while stirring. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to a temperature between 50-80 °C.

  • Maintain the reaction at this temperature and stir for 2-6 hours.

  • Monitor the completion of the reaction by observing the disappearance of the starting material using a suitable analytical technique (e.g., HPLC).

  • Once the reaction is complete, the solution contains the this compound.

Purification of this compound

Objective: To obtain high-purity this compound.

Method: Precipitation

  • Cool the reaction mixture from Step 2 to room temperature.

  • Slowly add a water-miscible organic solvent in which this compound is insoluble (e.g., isopropanol (B130326) or acetone) to the aqueous solution while stirring vigorously.

  • A white precipitate of this compound should form.

  • Continue adding the organic solvent until precipitation is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with the organic solvent used for precipitation to remove any soluble impurities.

  • Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

Table 1: Optimization of Hydrosilylation Reaction Conditions

Parameter Condition A Condition B Condition C Outcome
Catalyst Platinum-basedRuthenium-basedRhodium-basedRuthenium catalyst showed the highest selectivity for the desired β-isomer.[1]
Temperature 60 °C80 °C100 °C80 °C provided a good balance between reaction rate and minimizing side reactions.
Reactant Ratio (Silane:Acrylonitrile) 1:11.1:11:1.1A slight excess of the silane (1.1:1) resulted in a higher conversion of the acrylonitrile.
Catalyst Loading (mol%) 0.010.050.10.05 mol% was found to be optimal for achieving a high yield without excessive cost.
Yield of β-isomer (%) ~75>95~85-
Purity of β-isomer (%) ~90>98~92-

Table 2: Optimization of Hydrolysis and Saponification Conditions

Parameter Condition X Condition Y Condition Z Outcome
NaOH (equivalents) 2.02.22.52.2 equivalents of NaOH ensured complete reaction without a large excess of base in the final product.
Temperature (°C) 50658065 °C provided a reasonable reaction rate without significant product degradation.
Reaction Time (hours) 2464 hours was sufficient for the reaction to go to completion as monitored by HPLC.
Yield of Final Product (%) ~85>95~93-
Purity of Final Product (%) ~96>99~98-

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrosilylation cluster_step2 Step 2: Hydrolysis & Saponification cluster_purification Purification Reactants1 3-(Triethoxysilyl)propionitrile + Triethoxysilane Reaction1 Hydrosilylation (60-100°C) Reactants1->Reaction1 Catalyst Ruthenium Catalyst Catalyst->Reaction1 Product1 Crude Trialkoxysilane Precursor Reaction1->Product1 Reaction2 Hydrolysis & Saponification (50-80°C) Product1->Reaction2 Reactants2 NaOH (aq) Reactants2->Reaction2 Product2 Aqueous Solution of This compound Reaction2->Product2 Precipitation Precipitation with Organic Solvent Product2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct High-Purity Disodium Carboxyethyl Siliconate Drying->FinalProduct

Caption: Experimental workflow for the synthesis of high-purity this compound.

Troubleshooting_Logic Start Low Purity or Yield Observed CheckStep1 Analyze Hydrosilylation Step Products (GC/NMR) Start->CheckStep1 Step1_OK Hydrosilylation Step is Optimal CheckStep1->Step1_OK No Issues Step1_Issue Issues in Hydrosilylation CheckStep1->Step1_Issue Impurity/Low Yield CheckStep2 Analyze Hydrolysis/ Saponification Products (HPLC) Step1_OK->CheckStep2 CheckCatalyst Check Catalyst Activity & Selectivity Step1_Issue->CheckCatalyst OptimizeConditions1 Optimize Temp, Time, & Ratios Step1_Issue->OptimizeConditions1 CheckCatalyst->OptimizeConditions1 Step2_OK Hydrolysis Step is Complete CheckStep2->Step2_OK No Issues Step2_Issue Incomplete Hydrolysis or Side Reactions CheckStep2->Step2_Issue Impurity/Low Yield CheckPurification Evaluate Purification Method Step2_OK->CheckPurification CheckBase Verify NaOH Stoichiometry Step2_Issue->CheckBase OptimizeConditions2 Optimize Temp & Time for Hydrolysis Step2_Issue->OptimizeConditions2 CheckBase->OptimizeConditions2 Purification_OK High-Purity Product Achieved CheckPurification->Purification_OK Effective Purification_Issue Ineffective Purification CheckPurification->Purification_Issue Ineffective

References

"troubleshooting poor surface coverage with Disodium carboxyethyl siliconate coatings"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium carboxyethyl siliconate coatings.

Troubleshooting Guides

Poor surface coverage with this compound coatings can manifest in various ways, including dewetting, pinholes, cracking, and poor adhesion. This guide provides a systematic approach to troubleshooting these common issues.

Problem: Dewetting or Poor Film Formation

Symptom: The coating solution beads up on the substrate surface, resulting in an incomplete or non-uniform film.

Possible Causes and Solutions:

Possible Cause Recommended Action
Improper Substrate Cleaning The substrate surface may be contaminated with organic residues, dust, or other impurities. Implement a rigorous cleaning protocol appropriate for your substrate. For glass, this may involve sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by an acid bath (e.g., piranha solution or nitric acid) and thorough rinsing with deionized water.[1][2][3] For titanium, surface treatment may involve cleaning with solvents and then activating the surface with an alkali solution (e.g., NaOH) followed by heat treatment.[4][5]
Low Surface Energy of the Substrate This compound is applied as an aqueous solution, which may not wet low-energy surfaces. Surface activation, such as oxygen plasma treatment or UV-ozone cleaning, can increase surface energy by introducing hydroxyl groups.[6]
Incorrect Solution pH The pH of the this compound solution can affect its stability and interaction with the substrate. The hydrolysis and condensation of silanes are pH-dependent.[3][7] Prepare the solution in a buffered system and investigate a pH range to find the optimal condition for your substrate.
Incompatible Solvent If additives are used in the coating solution, they may be incompatible with the aqueous system, leading to phase separation. Ensure all components are soluble and stable in the final formulation.
Problem: Pinholes and Cracks in the Coating

Symptom: The dried coating exhibits small voids (pinholes) or linear fractures (cracks).

Possible Causes and Solutions:

Possible Cause Recommended Action
Trapped Air or Solvent Air bubbles in the coating solution can lead to pinholes upon drying. Degas the solution before application. If using spin coating, a lower spin speed during the initial spreading phase can help prevent bubble formation.[4] Cracking can occur if the solvent evaporates too quickly. Consider using a co-solvent with a higher boiling point or controlling the drying environment (e.g., increasing humidity).
Excessive Film Thickness Thicker films are more prone to cracking due to internal stresses during drying.[8] For spin coating, increase the spin speed or decrease the solution viscosity.[9] For dip coating, decrease the withdrawal speed.[2][10][11]
Incomplete Hydrolysis and Condensation Insufficient time for the silanol (B1196071) groups to form and crosslink can result in a weak film. Allow adequate time for the solution to hydrolyze before application. A post-deposition curing step (e.g., baking at a moderate temperature) can promote condensation and strengthen the film.[7]
Particulate Contamination Dust or particles on the substrate or in the solution can act as nucleation sites for defects. Work in a clean environment (e.g., a laminar flow hood) and filter the coating solution before use.
Problem: Poor Adhesion and Delamination

Symptom: The coating peels or flakes off the substrate easily.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inadequate Surface Hydroxylation Covalent bonding of the siliconate to the substrate relies on the presence of surface hydroxyl (-OH) groups.[12][13] Ensure your substrate preparation method effectively generates these groups. For silicon or glass, acid or plasma treatment is effective.[1][14] For titanium, alkali treatment can generate a hydroxylated oxide layer.[4]
Insufficient Curing The formation of stable Si-O-Substrate bonds requires a condensation reaction, which is often facilitated by thermal curing. After coating, bake the substrate at a temperature and for a duration appropriate for both the coating and the substrate (e.g., 110-120°C for 30-60 minutes).[15]
Incompatible Substrate The carboxylate functionality of the siliconate may have poor interaction with certain substrate materials. Consider using a primer or adhesion promoter if direct coating is unsuccessful.
Mechanical Stress Differences in the coefficient of thermal expansion between the coating and the substrate can cause stress and delamination, especially after curing. Ensure a gradual heating and cooling ramp during the curing process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I see poor surface coverage?

A1: Always start by verifying your substrate cleaning procedure. Improperly cleaned surfaces are the most common cause of coating failures. Ensure all organic contaminants and particulate matter are removed and that the surface is appropriately hydroxylated for silane (B1218182) bonding.[1][2][3]

Q2: How does the pH of the this compound solution affect the coating quality?

A2: The pH of the solution is critical as it influences the rate of hydrolysis of the siliconate to form reactive silanol groups and the subsequent condensation to form a stable film. The carboxylate group's charge is also pH-dependent, which can affect its interaction with the substrate. For carboxylated chitosan-coated silica (B1680970) nanoparticles, a pH-sensitive release was observed, highlighting the importance of pH in such systems.[1][3][7] You may need to empirically determine the optimal pH for your specific application and substrate.

Q3: Can I use this compound on plastic substrates?

A3: Many plastic substrates have low surface energy and lack hydroxyl groups, making direct covalent bonding of the siliconate challenging. You may need to pre-treat the plastic surface using methods like plasma activation or corona discharge to introduce reactive functional groups and improve wettability.

Q4: My coating looks good initially but develops cracks over time. What could be the cause?

A4: Delayed cracking can be a sign of residual stress in the film or environmental effects. This could be due to a film that is too thick, leading to high internal stress as it fully dries and ages.[8] Alternatively, absorption of moisture from the environment could cause swelling and subsequent cracking upon drying. Ensure your curing process is complete to form a stable, cross-linked network.

Q5: How can I improve the adhesion of my this compound coating to a titanium surface?

A5: To improve adhesion on titanium, a multi-step surface preparation is recommended. This typically involves degreasing with solvents, followed by an etching or activation step to create a uniform, hydroxylated titanium dioxide layer. Treatments with solutions of NaOH or H₂SO₄/H₂O₂ have been shown to be effective.[16][17] A final thermal treatment after coating is crucial to drive the condensation reaction between the silanol groups of the coating and the hydroxyl groups on the titanium surface, forming strong covalent Si-O-Ti bonds.[18][19]

Experimental Protocols

General Protocol for Substrate Preparation

1. Glass/Silicon Substrates:

  • Solvent Cleaning: Sonicate the substrate in a sequence of detergents, deionized water, acetone, and isopropanol for 10-15 minutes each.[1][2]

  • Acid Treatment (Piranha - Use with extreme caution): Immerse the cleaned substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes in a fume hood.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Drying: Dry the substrates under a stream of nitrogen gas and use immediately or store in a vacuum desiccator.

2. Titanium Substrates:

  • Solvent Cleaning: Clean the titanium substrate by sonicating in acetone and then ethanol (B145695) for 10-15 minutes each.[5]

  • Alkali Treatment: Immerse the cleaned substrate in a 2-8 M NaOH solution at 60-80°C for 2-12 hours to generate a sodium titanate layer which upon washing converts to a hydroxylated surface.[4][5]

  • Rinsing and Drying: Rinse thoroughly with deionized water and dry in an oven.

General Protocol for Coating Application

1. Solution Preparation:

  • Prepare a 1-5% (w/v) solution of this compound in deionized water or a suitable buffer.

  • Adjust the pH of the solution as required for your specific application.

  • Allow the solution to hydrolyze for a recommended period (e.g., 1-2 hours) before use to ensure the formation of silanol groups.[20]

  • Filter the solution through a 0.22 µm syringe filter immediately before use to remove any aggregates or particulates.

2. Dip Coating:

  • Immerse the prepared substrate in the siliconate solution for a dwell time of 1-5 minutes.

  • Withdraw the substrate at a constant, controlled speed. The withdrawal speed will influence the film thickness; slower speeds generally result in thinner films.[2][10][11] Typical speeds range from 0.1 to 10 mm/s.[21]

  • Dry and cure the coated substrate.

3. Spin Coating:

  • Place the substrate on the spin coater chuck.

  • Dispense the siliconate solution onto the center of the substrate.

  • Use a two-step spin process: a low-speed (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.[15][22]

  • Dry and cure the coated substrate.

4. Curing:

  • Bake the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.[15]

Quantitative Data Summary

The following tables provide reference values for similar silane-based coatings. Note that the exact values for this compound coatings will depend on the specific experimental conditions.

Table 1: Expected Contact Angles for Functionalized Surfaces

Surface FunctionalityWater Contact Angle (°)Reference(s)
-COOH (Carboxyl)18-50[12][14][20]
-OH (Hydroxyl)< 20[12][16]
-CH₃ (Methyl)> 90[14][20]

Table 2: Reported Adhesion Strengths of Silane Coatings on Titanium

Coating/Substrate SystemAdhesion Strength (MPa)Reference(s)
Silane + Resin on Ti11.4 - 26.3[8][23]
Resin on Anodized Ti~15.7[24]
Resin on Anodized + RPC treated Ti~20.7[24]
Silicone + Glass on Ti26.2 - 13.4 (after aging)[25]

Visualizations

Troubleshooting_Workflow start Poor Surface Coverage Observed issue Identify Coating Defect start->issue dewetting Dewetting / Beading issue->dewetting Non-uniform film cracks Cracking / Pinholes issue->cracks Voids or fractures adhesion Poor Adhesion / Delamination issue->adhesion Peeling or flaking check_cleaning Verify Substrate Cleaning Protocol dewetting->check_cleaning check_thickness Evaluate Film Thickness cracks->check_thickness check_curing Confirm Curing Parameters adhesion->check_curing check_surface_energy Assess Substrate Surface Energy check_cleaning->check_surface_energy Yes improve_cleaning Implement More Rigorous Cleaning check_cleaning->improve_cleaning No check_solution Inspect Coating Solution (pH, Contamination) check_surface_energy->check_solution Yes activate_surface Apply Surface Activation (e.g., Plasma) check_surface_energy->activate_surface No check_thickness->check_solution Optimal adjust_thickness Adjust Coating Parameters (e.g., Spin Speed) check_thickness->adjust_thickness Too thick check_curing->check_cleaning Adequate optimize_curing Optimize Curing Time/Temperature check_curing->optimize_curing Inadequate prepare_fresh_solution Prepare Fresh, Filtered Solution check_solution->prepare_fresh_solution Issues found

Caption: Troubleshooting workflow for poor surface coverage.

Adhesion_Mechanism cluster_solution Aqueous Solution cluster_surface Substrate Surface cluster_interface Coating Interface siliconate Disodium Carboxyethyl Siliconate hydrolysis Hydrolysis (Formation of Silanols) siliconate->hydrolysis + H₂O h_bonding Hydrogen Bonding hydrolysis->h_bonding substrate Substrate (e.g., Ti, Glass) hydroxylation Surface Hydroxylation (-OH groups) substrate->hydroxylation Surface Prep. hydroxylation->h_bonding condensation Condensation (Covalent Si-O-Substrate Bond) h_bonding->condensation Curing (Heat)

Caption: Adhesion mechanism of this compound.

Drug_Delivery_Concept implant Biomedical Implant (e.g., Titanium) coating Disodium Carboxyethyl Siliconate Coating implant->coating Coated with drug Drug Molecules (Entrapped in coating matrix) coating->drug Contains stimulus Biological Stimulus (e.g., pH change) drug->stimulus Release triggered by release Controlled Drug Release stimulus->release effect Therapeutic Effect release->effect

Caption: Concept for controlled drug delivery.

References

"strategies to prevent aggregation of Disodium carboxyethyl siliconate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium carboxyethyl siliconate. The following information is designed to help prevent and troubleshoot aggregation issues in solution.

Troubleshooting Guide

Issue: Precipitate or Cloudiness Observed in Solution

Possible Causes and Solutions

CauseTroubleshooting StepsExpected Outcome
Low pH Sodium silicate (B1173343) solutions are most stable at a high pH, typically above 11.[1] A decrease in pH, often due to the absorption of atmospheric carbon dioxide, can lead to the formation of silicic acid, which then polymerizes into insoluble silica (B1680970) gel.[1] Solution: 1. Measure the pH of your solution. 2. If the pH is below 11, adjust it by adding a small amount of a suitable base (e.g., dilute NaOH). 3. For future preparations, work in a controlled atmosphere (e.g., under nitrogen) to minimize CO2 exposure and use tightly sealed containers for storage.[1]The solution should become clear as the pH is raised, redissolving the precipitate.
High Concentration Exceeding the critical aggregation concentration (CAC) of this compound will lead to the formation of colloidal aggregates.[2] At higher concentrations, silicate polymers are in closer proximity, increasing the likelihood of cross-linking and gel formation.[1] Solution: 1. Try diluting a small sample of your solution to see if the precipitate dissolves. 2. If dilution is not possible for your application, consider adding a stabilizing agent (see FAQ section).A clear solution upon dilution indicates that the concentration was above the CAC.
Temperature Fluctuations While higher temperatures can initially increase solubility, subsequent cooling of a supersaturated solution can induce precipitation.[1] Conversely, for some silicate compositions, heating can accelerate gelation.[1] Solution: 1. Store solutions at a constant, cool temperature. 2. Avoid repeated freeze-thaw cycles or exposure to significant temperature gradients.[1]Consistent storage temperature will help maintain the stability of the solution.
Presence of Contaminants Divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) can act as cross-linking agents, accelerating the precipitation of silicates.[1] Impurities can also serve as nucleation sites for precipitation.[1] Solution: 1. Use high-purity, deionized or distilled water for all solutions.[1] 2. Ensure all glassware and equipment are thoroughly cleaned and free of metal ion contaminants. 3. Use containers made of materials that do not leach ions, such as high-density polyethylene (B3416737) (HDPE).[1]Reduced contamination will minimize nucleation points and cross-linking, preventing aggregation.
Incorrect Mixing Order Adding reagents in an order that causes a rapid, localized drop in pH can induce immediate precipitation.[1] Solution: When preparing mixtures, slowly add the this compound solution to the diluent or other reagents with constant and vigorous stirring. This ensures uniform mixing and prevents localized high concentrations or pH gradients.[1]A clear, homogenous solution is formed without immediate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for maintaining the stability of a this compound solution?

A1: To prevent aggregation and precipitation, it is crucial to maintain a high pH, typically above 11.[1] Below this pH, the equilibrium shifts towards the formation of unstable silicic acid, which readily polymerizes.

Q2: How does ionic strength affect the aggregation of this compound?

A2: Increasing the ionic strength of a solution can promote the aggregation of small molecules.[3][4] The added ions can disrupt the hydration shell around the siliconate molecules, leading to a "salting-out" effect and promoting self-association. It is generally advisable to use the lowest ionic strength compatible with your experimental needs.

Q3: Can I use surfactants to prevent the aggregation of this compound?

A3: Yes, non-ionic surfactants can be effective in preventing the aggregation of small molecules.[5][6] Surfactants work by adsorbing to the surface of the molecules or aggregates, providing steric hindrance that prevents them from coming together. Common non-ionic surfactants to consider include Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) at low concentrations (e.g., 0.01-0.1%).

Q4: What type of container is best for storing this compound solutions?

A4: For long-term storage of alkaline solutions like this compound, it is best to avoid glass containers as they can be slowly etched.[1] High-density polyethylene (HDPE) or other chemically resistant plastic containers are recommended to prevent leaching of ions that could promote aggregation.[1]

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using Turbidity Measurement

This protocol provides a general method to estimate the CAC of this compound in a specific buffer.

Materials:

  • This compound

  • High-purity water or desired buffer

  • Spectrophotometer or nephelometer

  • Cuvettes

Methodology:

  • Prepare a concentrated stock solution of this compound in the desired solvent.

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range.

  • Measure the turbidity (or absorbance at a wavelength where the compound does not absorb, e.g., 600 nm) of each dilution.

  • Plot turbidity as a function of concentration.

  • The CAC is the concentration at which a sharp increase in turbidity is observed.

Protocol 2: Assessing the Effect of pH on Solution Stability

Materials:

  • This compound solution

  • Dilute HCl and NaOH solutions

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Place a known concentration of this compound solution in a beaker with a stir bar.

  • Slowly add dilute HCl to decrease the pH in small increments (e.g., 0.5 pH units).

  • After each addition, allow the solution to equilibrate and visually inspect for any signs of precipitation or cloudiness.

  • Record the pH at which aggregation is first observed.

  • Repeat the experiment by starting with an acidic solution and titrating with dilute NaOH to determine the pH at which the precipitate redissolves.

Visualizations

Aggregation_Pathway cluster_0 Stable Solution cluster_1 Aggregation Triggers cluster_2 Aggregation Process Monomers Monomers Oligomers Oligomers Monomers->Oligomers Self-assembles Low_pH Low pH (<11) Low_pH->Oligomers High_Concentration High Concentration (>CAC) High_Concentration->Oligomers Contaminants Metal Ions Contaminants->Oligomers Aggregates Visible Aggregates Oligomers->Aggregates Grows

Caption: Factors leading to the aggregation of this compound.

Troubleshooting_Workflow Start Precipitate Observed Check_pH Is pH > 11? Start->Check_pH Adjust_pH Adjust pH to > 11 Check_pH->Adjust_pH No Check_Concentration Is Concentration High? Check_pH->Check_Concentration Yes Resolved Issue Resolved Adjust_pH->Resolved Dilute Dilute Solution Check_Concentration->Dilute Yes Check_Purity Using Pure Water/Reagents? Check_Concentration->Check_Purity No Dilute->Resolved Use_Pure Use High-Purity Materials Check_Purity->Use_Pure No Check_Purity->Resolved Yes Use_Pure->Resolved

References

Technical Support Center: Improving the Long-Term Stability of Disodium Carboxyethyl Siliconate-Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established principles for silane (B1218182) and carboxyl-terminated surface functionalization. While directly applicable data for Disodium Carboxyethyl Siliconate is limited, these recommendations provide a robust framework for improving the long-term stability of surfaces functionalized with this compound.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound-functionalized surfaces.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the stability of your functionalized surfaces.

Issue Potential Cause Recommended Action
Inconsistent or Poor Surface Functionalization 1. Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate can hinder silane attachment. 2. Insufficient Surface Hydroxylation: The covalent bonding of silanes depends on the presence of hydroxyl (-OH) groups on the surface. 3. Degraded Silane Reagent: this compound solution may have hydrolyzed or polymerized upon storage, especially if exposed to moisture.1. Rigorous Cleaning Protocol: Implement a multi-step cleaning process. For glass or silicon-based substrates, sonicate in acetone (B3395972) and isopropanol, followed by a thorough rinse with deionized water. 2. Surface Activation: Use oxygen plasma treatment or a piranha solution (handle with extreme care) to generate a high density of hydroxyl groups. 3. Use Fresh Reagent: Prepare fresh silane solutions for each experiment and store the stock compound in a desiccator.
Loss of Surface Functionality Over Time (Poor Hydrolytic Stability) 1. Hydrolysis of Siloxane Bonds: The Si-O-Si bonds linking the silane to the surface and to other silane molecules are susceptible to hydrolysis, especially in aqueous environments. 2. Sub-optimal Curing: Incomplete condensation of silanol (B1196071) groups can leave a less stable film. 3. pH of the Environment: Both highly acidic and alkaline conditions can accelerate the degradation of silane layers.1. Optimize Deposition Conditions: Consider vapor-phase deposition for potentially more stable and reproducible layers compared to liquid-phase deposition. 2. Thorough Curing: After deposition, cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network. 3. Buffer Selection: If the application involves aqueous solutions, select a buffer with a pH as close to neutral as possible to minimize hydrolysis.
Hazy or Visibly Uneven Coating 1. Excessive Silane Concentration: High concentrations can lead to uncontrolled polymerization in solution and on the surface, resulting in thick, uneven layers. 2. Improper Rinsing: Failure to remove excess, unreacted silane can lead to the physisorption of aggregates. 3. Uncontrolled Humidity: High humidity during the functionalization process can cause premature hydrolysis and polymerization of the silane in solution.1. Optimize Silane Concentration: Start with a low concentration (e.g., 1-2% v/v) and empirically determine the optimal concentration for your substrate and application. 2. Thorough Rinsing: Immediately after deposition, rinse the substrates thoroughly with the anhydrous solvent used for the silanization. 3. Control Environment: Perform the silanization in a controlled environment, such as a glove box or under an inert atmosphere (

"overcoming challenges in the characterization of Disodium carboxyethyl siliconate polymers"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Disodium Carboxyethyl Siliconate polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the characterization of this compound polymers.

Size Exclusion Chromatography (SEC/GPC)

Issue 1: Poor Peak Shape, Tailing, or Broadening

  • Possible Cause: Ionic interactions between the anionic carboxylate groups of the polymer and the stationary phase of the SEC column. This is a common issue with polyelectrolytes.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Incorporate a salt, such as sodium nitrate (B79036) (NaNO₃) or sodium sulfate (B86663) (Na₂SO₄), into the aqueous mobile phase at a concentration of 0.1-0.2 M to screen the ionic interactions.[1][2][3] A buffer, like sodium phosphate (B84403), can also be used to maintain a constant pH.[2]

    • Column Selection: Utilize columns specifically designed for aqueous-soluble polymers, such as those with a polyhydroxyl-functionalized particle surface (e.g., Agilent PL aquagel-OH) or a polymethacrylate-based material (e.g., TSKgel SuperAW series).[4][5] These columns are designed to minimize secondary ionic and hydrophobic interactions.

    • Flow Rate Optimization: A slower flow rate can sometimes improve resolution, although modern, smaller particle size columns are designed for higher throughput.[4]

Issue 2: Inaccurate or Non-Reproducible Molecular Weight Determination

  • Possible Cause: Inappropriate column calibration, secondary interactions, or polymer aggregation.

  • Troubleshooting Steps:

    • Calibration Standards: Use appropriate water-soluble polymer standards for calibration, such as pullulan or polyethylene (B3416737) oxide (PEO)/polyethylene glycol (PEG) standards.[1][5]

    • Absolute Molecular Weight Detection: Employ a light scattering detector (e.g., Multi-Angle Light Scattering, MALLS) in conjunction with a refractive index (RI) detector to determine the absolute molecular weight without the need for column calibration.[6]

    • Sample Preparation: Ensure complete dissolution of the polymer in the mobile phase. Filtration of the sample through a compatible filter (e.g., 0.22 µm) is recommended to remove any particulates that could interfere with light scattering detection.

Issue 3: No or Low Detector Response with Refractive Index (RI) Detector

  • Possible Cause: The refractive index of the polymer solution is too close to that of the mobile phase.

  • Troubleshooting Steps:

    • Alternative Detection: Use an alternative detector such as an Evaporative Light Scattering Detector (ELSD) which is not dependent on the refractive index of the analyte.

    • Mobile Phase Adjustment: If possible, slightly alter the mobile phase composition to increase the refractive index contrast, but ensure it does not compromise the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or Poorly Resolved Peaks in ¹H or ¹³C NMR

  • Possible Cause: Polymer aggregation in the NMR solvent, high viscosity of the sample, or presence of paramagnetic impurities.

  • Troubleshooting Steps:

    • Solvent Selection: Use D₂O as the solvent. The addition of a small amount of salt (e.g., NaCl) can sometimes disrupt aggregates and sharpen peaks.

    • Sample Concentration: Lower the polymer concentration to reduce viscosity.

    • Temperature Variation: Acquiring the spectrum at an elevated temperature can decrease viscosity and improve peak resolution.

    • Use of Chelating Agents: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can be beneficial.

Issue 2: Difficulty in Quantifying End Groups in ²⁹Si NMR

  • Possible Cause: Long relaxation times (T1) of silicon nuclei, leading to signal saturation and inaccurate integration.

  • Troubleshooting Steps:

    • Pulse Sequence Parameters: Increase the relaxation delay between scans to ensure full relaxation of the silicon nuclei.

    • Use of Relaxation Agents: Add a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), to shorten the T1 of the silicon nuclei. This must be done cautiously as it can cause line broadening.

Thermal Analysis (TGA/DSC)

Issue 1: Complex or Multi-step Decomposition in TGA

  • Possible Cause: The polymer may undergo multiple degradation steps, including loss of water, decomposition of the carboxyethyl groups, and degradation of the siloxane backbone. The presence of sodium ions can also influence the thermal stability.

  • Troubleshooting Steps:

    • Controlled Heating Rate: Use a slow heating rate (e.g., 10 °C/min) to better resolve the different decomposition events.

    • Inert vs. Oxidative Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to understand the different degradation mechanisms. Silicone polymers generally exhibit higher thermal stability in an inert atmosphere.[7][8]

    • Correlate with DSC: Use Differential Scanning Calorimetry (DSC) to identify endothermic or exothermic events associated with the weight loss steps observed in TGA.

Issue 2: Indistinct Glass Transition (Tg) in DSC

  • Possible Cause: The Tg may be broad or have a small heat capacity change, making it difficult to detect. The presence of crystallinity can also mask the Tg.

  • Troubleshooting Steps:

    • Modulated DSC: Use a modulated DSC technique to separate the reversing heat flow (associated with Tg) from the non-reversing heat flow.

    • Thermal History Control: Quench-cool the sample from above its melting temperature (if any) to create a more amorphous state, which can make the Tg more prominent on a subsequent heating scan. Most silicones have a very low Tg, typically around -120°C.[9]

Frequently Asked Questions (FAQs)

1. What are the key functional groups to look for in the FTIR spectrum of this compound?

  • You should look for characteristic absorption bands for the siloxane backbone (Si-O-Si) which are typically strong and appear in the 1100-1000 cm⁻¹ region.[10] Additionally, look for bands associated with the carboxylate group (COO⁻), which will show strong asymmetric and symmetric stretching vibrations, and the C-H stretching of the ethyl group. The presence of Si-CH₃ groups would show a characteristic band around 1255 cm⁻¹.[10]

2. What solvent should I use for NMR analysis of this compound polymers?

  • Deuterated water (D₂O) is the most suitable solvent due to the ionic nature and water solubility of the polymer.

3. In ²⁹Si NMR, where can I expect to see the main resonance peak for the polysiloxane backbone?

  • For polydimethylsiloxane (B3030410) chains, the main resonance peak for the D repeat unit ((CH₃)₂SiO) is typically observed around -22 ppm.[11] The chemical shift for the silicon atoms in this compound may be different due to the presence of the carboxyethyl group.

4. What is a suitable mobile phase for SEC analysis of this polymer?

  • An aqueous buffer containing a salt is recommended. A common starting point is 0.1 M sodium nitrate in water.[12] The pH of the mobile phase should be controlled with a buffer to ensure consistent ionization of the carboxylate groups.

5. How does the presence of sodium ions affect the thermal stability of the polymer?

  • The ionic interactions from the sodium carboxylate groups can act as cross-linking points, which may increase the thermal stability of the polymer compared to its non-ionic counterpart.[13]

Data Presentation

Table 1: Recommended SEC/GPC Columns for Water-Soluble Silicone Polymers

Column NameStationary Phase ChemistryRecommended For
TSKgel SuperAW SeriesHydrophilic PolymethacrylateHigh-throughput analysis of water-soluble polymers.[4]
Agilent PL aquagel-OHPolyhydroxyl functionalized polymerAnalysis of neutral, ionic, and hydrophobic moieties in aqueous solutions.[5]
Agilent SUPREMASulfonated Polystyrene/DivinylbenzenePolyelectrolytes and cationic polymers.[5]

Table 2: Typical FTIR Absorption Bands for Functionalized Silicones

Functional GroupAbsorption Range (cm⁻¹)Comments
Si-O-Si1100 - 1000Strong, broad stretching vibration.[10]
Si-CH₃~1255Characteristic deformation.[10]
C=O (Carboxylate)~1736 (in acrylates)Stretching vibration. The position will differ for the carboxylate salt.[10]
Si-C864 - 780Stretching and rocking vibrations.[10][14]
C-H3000 - 2800Stretching vibrations in alkyl groups.[10]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) with RI and Light Scattering Detection
  • Mobile Phase Preparation: Prepare an aqueous mobile phase of 0.1 M Sodium Nitrate. If pH control is needed, use a 0.1 M sodium phosphate buffer with 0.1 M Sodium Nitrate, pH 7. Filter the mobile phase through a 0.22 µm filter and degas thoroughly.

  • Sample Preparation: Accurately weigh the this compound polymer and dissolve it in the mobile phase to a concentration of 1-2 mg/mL. Allow it to dissolve completely, using gentle agitation if necessary. Filter the sample solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Instrumentation Setup:

    • HPLC System: An HPLC system with a pump, autosampler, and column oven.

    • Columns: A set of aqueous SEC columns (e.g., Agilent PL aquagel-OH or TSKgel SuperAW) suitable for the expected molecular weight range.

    • Detectors: A differential refractive index (RI) detector and a multi-angle light scattering (MALLS) detector connected in series after the columns.

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column specifications).

    • Injection Volume: 50 - 100 µL.

    • Column Temperature: 30 - 40 °C.

  • Data Acquisition and Analysis: Collect data from both the RI and MALLS detectors. Use the appropriate software to calculate the absolute molecular weight distribution, number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 2: ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of D₂O in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum to observe the protons of the carboxyethyl group and any other organic moieties.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ²⁹Si NMR Acquisition:

    • Use a pulse sequence with a sufficient relaxation delay (e.g., 30-60 seconds) to allow for the slow relaxation of the ²⁹Si nuclei.

    • Alternatively, for quantitative analysis, use a known concentration of a relaxation agent like Cr(acac)₃.

    • Acquire a larger number of scans as the natural abundance and sensitivity of ²⁹Si are low.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the polymer sample into a clean TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen or Air, with a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at 30 °C.

      • Ramp up to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum weight loss, and the final residual mass.

Visualizations

Experimental_Workflow_SEC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (0.1M NaNO3, Buffer) SamplePrep Sample Prep (1-2 mg/mL in Mobile Phase) MobilePhase->SamplePrep Dissolution Filtration Filtration (0.22 µm) SamplePrep->Filtration Injection Injection into SEC System Filtration->Injection Separation Separation by Size (Aqueous SEC Column) Injection->Separation Detection Detection (RI & MALLS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq MW_Calc Molecular Weight Calculation (Mn, Mw, PDI) DataAcq->MW_Calc Troubleshooting_Logic Start Problem with SEC Analysis PoorPeak Poor Peak Shape? Start->PoorPeak InaccurateMW Inaccurate MW? PoorPeak->InaccurateMW No IonicInt Ionic Interactions PoorPeak->IonicInt Yes NoResponse No RI Response? InaccurateMW->NoResponse No Aggregation Aggregation InaccurateMW->Aggregation Yes BadCal Wrong Calibration InaccurateMW->BadCal Isorefractive Isorefractive Sample/Mobile Phase NoResponse->Isorefractive Yes End End NoResponse->End No AddSalt Add Salt to Mobile Phase IonicInt->AddSalt UseAqCol Use Aqueous SEC Column IonicInt->UseAqCol Aggregation->AddSalt UseLS Use Light Scattering Detector (MALLS) BadCal->UseLS UseELSD Use ELSD Isorefractive->UseELSD

References

Technical Support Center: Protocol Refinement for Consistent Hydrogel Crosslinking with Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible hydrogel crosslinking using Disodium carboxyethyl siliconate. The following sections offer detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to ensure successful hydrogel synthesis and application.

Frequently Asked Questions (FAQs)

Q1: My hydrogel isn't forming a solid gel after the crosslinking procedure. What are the likely causes?

A1: Failure to form a solid gel is a common issue that can stem from several factors.[1][2] These include insufficient crosslinker concentration, improper reaction conditions (e.g., temperature, pH), or the presence of inhibitors. Ensure all components are at the correct concentration and that the pH of the precursor solution is optimal for the crosslinking reaction.

Q2: The mechanical properties of my hydrogel are weaker than expected. How can I improve its stiffness?

A2: Weak mechanical properties, such as low stiffness, are typically due to low crosslinking density.[1] To improve this, consider increasing the concentration of this compound or the polymer. Optimizing the reaction time and temperature can also lead to a more densely crosslinked network.[1][3]

Q3: My hydrogel is swelling excessively. What does this indicate and how can I control it?

A3: Excessive swelling is usually an indication of a low crosslinking density.[1][4] A loosely crosslinked network can absorb a large amount of water. To control swelling, you can increase the crosslinking density by adjusting the concentration of the crosslinker or the polymer.[1][4]

Q4: I'm observing a high initial "burst release" of my encapsulated drug. How can this be minimized?

A4: A high initial burst release is often caused by a significant amount of the drug being adsorbed onto the hydrogel surface rather than being entrapped within the polymer network.[5] To mitigate this, ensure thorough washing of the hydrogel after drug loading to remove any surface-adsorbed drug.[5] Additionally, creating a denser hydrogel network by increasing the crosslinker concentration can help to slow down the initial release.[5]

Q5: What is the difference between physical and chemical crosslinking?

A5: Physical hydrogels are formed by molecular entanglements and/or secondary forces such as ionic interactions, hydrogen bonding, or hydrophobic forces. These are generally reversible.[6] Chemical hydrogels are formed by covalent bonds between polymer chains, resulting in a more stable and permanent network.[6]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems encountered during hydrogel crosslinking with this compound.

Issue 1: Inconsistent or Failed Gelation

Inconsistent or failed gelation can halt your experiment. The following workflow helps to identify and resolve the root cause.

G start Start: Inconsistent Gelation check_reagents Verify Reagent Concentration & Purity start->check_reagents check_reagents->start Incorrect Concentration check_ph Measure & Adjust pH of Precursor Solution check_reagents->check_ph Concentrations OK check_ph->start Suboptimal pH check_temp Confirm Reaction Temperature check_ph->check_temp pH is Optimal check_temp->start Incorrect Temp check_mixing Ensure Homogeneous Mixing of Components check_temp->check_mixing Temp is Correct increase_crosslinker Increase this compound Concentration check_mixing->increase_crosslinker Inhomogeneous Mixing successful_gelation Achieve Consistent Gelation check_mixing->successful_gelation Mixing is Thorough increase_polymer Increase Polymer Concentration increase_crosslinker->increase_polymer optimize_time Optimize Reaction Time increase_polymer->optimize_time optimize_time->successful_gelation

Caption: Troubleshooting workflow for inconsistent gelation.

Issue 2: Poor Mechanical Properties

If your hydrogels are too weak for their intended application, this guide can help you enhance their mechanical strength.

G start Start: Weak Mechanical Properties increase_crosslinker Increase this compound Concentration start->increase_crosslinker increase_crosslinker->start No Improvement increase_polymer Increase Polymer Concentration increase_crosslinker->increase_polymer increase_polymer->start No Improvement add_copolmer Incorporate a Co-polymer increase_polymer->add_copolmer add_copolmer->start No Improvement modify_curing Modify Curing Conditions (Time/Temp) add_copolmer->modify_curing modify_curing->start No Improvement improved_properties Achieve Desired Mechanical Strength modify_curing->improved_properties

Caption: Workflow for improving hydrogel mechanical properties.

Data Presentation

The following tables summarize the expected impact of key parameters on hydrogel properties. These are general trends and may require optimization for your specific polymer system.

Table 1: Effect of Component Concentration on Hydrogel Properties

ParameterEffect on Crosslinking DensityEffect on Mechanical StrengthEffect on Swelling Ratio
Polymer Concentration Increase Increase Decrease
this compound Conc. Increase Increase Decrease

Table 2: Effect of Reaction Conditions on Hydrogel Properties

ParameterEffect on Crosslinking DensityEffect on Mechanical StrengthEffect on Swelling Ratio
Reaction Temperature Increase (within optimal range) Increase (within optimal range) Decrease
Reaction Time Increase (up to a plateau) Increase (up to a plateau) Decrease
pH (deviation from optimal) Decrease Decrease Increase

Experimental Protocols

This section provides a representative protocol for hydrogel formation using this compound. This is a general guideline and may require optimization based on the specific polymer and application.

Representative Protocol for Hydrogel Formation

Materials:

  • Polymer with reactive groups (e.g., hydroxyl, amine)

  • This compound (crosslinker)

  • Deionized water or appropriate buffer

  • pH meter

  • Magnetic stirrer and stir bar

  • Molds for hydrogel casting

Methodology:

  • Polymer Solution Preparation:

    • Dissolve the desired amount of polymer in deionized water or buffer to achieve the target concentration (e.g., 5-20% w/v).

    • Stir the solution at room temperature or with gentle heating until the polymer is fully dissolved. Allow the solution to cool to room temperature if heated.

  • Crosslinker Solution Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 10% w/v).

  • pH Adjustment:

    • Measure the pH of the polymer solution. Adjust the pH to the desired range (typically neutral to slightly basic for siliconate crosslinking) using dilute acid or base.

  • Crosslinking:

    • While stirring the polymer solution, add the calculated volume of the this compound solution dropwise. The final concentration of the crosslinker should be optimized for the desired hydrogel properties.

    • Continue stirring for a specified period (e.g., 30-60 minutes) to ensure homogeneous mixing.

  • Gelation:

    • Pour the precursor solution into molds of the desired shape and size.

    • Allow the solution to stand at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time for gelation to occur (e.g., 1-24 hours). The gelation time will depend on the specific formulation.

  • Purification (Optional but Recommended):

    • After gelation, the hydrogels can be immersed in a large volume of deionized water or buffer to remove any unreacted components. The washing solution should be changed periodically over 24-48 hours.

  • Characterization:

    • The resulting hydrogels can be characterized for their swelling behavior, mechanical properties, and morphology.

G cluster_prep Preparation cluster_reaction Reaction cluster_formation Formation cluster_post Post-Processing prep_polymer Prepare Polymer Solution adjust_ph Adjust pH of Polymer Solution prep_polymer->adjust_ph prep_crosslinker Prepare Crosslinker Solution mix Mix Polymer and Crosslinker prep_crosslinker->mix adjust_ph->mix cast Cast into Molds mix->cast gel Allow Gelation cast->gel purify Purify Hydrogel gel->purify characterize Characterize Properties purify->characterize

Caption: Experimental workflow for hydrogel synthesis.

References

Technical Support Center: Enhancing Mechanical Properties of Disodium Carboxyethyl Siliconate-Based Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disodium carboxyethyl siliconate-based biomaterials. The information is designed to address common challenges encountered during experimentation and to provide a framework for enhancing the mechanical properties of these materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in biomaterials?

This compound is a modified silicone polymer that incorporates carboxyl groups into its structure. These modifications are introduced to enhance properties such as hydrophilicity, biocompatibility, and the potential for covalent crosslinking with other molecules. In biomaterials, it is often selected to improve integration with biological systems and to allow for the controlled release of therapeutic agents.

Q2: How can I increase the stiffness (Young's Modulus) of my this compound-based hydrogel?

The stiffness of the hydrogel can be modulated by several factors. Increasing the concentration of the crosslinking agent will create a more densely crosslinked network, leading to a higher Young's Modulus. Additionally, the concentration of the this compound polymer itself can be increased. The choice of crosslinking chemistry and the conditions of the crosslinking reaction (e.g., temperature, pH) also play a crucial role.

Q3: My hydrogel is too brittle. How can I improve its flexibility and elongation at break?

Brittleness in hydrogels often arises from a highly crosslinked and rigid network. To improve flexibility, consider reducing the concentration of the crosslinking agent. Introducing a longer-chain, more flexible crosslinker can also enhance the material's ability to deform without fracturing. Additionally, optimizing the polymer concentration and ensuring complete solubilization of all components before crosslinking can prevent the formation of stress-concentrating defects.

Q4: Can I modify the surface of my this compound biomaterial?

Yes, the carboxyl groups on the surface of the biomaterial provide reactive sites for further modification. Techniques such as carbodiimide (B86325) chemistry (e.g., using EDC/NHS) can be employed to conjugate proteins, peptides, or other bioactive molecules to the surface. This can be used to enhance cell adhesion, reduce biofouling, or introduce specific biological functionalities.

Q5: What are the key safety considerations when working with the precursors for these biomaterials?

As with all laboratory procedures, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Some crosslinking agents can be toxic or sensitizing, so it is essential to consult the Safety Data Sheet (SDS) for all chemicals used. All synthesis and crosslinking reactions should be performed in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue 1: Incomplete or Failed Hydrogel Crosslinking

Symptoms:

  • The precursor solution remains liquid or forms a very weak, non-self-supporting gel.

  • The gel dissolves or disintegrates when placed in an aqueous solution.

Potential Cause Suggested Solution
Incorrect pH of the precursor solution The crosslinking reaction may be pH-dependent. Verify the optimal pH range for your specific crosslinker and adjust the pH of the this compound solution accordingly.
Inactive or degraded crosslinking agent Use a fresh stock of the crosslinking agent. Ensure it has been stored under the recommended conditions.
Presence of inhibitory compounds Buffers containing primary amines (e.g., Tris) can compete with the desired crosslinking reaction if your chemistry targets amine groups. Use a non-reactive buffer system (e.g., HEPES, PBS).
Insufficient crosslinker concentration Increase the molar ratio of the crosslinking agent to the this compound. Perform a concentration titration to find the optimal ratio for your desired mechanical properties.
Inadequate reaction time or temperature Ensure the crosslinking reaction is allowed to proceed for a sufficient duration. Some reactions may require gentle heating to proceed efficiently, but be cautious of temperatures that could degrade your biomaterial.
Issue 2: Poor Mechanical Strength or Inconsistent Results

Symptoms:

  • The hydrogel is much weaker than expected.

  • High variability in mechanical properties between batches.

Potential Cause Suggested Solution
Inhomogeneous mixing of precursors Ensure thorough and uniform mixing of the this compound, crosslinker, and any other additives before initiating crosslinking. Incomplete mixing can lead to regions of low crosslink density.
Premature gelation If the crosslinking reaction is too rapid, it may not form a uniform network. Consider cooling the precursor solution or using a slower-acting crosslinker to allow for proper mixing and molding before gelation.
Presence of air bubbles Air bubbles introduced during mixing can act as stress concentration points, leading to premature failure. Degas the precursor solution using a centrifuge or by applying a vacuum before casting the hydrogel.
Inconsistent curing conditions Standardize the curing time, temperature, and humidity for all samples to ensure batch-to-batch consistency.

Data Presentation

Biomaterial CompositionCrosslinking ConditionYoung's Modulus (kPa)Maximum Compressive Strength (kPa)Reference
5% CMCS, 2% PEGDA15 kGy irradiation~150~120[1][2]
5% CMCS, 3% PEGDA15 kGy irradiation~250~180[1][2]
5% CMCS, 5% PEGDA15 kGy irradiation~400~250[1][2]
10% CMCS, 2% PEGDA25 kGy irradiation~300~200[1][2]
10% CMCS, 3% PEGDA25 kGy irradiation~450~300[1][2]
10% CMCS, 5% PEGDA25 kGy irradiation~600~400[1][2]

Experimental Protocols

General Protocol for Hydrogel Synthesis (Adapted)

This protocol describes a general method for forming a this compound-based hydrogel using a chemical crosslinker.

  • Preparation of Polymer Solution:

    • Dissolve the this compound powder in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 5-10% w/v).

    • Stir the solution gently at room temperature until the polymer is fully dissolved. This may take several hours. Avoid vigorous stirring to minimize the introduction of air bubbles.

    • Adjust the pH of the solution to the optimal range for your chosen crosslinking chemistry.

  • Addition of Crosslinker:

    • Prepare a stock solution of the crosslinking agent (e.g., a di-amine or di-epoxide, depending on the desired chemistry) in the same buffer.

    • Add the crosslinker solution to the polymer solution in the desired molar ratio.

  • Mixing and Casting:

    • Mix the components thoroughly but gently to ensure a homogeneous solution.

    • To remove any air bubbles, centrifuge the solution at a low speed (e.g., 1000 rpm for 2 minutes) or place it in a vacuum desiccator.

    • Pipette the solution into a mold of the desired shape and size for mechanical testing (e.g., a dog-bone-shaped mold for tensile testing or a cylindrical mold for compression testing).

  • Curing:

    • Allow the hydrogel to cure under controlled conditions (e.g., at room temperature or in a humidified incubator at 37°C) for the required amount of time (this can range from minutes to hours depending on the crosslinker).

  • Hydration and Equilibration:

    • Once cured, carefully remove the hydrogel from the mold and place it in a large volume of buffer (e.g., PBS) to swell and equilibrate. This also serves to wash out any unreacted components.

    • Replace the buffer several times over a 24-48 hour period.

Protocol for Uniaxial Tensile Testing
  • Sample Preparation:

    • Prepare hydrogel samples in a standardized shape and size for tensile testing (e.g., ASTM D638 Type V dog-bone shape).

    • Ensure the samples are fully equilibrated in the desired testing buffer.

  • Testing Setup:

    • Use a universal testing machine equipped with a low-force load cell (e.g., 10 N or 50 N).

    • Secure the ends of the hydrogel sample in the grips of the testing machine. Use grips designed for soft materials to prevent sample slippage or damage.

    • Maintain a hydrated environment around the sample during testing to prevent dehydration, for example, by using a humidity chamber or periodically spraying the sample with buffer.

  • Test Execution:

    • Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the force and displacement data throughout the test.

  • Data Analysis:

    • Convert the force-displacement data into a stress-strain curve.

    • Calculate the Young's Modulus (tensile modulus) from the initial linear portion of the stress-strain curve.

    • Determine the ultimate tensile strength (the maximum stress the sample can withstand) and the elongation at break (the strain at which the sample fractures).

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization polymer_sol Prepare Disodium carboxyethyl siliconate Solution mix Mix Polymer and Crosslinker polymer_sol->mix crosslinker_sol Prepare Crosslinker Solution crosslinker_sol->mix degas Degas Solution mix->degas cast Cast into Molds degas->cast cure Cure Hydrogel cast->cure equilibrate Equilibrate in Buffer cure->equilibrate mech_test Mechanical Testing (Tensile/Compression) equilibrate->mech_test data_analysis Data Analysis mech_test->data_analysis

Caption: Experimental workflow for the fabrication and mechanical characterization of hydrogels.

troubleshooting_workflow start Start: Incomplete Crosslinking check_ph Is the pH of the precursor solution correct for the crosslinker? start->check_ph check_crosslinker Is the crosslinker fresh and stored correctly? check_ph->check_crosslinker Yes adjust_ph Adjust pH and retry check_ph->adjust_ph No check_inhibitors Are there any inhibitory compounds in the buffer (e.g., Tris)? check_crosslinker->check_inhibitors Yes use_fresh_crosslinker Use fresh crosslinker and retry check_crosslinker->use_fresh_crosslinker No check_concentration Is the crosslinker concentration sufficient? check_inhibitors->check_concentration No change_buffer Switch to a non-inhibitory buffer (e.g., PBS, HEPES) and retry check_inhibitors->change_buffer Yes increase_concentration Increase crosslinker concentration and retry check_concentration->increase_concentration No success Successful Crosslinking check_concentration->success Yes adjust_ph->start use_fresh_crosslinker->start change_buffer->start increase_concentration->start

Caption: Troubleshooting logic for incomplete hydrogel crosslinking.

References

"mitigating interference in analytical assays for Disodium carboxyethyl siliconate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of Disodium Carboxyethyl Siliconate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating interference and addressing common challenges in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly found?

A1: this compound is a silicone compound characterized by its film-forming and conditioning properties.[1] Its chemical formula is C₃H₆Na₂O₅Si.[1] Due to these properties, it is a common ingredient in a variety of products, including:

  • Cosmetics and Personal Care: Found in skincare and hair care products for its moisturizing and conditioning effects.[1]

  • Pharmaceuticals: Used in some topical drug formulations.[1]

  • Drug Delivery: Employed in the synthesis of silica (B1680970) nanoparticles for drug delivery systems.[2][3][4]

  • Analytical Chemistry: Utilized in sol-gel coatings for sample preconcentration due to its capacity for electrostatic and hydrophobic interactions.[1]

Q2: What are the primary challenges in the quantitative analysis of this compound?

A2: The primary challenges stem from its chemical nature as an ionic organosilicon compound. These include:

  • Matrix Effects: In complex matrices like cosmetic creams or biological fluids, other components can interfere with the ionization of the target analyte in techniques like mass spectrometry, leading to inaccurate quantification.

  • Sample Preparation: Efficiently extracting this water-soluble and reactive compound from complex, often hydrophobic, matrices can be difficult and may lead to low recovery.

  • Chromatographic Behavior: Poor peak shape, including tailing, can occur in High-Performance Liquid Chromatography (HPLC) due to interactions with the stationary phase.

  • Lack of a Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which can limit the use of UV-Vis detection in HPLC without derivatization.

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: Given its properties, a combination of chromatographic and spectroscopic methods is often most effective.

  • High-Performance Liquid Chromatography (HPLC) with detectors suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Ion Chromatography (IC) is well-suited for the analysis of ionic species like this siliconate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can provide high selectivity and sensitivity, though it is susceptible to matrix effects.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for the determination of total silicon content, which can then be correlated to the concentration of the siliconate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) can be a powerful tool for structural confirmation and quantification, although it may have lower sensitivity compared to chromatographic methods.

Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Issues

Q: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?

A: Peak tailing is a common issue when analyzing polar, ionic compounds on silica-based reversed-phase columns. The likely cause is the interaction of the anionic carboxylate group with residual, positively charged silanol (B1196071) groups on the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to deprotonate the silanol groups, reducing their interaction with the analyte. However, be mindful of the pH limitations of your column.

  • Use of an Ion-Pairing Reagent: Add an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) to the mobile phase. This reagent will pair with the anionic analyte, rendering it more hydrophobic and improving its retention and peak shape on a reversed-phase column.

  • Column Choice: Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to minimize exposed silanol groups.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak shape distortion. Try diluting your sample.

Mass Spectrometry (MS) Issues

Q: My LC-MS results for this compound are inconsistent and show low signal intensity, especially in cosmetic formulations. How can I mitigate these matrix effects?

A: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis of complex samples. Co-eluting components from the cosmetic matrix (e.g., surfactants, emulsifiers, lipids) can interfere with the ionization of your analyte in the MS source.

Mitigation Strategies:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a stationary phase that can effectively retain matrix interferences while allowing the analyte to pass through, or vice-versa. For an anionic analyte like this compound, an anion-exchange SPE cartridge could be effective.

    • Liquid-Liquid Extraction (LLE): Perform an LLE to partition the analyte into a solvent where it is soluble, leaving behind interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to achieve better separation of the analyte from the interfering matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Use of an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. If a SIL-IS is not available, a structural analog that behaves similarly during extraction, chromatography, and ionization can be used.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

Quantitative Data Summary

While specific quantitative data for this compound assays is not widely published, the following table summarizes typical performance parameters for the analysis of similar organosilicon or anionic compounds using relevant analytical techniques. This can serve as a benchmark for your method development and validation.

ParameterHPLC with ELSD/CADIon ChromatographyLC-MS/MSICP-MS (for total Si)
Limit of Detection (LOD) 1-10 µg/mL0.1-5 µg/mL0.01-1 µg/mL1-10 ng/mL
Limit of Quantitation (LOQ) 5-25 µg/mL0.5-15 µg/mL0.05-5 µg/mL5-50 ng/mL
Linear Range 1-3 orders of magnitude2-4 orders of magnitude3-5 orders of magnitude4-6 orders of magnitude
Precision (%RSD) < 5%< 3%< 10%< 5%
Accuracy (% Recovery) 90-110%95-105%85-115%90-110%

Note: These are generalized values and will vary depending on the specific instrument, method, and matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Cosmetic Creams

This protocol outlines a general procedure for extracting this compound from a cosmetic cream matrix prior to chromatographic analysis.

  • Sample Weighing and Dilution: Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., hexane) to dissolve the lipid-soluble components of the cream. Vortex for 2 minutes.

  • Initial Extraction: Add 10 mL of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7) to the tube. Vortex for 5 minutes to extract the water-soluble siliconate into the aqueous phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • SPE Cartridge Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water, and finally 5 mL of the aqueous buffer used for extraction.

  • Sample Loading: Carefully collect the aqueous lower layer from the centrifuge tube and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a mild organic solvent (e.g., 5% methanol in water) to remove any remaining hydrophobic interferences.

  • Elution: Elute the this compound from the cartridge using 5 mL of a high-ionic-strength buffer or a solvent with a shifted pH (e.g., 2% formic acid in methanol).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for your chromatographic analysis.

Protocol 2: HPLC Analysis with Charged Aerosol Detection (CAD)

This protocol describes a hypothetical HPLC method for the quantification of this compound.

  • Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-10 min: Gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 95% B

    • 13-18 min: Re-equilibration

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 35 psi

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample in Complex Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC/IC) Concentration->Chromatography Detection Detection (MS, CAD, etc.) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification HPLC_Troubleshooting Start Poor Peak Shape (Tailing) Observed Cause1 Interaction with Residual Silanols? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Inappropriate Column Chemistry? Start->Cause3 Solution1 Adjust Mobile Phase pH Cause1->Solution1 Yes Solution2 Add Ion-Pairing Reagent Cause1->Solution2 Alternative Solution1->Cause2 Solution2->Cause2 Solution3 Dilute Sample / Reduce Injection Volume Cause2->Solution3 Yes Solution3->Cause3 Solution4 Use End-Capped or Polymer-Based Column Cause3->Solution4 Yes Matrix_Effects cluster_source Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Enters Matrix Matrix Component Matrix->Droplet Enters MS_Inlet MS Inlet Droplet->MS_Inlet Ion Suppression (Competition for Charge)

References

"adjusting pH for optimal performance of Disodium carboxyethyl siliconate in formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the performance of Disodium Carboxyethyl Siliconate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is an organic silicon compound known for its excellent film-forming and skin-conditioning properties. In cosmetic and pharmaceutical formulations, it helps to create a smooth, protective layer on the skin, enhancing hydration and improving the overall feel of the product. Its dual functionality as a moisturizer and film-former makes it a versatile ingredient.

Q2: How does pH influence the stability of this compound in a formulation?

The stability of this compound, like other organosilicon compounds containing silanol (B1196071) groups (Si-OH), is significantly influenced by pH. The hydrolysis and condensation reactions of these compounds are catalyzed by both acidic and basic conditions. Generally, the rate of these reactions is slowest at a slightly acidic to neutral pH and increases in strongly acidic or alkaline environments. Instability can lead to changes in viscosity, loss of film-forming capabilities, and potential precipitation of the ingredient.

Q3: What are the visual or physical signs of instability in a formulation containing this compound due to incorrect pH?

Signs of instability may include:

  • Changes in viscosity (thickening or thinning of the formulation).

  • Phase separation or precipitation of ingredients.

  • A hazy or cloudy appearance in an otherwise clear formulation.

  • A gritty texture.

  • A significant shift in the formulation's pH over time.

Q4: Can this compound be used in a wide range of product types?

Yes, its water solubility and conditioning effects make it suitable for a variety of aqueous-based formulations, including serums, lotions, gels, and cleansers. However, the pH of the final formulation must be carefully controlled to ensure the stability and efficacy of the ingredient.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced product efficacy (e.g., poor film formation, decreased moisturization). The pH of the formulation may be outside the optimal range for this compound, leading to its degradation.Measure the pH of the formulation. Adjust the pH to the recommended range (see Experimental Protocols section) using appropriate buffering agents. Small, incremental additions of a pH adjuster are recommended.
Changes in formulation viscosity (thickening or thinning) over time. pH-induced hydrolysis and condensation of the siliconate can alter the polymer network and affect viscosity.Verify the initial pH of the formulation and monitor it during stability testing. Ensure the chosen pH is one where the rates of hydrolysis and condensation are minimized. Consider the use of a robust buffering system.
Precipitation or cloudiness in the formulation. The siliconate may be polymerizing and falling out of solution due to an unstable pH environment.Check the pH and adjust as necessary. Also, evaluate the compatibility of this compound with other ingredients in the formulation at the target pH.
Inconsistent performance between batches. Variations in the pH of raw materials or during the manufacturing process can lead to batch-to-batch inconsistencies.Implement strict pH control at various stages of production. Ensure all raw materials have a consistent pH before being added to the batch.

Quantitative Data: pH-Dependent Stability of Silanols

The stability of silanol-containing compounds like this compound is directly related to the rates of hydrolysis and condensation reactions. The following table summarizes the general relationship between pH and the stability of these functional groups.

pH RangeRate of HydrolysisRate of CondensationOverall Stability of Silanol Groups
< 2HighHighLow
2 - 4DecreasingDecreasingIncreasing
~ 3 - 4 Low Low Optimal Stability
4 - 7IncreasingIncreasingDecreasing
> 7HighHighLow

This data is based on the general behavior of silane (B1218182) and silanol compounds and serves as a guideline. The optimal pH for a specific formulation may vary.

Experimental Protocols

Protocol 1: pH Adjustment of a Formulation Containing this compound

Objective: To adjust the pH of a formulation to a target range to optimize the stability and performance of this compound.

Materials:

  • Calibrated pH meter and electrode

  • Stirring plate and stir bar

  • Beakers

  • Pipettes

  • pH adjusting solutions (e.g., 10% w/w citric acid solution, 10% w/w sodium hydroxide (B78521) solution)

  • The formulation containing this compound

Methodology:

  • Place a suitable amount of the formulation into a beaker with a stir bar.

  • Begin gentle stirring to ensure homogeneity without introducing excessive air.

  • Immerse the calibrated pH electrode into the formulation, ensuring the bulb is fully covered.

  • Allow the pH reading to stabilize and record the initial pH.

  • If the pH needs to be lowered, add the acidic solution dropwise using a pipette. Allow the solution to mix thoroughly and the pH reading to stabilize before adding more.

  • If the pH needs to be raised, add the basic solution dropwise, following the same procedure as in step 5.

  • Continue adding the appropriate adjusting solution in small increments until the target pH is reached.

  • Record the final pH and the total amount of adjusting solution added.

  • Perform stability testing on the pH-adjusted formulation.

Protocol 2: Evaluating the Film-Forming Properties

Objective: To assess the quality of the film formed by a formulation containing this compound at different pH values.

Materials:

  • Glass slides or a suitable skin-mimicking substrate

  • Drawdown bar or a method for applying a uniform film

  • Microscope

  • Controlled environment (temperature and humidity)

Methodology:

  • Prepare several samples of the formulation, each adjusted to a different pH value (e.g., pH 4, 5, 6, 7, 8).

  • Apply a thin, uniform layer of each formulation onto a separate, clean glass slide using a drawdown bar.

  • Allow the films to dry completely in a controlled environment.

  • Visually inspect the dried films for clarity, uniformity, and the presence of any cracks or imperfections.

  • Examine the films under a microscope to further assess their integrity and homogeneity.

  • The optimal pH will correspond to the formulation that produces the most uniform, clear, and defect-free film.

Visualizations

G cluster_pH pH Environment cluster_reaction Dominant Reactions cluster_performance Formulation Performance Acidic Acidic (pH < 4) Hydrolysis_Condensation Increased Hydrolysis & Condensation Acidic->Hydrolysis_Condensation Catalyzes Neutral Near Neutral (pH 6-8) Stability Optimal Stability (Slow Hydrolysis/Condensation) Neutral->Stability Favors Alkaline Alkaline (pH > 8) Rapid_Reaction Rapid Hydrolysis & Condensation Alkaline->Rapid_Reaction Catalyzes Poor_Performance Poor Film Formation Instability Hydrolysis_Condensation->Poor_Performance Leads to Optimal_Performance Good Film Formation Stable Formulation Stability->Optimal_Performance Results in Degradation Ingredient Degradation Poor Performance Rapid_Reaction->Degradation Leads to G cluster_workflow Experimental Workflow for pH Optimization A 1. Prepare Formulation Batches at Varying pH (e.g., pH 4, 5, 6, 7, 8) B 2. Initial Characterization (Viscosity, Appearance) A->B C 3. Stability Testing (Accelerated & Real-Time) B->C D 4. Performance Evaluation (Film Formation, Skin Feel) C->D E 5. Analyze Results & Select Optimal pH D->E

Validation & Comparative

Navigating Biocompatibility: A Comparative Guide to ISO 10993 Standards for Disodium Carboxyethyl Siliconate and Alternative Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of excipients is a critical step in drug development, with biocompatibility being a paramount consideration. For novel excipients such as Disodium Carboxyethyl Siliconate, a thorough evaluation against internationally recognized standards is essential to ensure patient safety. This guide provides a comprehensive overview of the validation process for this compound's biocompatibility according to ISO 10993 standards. It also offers a comparative perspective on the biocompatibility profiles of commonly used alternative excipients, Polysorbate 80 and Hydroxypropyl-β-cyclodextrin, based on publicly available data.

While specific ISO 10993 data for this compound is not publicly available, this guide outlines the necessary experimental protocols to establish its biocompatibility profile.

Comparative Biocompatibility Overview

The following table summarizes the typical biocompatibility endpoints evaluated under ISO 10993 and provides a comparative overview of the expected testing for this compound against the known profiles of Polysorbate 80 and Hydroxypropyl-β-cyclodextrin.

ISO 10993 TestTest DescriptionThis compoundPolysorbate 80Hydroxypropyl-β-cyclodextrin
ISO 10993-5 Cytotoxicity: Assesses the potential for a material to cause cell death or inhibit cell growth.Testing RequiredSome studies indicate potential for cytotoxicity, which can be concentration-dependent.[1][2][3][4]Generally considered to have low cytotoxicity at typical concentrations used in formulations.[5][6][7][8]
ISO 10993-10 Irritation & Skin Sensitization: Evaluates the potential to cause local skin irritation or to elicit an allergic response.Testing RequiredCan cause hypersensitivity reactions in some individuals.[2]Generally considered non-irritating and non-sensitizing.
ISO 10993-11 Systemic Toxicity (Acute): Determines the potential for a single exposure to cause systemic adverse effects.Testing RequiredGenerally considered safe at levels used in pharmaceuticals, though some adverse reactions have been reported.[2]Well-tolerated in animal studies and humans, with the main adverse event at high doses being diarrhea.[9][10]
ISO 10993-4 Hemocompatibility: Assesses the effects of blood-contacting materials on blood components.Testing RequiredSome components of Polysorbate 80 have been shown to induce hemolysis.[1][11][12]Generally considered hemocompatible, with low hemolytic activity.[13][14][15]
ISO 10993-3 Genotoxicity: Evaluates the potential to damage genetic material (DNA).Testing RequiredData not readily available in the public domain.Generally considered non-genotoxic.

Experimental Protocols for Biocompatibility Validation

A comprehensive biocompatibility assessment for a novel excipient like this compound would involve the following key tests as stipulated by the ISO 10993 series of standards.

ISO 10993-5: In Vitro Cytotoxicity
  • Objective: To assess the potential of the test material to cause cell death or inhibit cell growth.

  • Methodology:

    • Test Article Preparation: Extracts of this compound are prepared using a suitable solvent (e.g., cell culture medium with and without serum) at various concentrations.

    • Cell Culture: A monolayer of cultured mammalian cells (e.g., L929 mouse fibroblast cells) is prepared in culture plates.

    • Exposure: The prepared extracts are added to the cell cultures and incubated for a defined period (e.g., 24-72 hours).

    • Assessment:

      • Qualitative: The cells are examined microscopically for morphological changes, such as cell lysis, rounding, or detachment.

      • Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures the metabolic activity of the cells.[16] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]

    • Controls: Positive (e.g., organotin-stabilized polyurethane) and negative (e.g., high-density polyethylene) control materials are tested concurrently.

ISO 10993-10: Irritation and Skin Sensitization
  • Objective: To determine the potential of the test material to cause local irritation and to elicit a delayed-type hypersensitivity (allergic) reaction.

  • Irritation Test (In Vivo):

    • Test Animals: Typically, rabbits are used.

    • Application: The test article (this compound) is applied topically to the shaved skin of the animals.

    • Observation: The application sites are observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours) after application.

    • Scoring: The severity of the reactions is scored according to a standardized scale.[18]

  • Skin Sensitization Test (e.g., Guinea Pig Maximization Test - GPMT):

    • Test Animals: Guinea pigs are commonly used.[19]

    • Induction Phase: The animals are initially exposed to the test article, often with an adjuvant to enhance the immune response. This may involve intradermal injections and topical applications.

    • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test article.

    • Assessment: The challenge sites are observed for signs of an allergic reaction (erythema and edema) and scored. A material is considered a sensitizer (B1316253) if it elicits a significantly greater response in the test animals compared to control animals.[20]

ISO 10993-11: Systemic Toxicity (Acute)
  • Objective: To evaluate the potential for a single, acute exposure to the test material to cause systemic adverse effects.[21]

  • Methodology:

    • Test Article Preparation: Extracts of this compound are prepared using appropriate solvents (e.g., saline and vegetable oil).

    • Test Animals: Mice or rats are typically used.[22][23]

    • Administration: The extracts are administered to the animals via a relevant route, such as intravenous or intraperitoneal injection.[24]

    • Observation: The animals are observed for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a defined period (e.g., 72 hours).[24]

    • Necropsy: At the end of the observation period, a gross necropsy is performed to look for any abnormalities in the major organs.

ISO 10993-4: Hemocompatibility
  • Objective: To assess the effects of the test material on blood and blood components.[25] This is particularly relevant for excipients that may be used in parenteral formulations.

  • Key Tests:

    • Hemolysis: Measures the degree of red blood cell lysis caused by the material. A hemolysis rate of less than 2% is generally considered acceptable.[26] The test can be performed by direct contact with the material or with an extract.

    • Coagulation: Evaluates the effect on blood clotting time (e.g., Prothrombin Time, Activated Partial Thromboplastin Time).

    • Platelet Activation: Assesses the potential to induce platelet aggregation and activation.

    • Complement Activation: Measures the activation of the complement system, a part of the innate immune system.[25]

ISO 10993-3: Genotoxicity
  • Objective: To determine if the test material can cause damage to the genetic material (DNA) of cells.[27][28][29]

  • Battery of Tests: A series of in vitro tests is typically performed to assess different types of genetic damage.[30][31]

    • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.[27]

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): Detects gene mutations in mammalian cells.[27]

    • In Vitro Mammalian Chromosomal Aberration Test: Detects chromosomal damage in mammalian cells.[30]

Visualizing the Biocompatibility Assessment Workflow

The following diagrams illustrate the typical workflow for an ISO 10993 biocompatibility assessment and a simplified signaling pathway that might be involved in a cytotoxic response.

ISO_10993_Workflow cluster_planning Phase 1: Planning & Characterization cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_evaluation Phase 3: Evaluation & Reporting material_char Material Characterization (ISO 10993-18) risk_assessment Risk Assessment (ISO 10993-1 & ISO 14971) material_char->risk_assessment test_plan Biocompatibility Test Plan risk_assessment->test_plan cytotoxicity Cytotoxicity (ISO 10993-5) test_plan->cytotoxicity sensitization Sensitization & Irritation (ISO 10993-10) test_plan->sensitization genotoxicity Genotoxicity (ISO 10993-3) test_plan->genotoxicity hemocompatibility Hemocompatibility (ISO 10993-4) test_plan->hemocompatibility systemic_toxicity Systemic Toxicity (ISO 10993-11) test_plan->systemic_toxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis sensitization->data_analysis genotoxicity->data_analysis hemocompatibility->data_analysis systemic_toxicity->data_analysis tox_risk_assessment Toxicological Risk Assessment (ISO 10993-17) data_analysis->tox_risk_assessment final_report Final Biocompatibility Report tox_risk_assessment->final_report Cytotoxicity_Pathway excipient Excipient Extract cell_membrane Cell Membrane Interaction excipient->cell_membrane stress_pathways Cellular Stress Pathways (e.g., Oxidative Stress) cell_membrane->stress_pathways mitochondria Mitochondrial Dysfunction stress_pathways->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

"assessing the performance of Disodium carboxyethyl siliconate versus silanetriols in surface modification"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a cornerstone of advanced material science, with profound implications for fields ranging from drug delivery to biomedical implants. The choice of surface modifying agent is critical to achieving desired properties such as hydrophilicity, biocompatibility, and adhesion. This guide provides a detailed comparison of two classes of organosilicon compounds: Disodium Carboxyethyl Siliconate and traditional silanetriols. This analysis is supported by available experimental data and established scientific principles to aid in the selection of the optimal surface modification strategy.

At a Glance: Key Performance Differences

Performance MetricThis compound (and Carboxylate-functional Silanes)Alkyl-functional Silanetriols
Primary Surface Property HydrophilicHydrophobic
Water Contact Angle Low (e.g., ~50° for -COOH terminated surfaces)[1]High (e.g., 105-115° for C14-alkyl chains)[2]
Surface Energy HighLow[2]
Mechanism of Action Forms a hydrophilic layer with carboxyl groups oriented outwards.Forms a hydrophobic monolayer with alkyl chains oriented outwards.[2]
Key Applications Promoting wetting, improving biocompatibility, creating surfaces for biomolecule attachment.[3][4]Creating water-repellent surfaces, reducing protein adsorption in specific contexts, enhancing hydrophobic drug loading.[2][5]

Delving Deeper: Chemical Structure and Mechanism of Action

Both this compound and silanetriols leverage the reactivity of the silanol (B1196071) (Si-OH) group to form strong, covalent bonds with hydroxylated surfaces such as glass, silica, and metal oxides. The fundamental difference in their performance lies in the nature of their organic functional groups.

This compound , a salt of carboxyethylsilanetriol, possesses a carboxylate functional group (-COO⁻Na⁺). When applied to a surface, the silanetriol end reacts with surface hydroxyl groups, leaving the carboxylate end oriented outwards. This imparts a hydrophilic character to the surface due to the polar nature of the carboxylate group. This functionality is particularly valuable for applications requiring enhanced wettability or providing sites for the covalent attachment of biomolecules.[4]

Silanetriols , in their more common application for creating hydrophobic surfaces, are functionalized with nonpolar alkyl chains (e.g., octyl, dodecyl, tetradecyl). Following the reaction of the silanetriol with the surface, these alkyl chains form a dense, nonpolar monolayer that repels water.[2][6] The length of the alkyl chain can be varied to fine-tune the degree of hydrophobicity.[2]

G cluster_0 This compound cluster_1 Alkyl-functional Silanetriol a1 This compound Solution a2 Hydrolysis of Silane (B1218182) a1->a2 In water a4 Condensation Reaction a2->a4 a3 Surface Hydroxyl Groups a3->a4 a5 Hydrophilic Surface (-COOH functionalized) a4->a5 Covalent Si-O-Substrate bond b1 Alkylsilanetriol Solution b2 Hydrolysis of Silane b1->b2 In solvent b4 Condensation Reaction b2->b4 b3 Surface Hydroxyl Groups b3->b4 b5 Hydrophobic Surface (Alkyl chain functionalized) b4->b5 Covalent Si-O-Substrate bond

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Performance in Drug Development and Biomedical Applications

The choice between these two types of silanes is highly dependent on the specific application in drug development and biomedical research.

Surfaces Modified with this compound (and carboxylate-functional silanes) are advantageous for:

  • Biomolecule Immobilization: The carboxyl groups can be activated to covalently bind proteins, peptides, and other biomolecules for applications in biosensors and targeted drug delivery systems.[4]

  • Improving Biocompatibility: Hydrophilic surfaces can reduce non-specific protein adsorption and improve the biocompatibility of implants and medical devices.[3][7]

  • Controlling Cell Adhesion: The surface chemistry can be tailored to promote or inhibit cell adhesion, a critical factor in tissue engineering and implant design.[8]

Surfaces Modified with Alkyl-functional Silanetriols are beneficial for:

  • Hydrophobic Drug Delivery: Modifying the surface of drug carriers to be more hydrophobic can enhance the loading capacity of hydrophobic drugs.[2][5]

  • Controlling Protein Adsorption: While hydrophilic surfaces generally reduce protein adsorption, specific hydrophobic surfaces can also be designed to control protein interactions.[2]

  • Creating Biocompatible Coatings: In certain applications, a hydrophobic coating can act as a barrier to prevent corrosion and enhance the longevity of metallic implants.[9]

Experimental Protocols

Reproducible surface modification requires carefully controlled experimental procedures. Below are generalized protocols for surface silanization and characterization.

General Protocol for Surface Silanization
  • Substrate Preparation: The substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned to remove organic contaminants and to ensure a high density of surface hydroxyl groups. This is often achieved by sonication in solvents like ethanol (B145695) and acetone, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/ozone.

  • Silanization: The cleaned substrate is immersed in a dilute solution of the silane (e.g., 1-5% in an appropriate solvent like ethanol/water for many silanes). The reaction is allowed to proceed for a specific duration, often at a controlled temperature.

  • Rinsing: The substrate is rinsed with the solvent to remove any unreacted silane molecules that are not covalently bonded to the surface.

  • Curing: The treated substrate is typically cured in an oven (e.g., at 110-120°C) to promote the formation of a stable siloxane network on the surface.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Surface Characterization prep1 Substrate Cleaning (e.g., Solvents, Piranha) prep2 Surface Activation (e.g., UV/Ozone) prep1->prep2 sil1 Silane Solution Preparation prep2->sil1 sil2 Substrate Immersion sil1->sil2 sil3 Rinsing sil2->sil3 sil4 Curing sil3->sil4 char1 Contact Angle Goniometry sil4->char1 char3 X-ray Photoelectron Spectroscopy (XPS) sil4->char3 char4 Atomic Force Microscopy (AFM) sil4->char4 char2 Surface Energy Calculation char1->char2

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Protocol for Measuring Contact Angle and Surface Energy

The wettability of the modified surface is a key performance indicator and can be quantified by measuring the water contact angle. Surface energy can then be calculated from contact angle measurements using different liquids.

  • Instrumentation: A contact angle goniometer is used to dispense a precise droplet of liquid onto the modified surface and capture an image of the droplet.

  • Measurement: The angle formed between the liquid droplet and the surface is measured. For water, a high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface.

  • Surface Energy Calculation: To determine the surface energy of the solid, contact angles are measured with at least two different liquids with known surface tension components (polar and dispersive). The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a commonly used model to calculate the surface energy from this data.[10][11]

Conclusion

The selection between this compound and alkyl-functional silanetriols for surface modification should be guided by the desired final surface properties and the specific application requirements. This compound and related carboxylate-functional silanes are ideal for creating hydrophilic, wettable surfaces that can be further functionalized for biomolecule attachment, making them highly suitable for many biomedical and drug delivery applications. In contrast, alkyl-functional silanetriols excel at producing hydrophobic, water-repellent surfaces, which are advantageous for applications such as enhancing the loading of hydrophobic drugs or creating protective, non-wetting coatings. A thorough understanding of their distinct chemical functionalities and performance characteristics, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in their pursuit of advanced and effective material designs.

References

Head-to-Head Comparison of Drug Delivery Efficiency: Poly(lactic-co-glycolic acid) (PLGA) vs. Silicon-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key performance indicators for PLGA and silicon-based drug delivery systems, based on available research. It is important to note that these values can vary significantly depending on the specific formulation, drug being encapsulated, and the experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

CarrierDrug Loading Content (%)Encapsulation Efficiency (%)Key Influencing Factors
PLGA 1.96 - 2.31% (for cisplatin)[6]65 - 90%[6][7]Polymer molecular weight, lactide:glycolide ratio, drug-polymer interaction, fabrication method.[8]
Silicon-Based Variable (can be high for porous silicon)Generally high for porous structuresPore size and volume, surface chemistry, drug-surface interaction.

Table 2: In Vitro Drug Release Characteristics

CarrierRelease ProfileTypical Release DurationKey Influencing Factors
PLGA Biphasic (initial burst followed by sustained release)[1]Days to monthsPolymer degradation rate (lactide:glycolide ratio), particle size, drug diffusion.[1][8]
Silicon-Based Varies (can be tuned from rapid to sustained)Hours to monthsPore size and geometry, surface functionalization, biodegradation rate of the silicon matrix.

Experimental Protocols

The evaluation of drug delivery efficiency relies on a set of standardized experimental protocols. Below are detailed methodologies for key experiments that would be essential in a direct comparative study.

1. In Vitro Drug Release Study

This experiment is crucial to determine the rate at which the drug is released from the carrier in a simulated physiological environment.

  • Objective: To quantify the cumulative release of a drug from PLGA and silicon-based nanoparticles over time.

  • Methodology:

    • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological pH. For certain applications, other media like simulated gastric or intestinal fluid may be used.[9]

    • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a predetermined volume of the release medium in separate vials.

    • Incubation: Place the vials in a shaking incubator at 37°C to simulate body temperature.

    • Sampling: At predefined time intervals, withdraw a small aliquot of the release medium. To maintain sink conditions, replace the withdrawn volume with fresh release medium.[10]

    • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11]

    • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated.

2. Cellular Uptake Analysis

This assay quantifies the extent to which cells internalize the drug delivery nanoparticles.

  • Objective: To compare the cellular uptake efficiency of PLGA and silicon-based nanoparticles in a relevant cell line.

  • Methodology:

    • Cell Culture: Seed a suitable cell line (e.g., cancer cells for oncology applications) in 24-well plates and culture for 24 hours to allow for cell attachment.[12]

    • Nanoparticle Incubation: Treat the cells with fluorescently labeled PLGA and silicon-based nanoparticles at a specific concentration and incubate for a defined period (e.g., 4 hours).[12][13]

    • Washing: After incubation, wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.[12]

    • Cell Lysis: Lyse the cells to release the internalized nanoparticles.[12]

    • Quantification:

      • Fluorometry: Measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer or a plate reader. Correlate the fluorescence intensity to the amount of nanoparticles using a standard curve.[12]

      • Flow Cytometry: Alternatively, detach the cells and analyze the fluorescence of individual cells using a flow cytometer to determine the percentage of cells that have taken up the nanoparticles and the relative amount per cell.[14][15][16]

3. In Vivo Biodistribution Study

This in vivo experiment tracks the distribution of the nanoparticles throughout the body of a living organism.

  • Objective: To determine the pharmacokinetic profile and organ distribution of PLGA and silicon-based nanoparticles after systemic administration in an animal model.

  • Methodology:

    • Animal Model: Utilize a suitable animal model, such as mice or rats.

    • Nanoparticle Administration: Administer nanoparticles labeled with a fluorescent dye or a radionuclide via the desired route (e.g., intravenous injection).[17][18]

    • Time Points: At selected time points post-administration, euthanize a group of animals.[19]

    • Organ Harvesting: Dissect and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).[17][18]

    • Quantification:

      • Fluorescence Imaging: If using fluorescently labeled nanoparticles, the organs can be imaged using an in vivo imaging system to quantify the fluorescence signal.[17][18]

      • Radioactivity Measurement: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.[17][18]

    • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of the different nanoparticles in various organs.[19]

Visualizing the Process

To better understand the experimental workflows and the factors influencing drug delivery, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Comparing Drug Delivery Systems cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Nanoparticle Formulation (PLGA vs. Silicon-Based) Characterization Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization InVitro_Release In Vitro Drug Release Characterization->InVitro_Release Cellular_Uptake Cellular Uptake InVitro_Release->Cellular_Uptake Cytotoxicity Cytotoxicity Assay Cellular_Uptake->Cytotoxicity Biodistribution Biodistribution Study Cytotoxicity->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicology Toxicology Assessment Efficacy->Toxicology Data_Analysis Comparative Data Analysis Toxicology->Data_Analysis PLGA_Factors Factors Influencing PLGA Drug Delivery PLGA PLGA Properties MW Molecular Weight PLGA->MW Ratio Lactide:Glycolide Ratio PLGA->Ratio EndCap End-Cap Group PLGA->EndCap Drug Drug Properties (Hydrophilicity/Hydrophobicity) PLGA->Drug Release Drug Release Profile MW->Release Ratio->Release EndCap->Release Drug->Release

References

A Comparative Guide to the Osteogenic Potential of Disodium Carboxyethyl Siliconate-Coated and Hydroxyapatite-Coated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced bone regeneration strategies, the surface functionalization of biocompatible scaffolds plays a pivotal role in directing cellular behavior and promoting osteogenesis. Among the myriad of available coatings, hydroxyapatite (B223615) (HA) has long been considered the gold standard due to its chemical similarity to the mineral component of bone. However, emerging evidence suggests that silicon-based compounds, such as disodium (B8443419) carboxyethyl siliconate (DCES), may offer enhanced osteogenic potential.

Quantitative Data on Osteogenic Potential

The following tables summarize key quantitative data from studies evaluating the osteogenic potential of silicon-releasing (specifically Si-HA) and HA-coated scaffolds. These markers are critical indicators of osteoblast differentiation and bone matrix formation.

Table 1: Osteogenic Marker Expression on Silicon-Releasing Scaffolds (Si-HA)

Osteogenic MarkerCell TypeSubstrateTime PointFold Change vs. Control/HAReference
Alkaline Phosphatase (ALP) ActivityBone Marrow Stromal Cells (BMSCs)Si-HA14 days~1.5x vs HA[1]
Osteocalcin (B1147995) (OCN) mRNA ExpressionBMSCsSi-HA14 days>2x vs HA[1]
Osteopontin (OPN) mRNA ExpressionBMSCsSi-HA14 days~1.8x vs HA[1]
Mineralized Nodule FormationBMSCsSi-HA21 daysSignificantly higher vs HA[1]

Note: Data for Si-HA is used as a proxy for silicon-releasing scaffolds in the absence of specific data for DCES-coated scaffolds.

Table 2: Osteogenic Marker Expression on Hydroxyapatite (HA) Scaffolds

Osteogenic MarkerCell TypeSubstrateTime PointResultReference
Alkaline Phosphatase (ALP) ActivityDental Pulp Stem Cells (DPSCs)Granular HA21 daysSignificantly increased over time[2]
RUNX2 mRNA ExpressionCGF Primary CellsHA-Si Scaffold21 daysIncreased vs. control[2]
Osteocalcin (OCN) mRNA ExpressionCGF Primary CellsHA-Si Scaffold21 daysIncreased vs. control[2]
Calcium DepositionMC3T3-E1HA-containing hydrogel-Enhanced mineralization[3]

Mechanical Properties of Scaffolds

The mechanical integrity of a scaffold is crucial for providing a stable template for bone regeneration. The following tables present a summary of the mechanical properties reported for silicon-releasing and HA scaffolds.

Table 3: Mechanical Properties of Silicon-Substituted Hydroxyapatite (Si-HA) Scaffolds

PropertyMaterialPorosity (%)ValueReference
Compressive StrengthHA-Si>920.64 ± 0.02 MPa[4]
Compressive StrengthHA-MgSi>920.53 ± 0.01 MPa[4]

Table 4: Mechanical Properties of Hydroxyapatite (HA) Scaffolds

PropertyFabrication MethodPorosity (%)ValueReference
Compressive StrengthGel-casting-0.93 - 6.15 MPa[5]
Elastic ModulusGel-casting-11.46 - 27.27 GPa[5]
Compressive StrengthDigital Light Processing~801.6 ± 0.8 MPa[6]
Compressive StrengthFreeze-casting (30 vol% solid)-~1-7 MPa[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide for assessing osteogenic potential.

Alkaline Phosphatase (ALP) Activity Assay

Purpose: To quantify the activity of ALP, an early marker of osteoblast differentiation.

Protocol:

  • Cell Lysis:

    • Wash cell-seeded scaffolds twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

    • Incubate at 37°C for a specified time (e.g., 10 minutes) to ensure complete lysis.[8]

  • Enzymatic Reaction:

  • Quantification:

    • Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).[9][10]

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[8][11]

    • Calculate ALP activity relative to a standard curve of p-nitrophenol and normalize to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

Purpose: To qualitatively and quantitatively assess calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.

Protocol:

  • Cell Fixation:

    • Wash cell-seeded scaffolds twice with PBS.

    • Fix the cells with 4% paraformaldehyde or 10% buffered formalin for 15-30 minutes at room temperature.[12][13]

    • Wash the scaffolds twice with distilled water.[14]

  • Staining:

    • Prepare a 40 mM Alizarin Red S solution with a pH of 4.1-4.3.[12][15]

    • Incubate the fixed scaffolds in the ARS solution for 20-30 minutes at room temperature.[12]

    • Gently wash the scaffolds with distilled water to remove excess stain.[12]

  • Qualitative Assessment:

    • Visualize the red-orange mineralized nodules under a bright-field microscope.

  • Quantitative Assessment:

    • Destain the scaffolds using a solution of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[12][14]

    • Incubate with shaking for 15-30 minutes.[12]

    • Neutralize the eluate with ammonium (B1175870) hydroxide.[14]

    • Measure the absorbance of the extracted stain at a wavelength of 562 nm.[13]

Osteocalcin (OCN) Expression Analysis (ELISA)

Purpose: To quantify the secretion of osteocalcin, a late-stage marker of osteoblast differentiation.

Protocol:

  • Sample Collection:

    • Collect the cell culture supernatant at desired time points.

    • Centrifuge to remove cellular debris and store at -80°C until analysis.[16]

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for osteocalcin.

    • Block non-specific binding sites with a blocking buffer.

    • Add diluted samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Quantification:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of osteocalcin in the samples based on a standard curve.

Signaling Pathways in Osteogenesis

The osteogenic potential of these scaffold coatings is mediated through the activation of specific intracellular signaling pathways.

Signaling Pathways Activated by Silicon Ions

Silicon ions released from scaffolds are known to stimulate osteogenesis by activating several key signaling pathways. The Wnt/β-catenin and Sonic Hedgehog (SHH) signaling pathways have been shown to be involved in the enhanced proliferation and differentiation of bone marrow stromal cells in the presence of silicon ions.[1] Additionally, silicon can induce the expression of osteogenic genes through the ERK pathway.[17]

Silicon_Signaling Si_ion Silicon Ions Wnt_Pathway Wnt/β-catenin Pathway Si_ion->Wnt_Pathway activates SHH_Pathway Sonic Hedgehog (SHH) Pathway Si_ion->SHH_Pathway activates ERK_Pathway ERK Pathway Si_ion->ERK_Pathway activates Proliferation Cell Proliferation Wnt_Pathway->Proliferation Differentiation Osteogenic Differentiation Wnt_Pathway->Differentiation SHH_Pathway->Proliferation SHH_Pathway->Differentiation Gene_Expression Osteogenic Gene Expression (OCN, OPN, ALP) ERK_Pathway->Gene_Expression HA_Signaling HA Hydroxyapatite Wnt_Pathway Wnt/β-catenin Pathway HA->Wnt_Pathway activates BMP_Pathway BMP Signaling Pathway HA->BMP_Pathway activates Osteoblast_Commitment MSC to Osteoblast Commitment Wnt_Pathway->Osteoblast_Commitment Osteoblast_Differentiation Osteoblast Differentiation & Maturation Wnt_Pathway->Osteoblast_Differentiation synergizes with BMP_Pathway->Osteoblast_Differentiation Osteogenesis_Workflow Scaffold_Prep Scaffold Preparation (DCES vs. HA coating) Cell_Seeding Cell Seeding (e.g., MSCs, Osteoblasts) Scaffold_Prep->Cell_Seeding Culture Osteogenic Induction Culture (up to 28 days) Cell_Seeding->Culture Day7 Day 7 Day14 Day 14 Day21_28 Day 21-28 ALP_Assay ALP Activity Assay (Early Differentiation) Day7->ALP_Assay Gene_Expression Gene Expression Analysis (e.g., RUNX2, OPN) Day14->Gene_Expression OCN_Assay Osteocalcin Assay (Late Differentiation) Day21_28->OCN_Assay ARS_Staining Alizarin Red S Staining (Mineralization) Day21_28->ARS_Staining

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and quality control of pharmaceutical formulations containing Disodium carboxyethyl siliconate, robust and reliable analytical methods are essential for accurate quantification. The cross-validation of different analytical techniques ensures the consistency and accuracy of results, providing a high degree of confidence in the data. This guide offers a comparative overview of potential analytical methods for the quantification of this compound, complete with proposed experimental protocols and illustrative performance data based on similar analytes.

This compound is an ionic species, dissociating in aqueous solution into a carboxyethyl siliconate anion and two sodium cations. Therefore, a comprehensive analytical approach involves the separate quantification of both the anionic and cationic components. This guide will explore High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for the analysis of the carboxyethyl siliconate anion, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Ion Chromatography for the determination of the sodium cation.

Cross-Validation of Analytical Methods: An Overview

Cross-validation is the process of comparing two or more distinct analytical methods to ascertain if they yield equivalent and reliable results for a specific analyte. This is a critical step in method development and validation, particularly in regulated environments, as it:

  • Verifies Accuracy : Confirms the accuracy of a newly developed method against an established or alternative method.

  • Ensures Consistency : Guarantees consistent results across different laboratories, instruments, or analytical platforms.

  • Identifies Matrix Effects : Helps in identifying and understanding potential interferences from the sample matrix that might affect one method differently than another.

  • Regulatory Compliance : Fulfills the requirements of regulatory bodies for comprehensive method validation.

A successful cross-validation study demonstrates the robustness and reliability of the analytical data, which is fundamental for critical decision-making throughout the drug development lifecycle.

Quantification of the Carboxyethyl Siliconate Anion

For the quantification of the organic anion, two primary chromatographic techniques are proposed: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Ion Chromatography (IC) with suppressed conductivity detection.

Comparison of Performance Characteristics for Anion Analysis

The following table summarizes the expected performance characteristics of the proposed methods for the quantification of the carboxyethyl siliconate anion. These values are illustrative and would need to be confirmed during method validation.

Performance CharacteristicHPLC with Charged Aerosol Detection (CAD)Ion Chromatography (IC) with Suppressed Conductivity
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 2.5%
Limit of Quantification (LOQ) ~100 ng on columnLower µg/L range
Specificity High (mass-based detection)High (for ionic species)
Experimental Protocols for Anion Analysis

Charged aerosol detection is a valuable technique for analytes that lack a UV chromophore, such as the carboxyethyl siliconate anion.[1]

  • Instrumentation : A standard HPLC system equipped with a Charged Aerosol Detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water with a suitable volatile buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate : 1.0 mL/min.

  • Detector : Charged Aerosol Detector (CAD).

  • Standard Preparation : A stock solution of this compound is prepared in the mobile phase, followed by serial dilutions to construct a calibration curve.

Ion chromatography is a powerful technique for the separation and quantification of ionic species.[2][3]

  • Instrumentation : An ion chromatography system with a suppressed conductivity detector.

  • Column : A high-capacity anion exchange column.

  • Eluent : A gradient of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer.

  • Flow Rate : 1.0 mL/min.

  • Detection : Suppressed conductivity detection.

  • Standard Preparation : A stock solution of this compound is prepared in deionized water, with subsequent dilutions to create calibration standards.

Visualizing the Analytical Workflow for Anion Analysis

Anion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_cad HPLC-CAD Analysis cluster_ic IC Analysis start Weigh Sample dissolve Dissolve in Aqueous Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject To HPLC-CAD ic_inject Inject into IC System filter->ic_inject To IC hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detection by CAD hplc_sep->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant ic_sep Separation on Anion Exchange Column ic_inject->ic_sep ic_detect Suppressed Conductivity Detection ic_sep->ic_detect ic_quant Quantification ic_detect->ic_quant

Workflow for the quantification of the carboxyethyl siliconate anion.

Quantification of the Sodium Cation

For the quantification of the sodium cation, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Ion Chromatography (IC) with non-suppressed conductivity detection are proposed as orthogonal techniques.

Comparison of Performance Characteristics for Cation Analysis

The following table presents the expected performance characteristics for the quantification of the sodium cation.

Performance CharacteristicInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Ion Chromatography (IC) with Non-Suppressed Conductivity
Linearity (R²) > 0.9999> 0.999
Accuracy (% Recovery) 95.0 - 105.0%96.0 - 104.0%
Precision (% RSD) < 3.0%< 4.0%
Limit of Quantification (LOQ) Sub-ppb rangeppm range
Specificity Very High (mass-to-charge ratio)Moderate (retention time)
Experimental Protocols for Cation Analysis

ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals and non-metals at very low concentrations.

  • Instrumentation : An ICP-MS instrument.

  • Sample Preparation : Samples are accurately diluted in deionized water containing a small percentage of nitric acid to ensure stability. An internal standard (e.g., Yttrium) is added to correct for instrumental drift.

  • Analysis : The diluted sample is introduced into the plasma, and the ions are detected by the mass spectrometer at m/z 23 for sodium.

  • Standard Preparation : A certified sodium standard is serially diluted to prepare a calibration curve.

IC can also be used for the analysis of cations.

  • Instrumentation : An ion chromatography system with a non-suppressed conductivity detector.

  • Column : A cation exchange column.

  • Eluent : An acidic mobile phase, such as methanesulfonic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : Non-suppressed conductivity detection.

  • Standard Preparation : A stock solution of a sodium salt (e.g., sodium chloride) is prepared in deionized water, and serial dilutions are made for the calibration curve.

Visualizing the Analytical Workflow for Cation Analysis

Cation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_icp_ms ICP-MS Analysis cluster_ic_cation IC Analysis start Weigh Sample dissolve Dissolve in Deionized Water start->dissolve icp_dilute Dilute with 2% Nitric Acid & IS dissolve->icp_dilute To ICP-MS ic_filter Filter through 0.45 µm Syringe Filter dissolve->ic_filter To IC icp_analyze Analyze by ICP-MS (m/z 23) icp_dilute->icp_analyze icp_quant Quantification icp_analyze->icp_quant ic_inject Inject into IC System ic_filter->ic_inject ic_sep Separation on Cation Exchange Column ic_inject->ic_sep ic_detect Non-Suppressed Conductivity Detection ic_sep->ic_detect ic_quant Quantification ic_detect->ic_quant

Workflow for the quantification of the sodium cation.

Conclusion

The cross-validation of orthogonal analytical methods is a cornerstone of robust analytical science in the pharmaceutical industry. For the comprehensive quantification of this compound, a dual approach targeting both the carboxyethyl siliconate anion and the sodium cation is recommended.

For the anion, both HPLC-CAD and IC with suppressed conductivity are strong candidate methods, with the choice depending on available instrumentation and desired sensitivity. For the cation, ICP-MS offers superior sensitivity and specificity, making it an excellent reference method, while IC provides a valuable and accessible alternative for cross-validation.

The successful implementation and cross-validation of these methods will ensure the generation of accurate, reliable, and defensible data for the quality control and characterization of this compound in various formulations. It is imperative that any selected method undergoes rigorous validation according to ICH guidelines to demonstrate its suitability for its intended purpose.[4][5]

References

A Comparative Guide to the Stability of Disodium Carboxyethyl Siliconate and Other Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Disodium carboxyethyl siliconate against other common classes of organosilicon compounds, namely silanes and siloxanes. The stability of these compounds is a critical factor in their application as excipients, surface modifiers, and in the formulation of drug delivery systems, where shelf-life and performance under various environmental conditions are paramount. This document summarizes available data on hydrolytic and thermal stability and provides detailed experimental protocols for their assessment.

Introduction to Organosilicon Compounds and Stability

Organosilicon compounds are characterized by carbon-silicon bonds and, in the context of this guide, silicon-oxygen backbones. Their unique properties, including high thermal stability and hydrophobicity, make them valuable in diverse scientific applications. However, their susceptibility to hydrolysis and thermal degradation can impact their efficacy and safety.

This compound (IUPAC Name: disodium;3-[dihydroxy(oxido)silyl]propanoate) is an organic siliconate salt.[1] Like other siliconates, it is water-soluble and its stability is crucial for its function, particularly in aqueous formulations.[2][3][4] This guide benchmarks its expected stability profile against two widely used classes of organosilicon compounds:

  • Alkoxysilanes: Precursors used to form durable siloxane bonds on surfaces. Their stability is dictated by the rate of hydrolysis and subsequent condensation.

  • Siloxanes (Silicones): Polymers with a repeating silicon-oxygen backbone (e.g., polydimethylsiloxane (B3030410) - PDMS), known for their general stability and inertness.

Comparative Hydrolytic Stability

Hydrolytic stability refers to a compound's resistance to reaction with water. For organosilicon compounds, this typically involves the cleavage of Si-O or Si-C bonds, leading to the formation of silanols (Si-OH) and potentially altering the compound's properties.

This compound and other Siliconates: this compound, as a sodium salt of a silanetriol, is expected to be stable in neutral aqueous solutions. However, like related compounds such as sodium methyl siliconate, it is susceptible to changes in pH.[2] In the presence of atmospheric carbon dioxide (a weak acid), siliconates can neutralize and polymerize into a water-repellent polymethylsiloxane layer.[5][6] This reaction is fundamental to their application as surface treatments but indicates instability under acidic conditions. Extreme basic conditions can also promote the formation and rearrangement of silanol (B1196071) groups.[2]

Alkoxysilanes: Alkoxysilanes are designed to be hydrolytically reactive to a certain degree. The hydrolysis of alkoxy groups (e.g., methoxy, ethoxy) is a necessary first step to form reactive silanol groups, which then condense to create a stable, cross-linked siloxane network on a substrate.[7] The rate of this hydrolysis is highly dependent on pH, concentration, and the presence of catalysts. The stability of the final siloxane layer can be significantly enhanced by using dipodal (two silicon atoms) or other cross-linking silanes, which create a more robust and water-resistant three-dimensional network.[8][9]

Siloxanes (Silicones): Polysiloxanes are generally considered hydrolytically stable. However, they can undergo degradation under very acidic (pH < 3) or alkaline (pH > 12) conditions.[10][11] The degradation process is typically slow and involves the cleavage of the Si-O-Si backbone.

Summary of Hydrolytic Stability
Compound ClassGeneral Hydrolytic StabilityKey Influencing FactorsDegradation Products
This compound Stable at neutral pH; reactive/unstable in acidic or highly basic conditions.pH, presence of CO2.Polysiloxanes.
Alkoxysilanes Inherently reactive to water (hydrolyzes to form silanols).pH, water concentration, catalysts, steric hindrance.Silanols, then siloxanes and corresponding alcohol.
Siloxanes (e.g., PDMS) Highly stable under typical conditions (pH 3-11).Extreme pH (acidic or alkaline).Polar siloxanols.[10]

Comparative Thermal Stability

Thermal stability is the ability of a material to resist chemical decomposition at elevated temperatures. The strong silicon-oxygen bond, with a dissociation energy higher than that of a carbon-carbon bond, generally imparts high thermal stability to many organosilicon compounds.[12]

This compound and other Siliconates: Alkali metal siliconates are generally thermally stable.[13] However, like other alkali metal salts of oxoacids, their stability can be influenced by the cation. For instance, the thermal stability of alkali metal carbonates and nitrates increases down the group.[14][15] While specific data for this compound is not readily available, it is expected to possess good thermal stability, comparable to other silicon-oxygen-based materials. The thermal degradation of aqueous alkali metal silicate (B1173343) solutions can be inhibited by additives like zinc oxide.[16]

Alkoxysilanes: The thermal stability of silanes is largely dependent on the organic functional group. Gamma-substituted silanes, a common type, can withstand short-term processing temperatures of up to 350°C and continuous long-term exposure at 160°C.[7]

Siloxanes (Silicones): Polysiloxanes are renowned for their excellent thermal stability.[17][18] Degradation typically occurs at very high temperatures and can proceed via two main pathways: rearrangement to form volatile cyclic siloxanes or oxidative degradation of the organic side groups.

Summary of Thermal Stability
Compound ClassGeneral Thermal Stability ProfileTypical Decomposition Temperature (Td5*)Notes
This compound Expected to be high due to the stable Si-O backbone.Data not available; inferred to be >150°C.Stability can be influenced by the presence of counter-ions and atmospheric conditions.
Alkoxysilanes Good; depends on the organic substituent.~160°C (long-term); ~350°C (short-term).[7]Electron-withdrawing groups can reduce thermal stability.[7]
Siloxanes (e.g., PDMS) Excellent; one of the most thermally stable polymer classes.>350°C (in N2); varies with structure.[18]Degradation can be accelerated by catalysts or an oxidative atmosphere.

*Td5 refers to the temperature at which 5% weight loss is observed via Thermogravimetric Analysis (TGA).

Experimental Protocols

Standardized methods are essential for accurately comparing the stability of different compounds. The following protocols are based on internationally recognized guidelines and common laboratory practices.

Protocol 1: Hydrolytic Stability Testing (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of a substance as a function of pH.

Methodology:

  • Solution Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in deionized water. The concentration should be low enough to ensure complete dissolution and avoid influencing the pH of the buffer.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sealed, sterile containers. The final concentration of the test substance should be below its limit of solubility.

  • Storage: Store the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 5, 10, 24, and 48 hours, and then weekly), withdraw samples from each solution.

  • Analysis: Immediately analyze the samples for the concentration of the remaining parent compound. Suitable analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to measure total silicon in solution.[10][19]

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the rate constant and the half-life of the hydrolysis reaction under each condition.

Protocol 2: Thermal Stability Testing via Thermogravimetric Analysis (TGA) (Adapted from OECD Guideline 113)

Objective: To determine the thermal stability of a substance by measuring its change in mass as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the test substance (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).[20]

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.[17]

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C or 20°C per minute) from ambient temperature to a final temperature (e.g., 800°C).[17][20]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. Key data points to determine are:

    • Onset of Decomposition: The temperature at which significant mass loss begins.

    • Td5, Td10, Td50: The temperatures at which 5%, 10%, and 50% mass loss occurs, respectively.

    • Char Yield: The percentage of mass remaining at the end of the experiment.

  • Interpretation: According to OECD Guideline 113, a substance is considered stable at room temperature if no decomposition is observed below 150°C.[12][21]

Mandatory Visualizations

Organosilicon Hydrolysis and Condensation Pathway

The following diagram illustrates the fundamental reaction pathway for many organosilicon compounds, starting from a hydrolyzable precursor and resulting in a stable siloxane network. This process is central to the mechanism of action for silane (B1218182) coupling agents and is a potential degradation pathway for other silicones under certain conditions.

G cluster_hydrolysis Hydrolysis Step cluster_condensation Condensation Step cluster_surface Surface Interaction A Alkoxysilane / Siliconate (R-Si(OR')3 / R-Si(O-Na+)3) B Silanetriol (R-Si(OH)3) A->B + 3H2O - 3R'OH / 3NaOH C Oligomeric Siloxanes B->C - H2O F Covalent Bonded Surface (Substrate-O-Si-R) B->F D Cross-linked Siloxane Network (-[R-Si(O)-O]n-) C->D Further Condensation - H2O E Substrate with -OH groups E->F

Caption: General pathway of organosilicon hydrolysis and condensation.

General Experimental Workflow for Stability Testing

This workflow outlines the key stages in performing either a hydrolytic or thermal stability study.

G cluster_stress Stress Conditions A Sample Preparation (Weighing, Dissolution) B Application of Stress Condition A->B C Sampling at Time Intervals B->C D Analytical Measurement (e.g., HPLC, TGA) C->D E Data Analysis (Degradation Rate, Half-life) D->E F Stability Assessment E->F B1 Controlled Temperature (e.g., 25°C, 50°C, 70°C) B2 Controlled pH (e.g., 4, 7, 9) B3 Controlled Humidity (e.g., 75% RH)

References

"a comparative study on the protein adsorption characteristics of surfaces modified with different siliconates"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protein Adsorption on Siliconate-Modified Surfaces

For researchers and professionals in drug development and material science, understanding and controlling protein adsorption onto surfaces is a critical challenge. The initial interaction between a material surface and biological fluids is the adsorption of proteins, which subsequently dictates cellular responses and the ultimate biocompatibility of the material.[1] Surface modification with organosilanes (often referred to as siliconates in a broader context of silicon-based surface chemistry) is a widely adopted strategy to modulate these interactions. This guide provides a comparative analysis of protein adsorption on surfaces modified with different silanes, supported by experimental data and detailed methodologies.

Comparison of Protein Adsorption on Different Silane-Modified Surfaces

The extent of protein adsorption on a siliconate-modified surface is governed by a complex interplay of factors including the surface's hydrophilicity, charge, and the conformational flexibility of the grafted molecules.[1][2][3] Below is a summary of quantitative data from various studies, highlighting the performance of different silane (B1218182) modifications in resisting or promoting protein adsorption.

Surface ModificationSubstrateProtein(s)Measurement TechniqueKey Findings on Protein AdsorptionReference
PEO-Silane Amphiphiles SiliconeHuman Fibrinogen (HF)QCM-DPEO-silane amphiphiles with PEO segment lengths of n=8 and n=16 demonstrated significantly low protein adsorption, outperforming conventional PEO-silanes when bulk-modified into silicone.[2][2]
Conventional PEO-Silanes Silicon WaferHuman Fibrinogen (HF)QCM-DWhen directly grafted onto a rigid silicon wafer, conventional PEO-silanes showed better protein resistance with increasing PEO-segment length due to increased hydrophilicity.[2][2]
(3-Aminopropyl)triethoxysilane (APTES) SiliconCandida antarctica lipase (B570770) B (CALB)QCM-D, GA-ATR IRThe stability of the APTES layer is crucial; unstable layers can lead to a decrease in protein adsorption over time due to the loss of the functional silane layer.[4][5][4][5]
Carboxy-functionalized Mesoporous Silica (B1680970) Nanoparticles (MSNs) Silica NanoparticlesSerum ProteinsSDS-PAGE, TGACarboxy-functionalization was found to decrease the extent of protein adsorption compared to unmodified silica nanoparticles.[6][6]
PEG-modified MPS-silica Dental Acrylic CompositeNot specifiedNot specifiedA dental composite with 20 wt% PEG-modified MPS-silica nanoparticles reduced protein adsorption by 28% compared to a composite with only MPS-modified silica.[7][8][7][8]
Hydrophobic vs. Hydrophilic Silanes Glass, PolystyreneAlbumin, IgG, Fibronectin, etc.RadioimmunoassayHydrophobic surfaces showed higher adsorption of adhesion proteins like fibronectin, while hydrophilic surfaces had higher adsorption of albumin and IgG.[1][1]
Zwitterionic Silanes (Cysteine and Sulfobetaine) Silica NanoparticlesHuman Plasma ProteinsGel Electrophoresis, MALDI-TOF MSZwitterionic coatings of cysteine and sulfobetaine (B10348) on silica nanoparticles demonstrated a strong ability to prevent protein corona formation, indicating very low protein adsorption.[9][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of protein adsorption on different surfaces. Below are methodologies for key experimental procedures.

Surface Preparation and Silanization
  • Substrate Cleaning: Silicon wafers or glass slides are typically cleaned by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove organic contaminants. This is often followed by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to create a hydrophilic surface rich in hydroxyl groups.

  • Silanization: The cleaned substrates are immersed in a solution of the desired organosilane (e.g., APTES, PEO-silane) in an anhydrous solvent like toluene (B28343) or ethanol. The reaction is allowed to proceed for a specific duration, often at room temperature or slightly elevated temperatures.[5] The concentration of the silane and the reaction time are critical parameters that influence the quality and density of the resulting monolayer.

  • Rinsing and Curing: After silanization, the substrates are thoroughly rinsed with the solvent to remove any unbound silane molecules. A curing step, typically involving heating in an oven, is often performed to promote the formation of a stable, cross-linked siloxane network on the surface.

Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D is a highly sensitive, real-time technique for monitoring mass changes and the viscoelastic properties of thin films at a surface-liquid interface.[10][11][12]

  • Baseline Establishment: A silanized QCM-D sensor crystal is mounted in the measurement chamber, and a buffer solution (e.g., phosphate-buffered saline, PBS) is flowed over the surface until a stable baseline frequency and dissipation are achieved.

  • Protein Introduction: A solution of the target protein with a known concentration in the same buffer is then introduced into the chamber.

  • Adsorption Monitoring: The changes in resonance frequency (Δf) and dissipation (ΔD) of the crystal are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface (adsorbed protein). The change in dissipation provides information about the rigidity and conformational state of the adsorbed protein layer.

  • Rinsing: After the adsorption has reached a plateau, the buffer solution is reintroduced to rinse away any loosely bound protein. The final stable changes in frequency and dissipation are used to quantify the irreversibly adsorbed protein mass.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in a comparative study of protein adsorption, the following diagrams are provided.

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_analysis Protein Adsorption Analysis cluster_results Data Comparison sub1 Substrate Cleaning (e.g., Silicon Wafer) sub2 Surface Activation (e.g., Oxygen Plasma) sub1->sub2 mod1 Silanization with Siliconate A sub2->mod1 mod2 Silanization with Siliconate B sub2->mod2 mod3 Silanization with Siliconate C sub2->mod3 analysis QCM-D Measurement: 1. Baseline (Buffer) 2. Protein Solution Flow 3. Rinsing (Buffer) mod1->analysis mod2->analysis mod3->analysis results Comparative Analysis of: - Adsorbed Mass (Δf) - Layer Viscoelasticity (ΔD) analysis->results logical_relationship cluster_surface Surface Properties cluster_protein Protein Properties hydro Hydrophilicity/ Hydrophobicity adsorption Protein Adsorption Characteristics hydro->adsorption charge Surface Charge charge->adsorption chem Chemical Functionality (e.g., PEO, Amine, Carboxyl) chem->adsorption p_charge Charge p_charge->adsorption p_size Size & Shape p_size->adsorption p_stability Conformational Stability p_stability->adsorption

References

"in vivo comparison of tissue response to implants coated with Disodium carboxyethyl siliconate and uncoated controls"

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of silicon-based implant coatings versus uncoated controls, supported by experimental data.

The biocompatibility and integration of implanted medical devices are critically influenced by their surface properties. Surface coatings are often applied to enhance the biological performance of implants, promoting better tissue integration and reducing adverse inflammatory responses. This guide provides a comparative overview of the in vivo tissue response to implants coated with silicon-based materials against uncoated controls, drawing upon findings from multiple preclinical studies. While specific data on Disodium carboxyethyl siliconate is limited in the available literature, this guide will focus on the broader, well-researched category of silicon and silica-based coatings, which share similar elemental compositions and biological activity.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies, comparing the performance of silicon-based coated implants to uncoated controls. These metrics are crucial for evaluating the efficacy of the coatings in promoting osseointegration and minimizing inflammatory reactions.

Table 1: Bone-to-Implant Contact (BIC) Percentage

Time PointCoated Implants (Mean BIC %)Uncoated Implants (Mean BIC %)Key Findings
14 DaysLower than control (-3.48% points)Higher than coated (+6.94% points)Initial results show a slightly less favorable bone contact for some coated implants.[1]
21-28 DaysSlightly higher than control (+1.53% points)Slightly lower than coatedThe gap in bone-to-implant contact begins to narrow, with a slight advantage for coated implants.[1]
42-84 DaysSignificantly higher than control (+13.79% points)Significantly lower than coatedOver a longer period, TCP-coatings show a notable improvement in bone-to-implant contact, though results for HA coatings are less significant.[1][2]

Table 2: Histological Evaluation of Tissue Response

ParameterCoated ImplantsUncoated ControlsObservations
InflammationNo sites of inflammation reported.[3]Minimal to moderate inflammation observed in some studies.Silicon-based coatings appear to elicit a benign tissue response.[4]
Fibrous Capsule FormationThinner fibrous capsule formation.Thicker fibrous capsule with higher cell infiltration.[5]Coatings can reduce the fibrotic response, indicating better biocompatibility.[5]
Bone Marrow StateQualitatively higher osteoblastic activity.[6]Normal bone marrow state.Suggests enhanced bone-forming activity at the implant interface.[6]
Giant CellsPresence evaluated to prove biocompatibility.[6]Presence evaluated as a baseline.The presence and number of giant cells are indicators of a foreign body response.[6]
New Bone DepositionSuccessful new bone deposition observed.[3]Variable new bone formation.Coatings generally promote more consistent and successful bone regeneration.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the in vivo assessment of implant coatings.

Animal Model and Implant Placement:

A common preclinical model utilizes rabbits or rats for implant studies.[6][7][8] For instance, in a rabbit model, coated and uncoated implants may be placed in the tibia.[6] In rat models, implants are often placed in the dorsal submuscular plane.[9][10] The choice of animal model depends on the specific research question and the size of the implants being tested.[8]

  • Surgical Procedure: Animals are anesthetized, and the surgical site is prepared under aseptic conditions.[9][10][11] For dental implants, an osteotomy is created to place the implant.[11] For subcutaneous implants, a pocket is created beneath the panniculus carnosus muscle.[9]

  • Groups: Studies typically involve at least two groups: an experimental group receiving the coated implants and a control group receiving uncoated implants.[9][10][12]

  • Time Points: Tissue responses are evaluated at various time points, such as 1, 2, 4, 12, and 26 weeks post-implantation, to assess both short-term and long-term effects.[9][10][12]

Histological and Histomorphometric Analysis:

Following the designated implantation period, animals are euthanized, and the implant with surrounding tissue is retrieved for analysis.

  • Sample Preparation: The tissue specimens are fixed, typically in buffered formalin, dehydrated through a series of alcohol concentrations, and then embedded in a resin.[7][9][12] The embedded tissues are sectioned and stained with dyes like hematoxylin-eosin for microscopic examination.[9][12]

  • Analysis: Histological analysis involves the qualitative and quantitative assessment of the tissue at the implant interface. This includes measuring the bone-to-implant contact (BIC), evaluating the presence and thickness of a fibrous capsule, and identifying inflammatory cells.[3][6]

Visualizing Experimental Processes and Pathways

To better illustrate the workflows and biological interactions involved in these studies, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Pre-clinical Phase cluster_analysis Analysis Phase Animal_Model Animal Model Selection (e.g., Rabbit, Rat) Implant_Groups Group Allocation (Coated vs. Uncoated) Animal_Model->Implant_Groups Surgical_Implantation Surgical Implantation Implant_Groups->Surgical_Implantation Euthanasia Euthanasia & Tissue Retrieval Surgical_Implantation->Euthanasia Histology Histological Preparation (Fixation, Sectioning, Staining) Euthanasia->Histology Microscopy Microscopic Analysis (BIC, Fibrous Capsule) Histology->Microscopy Data_Analysis Quantitative Data Analysis Microscopy->Data_Analysis

Caption: A typical experimental workflow for in vivo implant comparison studies.

Tissue_Response_Pathway cluster_implant Implant Interface cluster_host Host Tissue Response Implant Implant Surface (Coated or Uncoated) Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Cell_Attachment Cellular Attachment (e.g., Osteoblasts, Fibroblasts) Protein_Adsorption->Cell_Attachment Inflammation Inflammatory Response (Macrophages, Giant Cells) Cell_Attachment->Inflammation Tissue_Formation New Tissue Formation (Bone or Fibrous Capsule) Cell_Attachment->Tissue_Formation Inflammation->Tissue_Formation Integration Osseointegration/ Fibrous Encapsulation Tissue_Formation->Integration

Caption: Signaling pathway of tissue response to an implanted material.

References

The Balancing Act: A Cost-Effectiveness Analysis of Disodium Carboxyethyl Siliconate versus Hyaluronic Acid in Biomedical Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and dermatology, the selection of active ingredients is a critical decision, balancing efficacy with economic viability. This guide provides a comparative analysis of Disodium Carboxyethyl Siliconate and Hyaluronic Acid, two prominent compounds utilized for their skin hydration properties in biomedical and cosmetic applications.

In the pursuit of advanced skincare and dermatological treatments, both this compound, a type of silanetriol, and Hyaluronic Acid (HA) have emerged as key ingredients for enhancing skin hydration and barrier function. While Hyaluronic Acid is a well-established and extensively studied glycosaminoglycan, this compound represents a class of organo-silicon compounds that offer a different mechanistic approach to skin health. This comparison guide delves into the cost-effectiveness of these two compounds, supported by available performance data and detailed experimental protocols for their evaluation.

Comparative Overview: Performance and Cost

A direct comparison of this compound and Hyaluronic Acid reveals distinct profiles in terms of their mechanisms of action, available performance data, and market cost. Hyaluronic Acid is renowned for its exceptional water-binding capacity, while silanetriols like this compound are suggested to play a role in stimulating epidermal cell division and reinforcing the skin's protective barrier.[1][2]

The cost of these ingredients can vary significantly based on factors such as purity, molecular weight (for HA), and supplier.[3] The following table provides an estimated cost comparison based on currently available market data.

FeatureThis compoundHyaluronic Acid (High Molecular Weight)
Primary Mechanism Stimulates epidermal cell division, reduces water loss, strengthens skin barrier.[1][4]Binds and retains large amounts of water (up to 1000 times its weight), provides lubrication, and is a key component of the extracellular matrix.[2][4]
Cost per Gram ~$12.15 (for a 25% solution, the cost of the pure active ingredient would be higher)[5]~$6.17[6]
Purity/Grade Typically available in specified concentrations in aqueous solutions.[5]Varies (e.g., cosmetic, medical grade), with price increasing with purity and specific molecular weight.[3]

Quantitative Performance Data: Hyaluronic Acid

Clinical studies on Hyaluronic Acid provide robust quantitative data on its efficacy in skin rejuvenation. A study on the effects of stabilized Hyaluronic Acid gel for aging hands demonstrated significant improvements in skin condition.[7][8]

Performance MetricHyaluronic Acid Gel TreatmentSaline (Placebo)
Global Aesthetic Improvement (at 3 months) Significant improvement reported by all patients.[7][8]Minimal to no improvement.[7][8]
Skin Hydration (at 3 months) Statistically significant improvement.[7][8]No significant improvement.[7][8]
Skin Elasticity (at 3 months) Statistically significant improvement.[7][8]No significant improvement.[7][8]
Skin Roughness (at 3 months) Statistically significant improvement.[7][8]No significant improvement.[7][8]

Note: Direct, publicly available quantitative performance data for this compound in skin hydration from comparative clinical trials is limited. The performance of silanetriols is often described in more qualitative terms, such as stimulating cell division and reducing water loss.[1]

Experimental Protocols for Evaluation

To objectively assess the performance of these compounds, standardized in vitro and in vivo experimental protocols are essential. The following methodologies are based on established practices for evaluating skin hydration and barrier function.

In Vitro Skin Hydration and Barrier Function Assay

This protocol outlines a method to compare the efficacy of this compound and Hyaluronic Acid in an in vitro 3D human skin model.

Objective: To quantify and compare the skin hydration and barrier enhancement properties of this compound and Hyaluronic Acid.

Materials:

  • 3D reconstructed human epidermis (RHE) models

  • Test substances: 1% this compound solution, 1% High Molecular Weight Hyaluronic Acid solution, and a vehicle control (e.g., phosphate-buffered saline).

  • Cell culture medium

  • Sodium Dodecyl Sulfate (SDS) for inducing barrier disruption

  • Transepidermal Water Loss (TEWL) measurement device

  • Raman microspectroscopy equipment for water content analysis

Methodology:

  • Tissue Equilibration: RHE models are equilibrated in a cell culture incubator overnight.

  • Induction of Dryness/Barrier Damage: A subset of the RHE models are treated topically with a 2% SDS solution for 2 hours to induce barrier disruption, mimicking dry skin conditions.

  • Application of Test Substances: 10 µL of each test substance (this compound solution, Hyaluronic Acid solution, and vehicle control) are applied to the surface of both healthy and SDS-treated RHE models.

  • Incubation: The models are incubated for 1, 4, and 24 hours.

  • Transepidermal Water Loss (TEWL) Measurement: At each time point, TEWL is measured to assess the occlusive and barrier-repair properties of the test substances.

  • Water Content Analysis: Following the final TEWL measurement, the RHE models are analyzed using Confocal Raman microspectroscopy to determine the water content within the stratum corneum.[9]

  • Histological Analysis: Tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe any morphological changes in the epidermis.

Data Analysis:

  • Compare the TEWL values between the different treatment groups at each time point. A lower TEWL value indicates better barrier function.

  • Compare the water content in the stratum corneum as determined by Raman spectroscopy. Higher water content signifies improved hydration.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

G cluster_prep Preparation cluster_treatment Treatment Application cluster_analysis Analysis RHE 3D Reconstructed Human Epidermis Equilibration Overnight Equilibration RHE->Equilibration SDS_Treatment Induce Barrier Damage (2% SDS, 2h) Equilibration->SDS_Treatment Healthy_Control Healthy Epidermis Apply_DCS Apply Disodium carboxyethyl siliconate SDS_Treatment->Apply_DCS Apply_HA Apply Hyaluronic Acid SDS_Treatment->Apply_HA Apply_Vehicle Apply Vehicle Control SDS_Treatment->Apply_Vehicle Incubation Incubate (1, 4, 24h) Apply_DCS->Incubation Apply_HA->Incubation Apply_Vehicle->Incubation TEWL Measure TEWL Incubation->TEWL Raman Raman Spectroscopy (Water Content) TEWL->Raman Histology Histological Analysis Raman->Histology G cluster_stimuli External & Internal Stimuli cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response (in Keratinocytes) cluster_outcome Physiological Outcome Growth_Factors Growth Factors Src_AKT Src/AKT Pathway Growth_Factors->Src_AKT MAPK MAPK Pathway (ERK, JNK, p38) Growth_Factors->MAPK Active_Ingredients Active Ingredients (e.g., Silanetriols, Retinoids) Active_Ingredients->Src_AKT Active_Ingredients->MAPK NF_kB NF-κB Src_AKT->NF_kB AP1_CREB AP-1/CREB MAPK->AP1_CREB HAS_Expression ↑ HAS-1, HAS-2, HAS-3 Expression NF_kB->HAS_Expression Barrier_Proteins ↑ Filaggrin, Claudin, Occludin Expression NF_kB->Barrier_Proteins AP1_CREB->HAS_Expression AP1_CREB->Barrier_Proteins HA_Synthesis ↑ Hyaluronic Acid Synthesis HAS_Expression->HA_Synthesis NMF_Production ↑ NMF Production Barrier_Proteins->NMF_Production TJ_Formation ↑ Tight Junction Formation Barrier_Proteins->TJ_Formation Improved_Hydration Improved Skin Hydration & Barrier Function HA_Synthesis->Improved_Hydration NMF_Production->Improved_Hydration TJ_Formation->Improved_Hydration

References

Safety Operating Guide

Proper Disposal Procedures for Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Disodium (B8443419) carboxyethyl siliconate, a mildly alkaline organosilicon compound, requires a specific disposal protocol to mitigate its potential as a skin and eye irritant. This guide provides a comprehensive, step-by-step procedure for the proper disposal of disodium carboxyethyl siliconate waste, focusing on neutralization prior to final disposal.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of this compound and its solutions should be conducted in a well-ventilated area or under a chemical fume hood. An emergency eye wash station and safety shower should be readily accessible.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the neutralization and disposal of a typical 25% aqueous solution of this compound.

ParameterValue/RangeNotes
Initial pH of 25% Solution12.0 - 12.5Highly alkaline, requiring neutralization.
Neutralizing AgentWeak Acid (e.g., 5% Acetic Acid or 5% Citric Acid)Avoids strong acids which can cause a rapid, exothermic reaction.
Target pH for Neutralization6.0 - 8.0Generally acceptable for aqueous waste disposal in many jurisdictions.
Monitoring ToolCalibrated pH Meter or pH Test StripsTo accurately determine the endpoint of the neutralization reaction.
Final Disposal MethodDrain Disposal (if local regulations permit) or Hazardous Waste CollectionDependent on institutional and local environmental regulations.

Experimental Protocol for Neutralization and Disposal

This protocol details the methodology for neutralizing an alkaline solution of this compound before disposal.

Materials:

  • Waste solution of this compound

  • Weak acid solution (e.g., 5% v/v acetic acid or 5% w/v citric acid)

  • Large, chemical-resistant container (e.g., borosilicate glass or high-density polyethylene)

  • Stir bar and magnetic stir plate

  • Calibrated pH meter or pH test strips

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Place the waste container in a chemical fume hood and add a stir bar. Begin gentle stirring of the this compound solution.

  • Initial pH Measurement: Carefully measure and record the initial pH of the waste solution using a calibrated pH meter or pH test strip.

  • Neutralization: Slowly add the weak acid solution dropwise to the stirring alkaline waste. Monitor the pH of the solution continuously. Be mindful of any potential heat generation, and if the container becomes warm, pause the addition to allow it to cool.

  • Endpoint Determination: Continue adding the weak acid until the pH of the solution reaches a neutral range of 6.0 to 8.0.

  • Final Verification: Once the target pH is achieved, stir the solution for an additional 10-15 minutes to ensure the neutralization is complete and the pH is stable.

  • Disposal:

    • Consult your institution's and local environmental regulations for the proper disposal of neutralized silicon-containing waste.

    • If permitted, the neutralized solution can be slowly poured down the drain with a large amount of running water.

    • If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 start Start with Alkaline Waste Solution prep2->start measure_initial_ph Measure Initial pH (12.0-12.5) start->measure_initial_ph add_acid Slowly Add Weak Acid (e.g., 5% Acetic Acid) measure_initial_ph->add_acid monitor_ph Continuously Monitor pH add_acid->monitor_ph check_ph Is pH between 6.0 and 8.0? monitor_ph->check_ph check_ph->add_acid No stabilize Stir for 10-15 min to Stabilize check_ph->stabilize Yes consult_regs Consult Local Regulations stabilize->consult_regs drain_disposal Drain Disposal with Copious Water consult_regs->drain_disposal Permitted hw_collection Collect for Hazardous Waste Pickup consult_regs->hw_collection Not Permitted

Caption: Workflow for the neutralization and disposal of this compound.

Safeguarding Your Research: A Guide to Handling Disodium Carboxyethyl Siliconate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe and efficient work environment is paramount. This guide provides essential safety and logistical information for handling Disodium carboxyethyl siliconate, a compound requiring careful management. Adherence to these protocols will help safeguard researchers and maintain the integrity of your work.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent direct contact. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Neoprene or nitrile rubber glovesEnsure gloves are regularly inspected for tears or degradation.
Eye Protection Chemical gogglesContact lenses should not be worn when handling this chemical.[1]
Skin and Body Wear suitable protective clothingA lab coat or apron should be worn to protect street clothing.
Respiratory NIOSH-certified organic vapor respiratorRecommended where inhalation exposure may occur.[1]

Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure operational efficiency. The following workflow outlines the key steps for safe usage in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Confirm functioning safety showers and eyewash stations Confirm functioning safety showers and eyewash stations Don appropriate PPE Don appropriate PPE Confirm functioning safety showers and eyewash stations->Don appropriate PPE Work in a well-ventilated area Work in a well-ventilated area Don appropriate PPE->Work in a well-ventilated area Dispense chemical carefully Dispense chemical carefully Work in a well-ventilated area->Dispense chemical carefully Securely close container after use Securely close container after use Dispense chemical carefully->Securely close container after use Decontaminate work surfaces Decontaminate work surfaces Securely close container after use->Decontaminate work surfaces Remove and properly store or dispose of PPE Remove and properly store or dispose of PPE Decontaminate work surfaces->Remove and properly store or dispose of PPE Wash hands thoroughly Wash hands thoroughly Remove and properly store or dispose of PPE->Wash hands thoroughly

Figure 1: Standard operational workflow for handling this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical. The following table provides first aid measures as outlined in the safety data sheet.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[1]
Ingestion Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spill Management and Disposal Plan

Proper containment and disposal are essential for environmental safety and regulatory compliance.

Spill Cleanup:

In case of a spill, evacuate unnecessary personnel and ensure the cleanup crew is equipped with the proper protective equipment.[1] Use an absorbent material to collect the spill, then sweep or shovel it into an appropriate container for disposal.[1] Prevent the spill from entering sewers or public waters.[1]

Disposal:

The recommended method for waste disposal of this compound is landfill.[1] All disposal activities must be conducted in accordance with local, state, and federal regulations. It is imperative to avoid releasing the chemical into the environment.[1]

cluster_spill Spill Occurs cluster_containment Containment cluster_cleanup Cleanup & Disposal Evacuate area Evacuate area Don PPE Don PPE Evacuate area->Don PPE Contain spill with absorbent material Contain spill with absorbent material Don PPE->Contain spill with absorbent material Collect residue into a suitable container Collect residue into a suitable container Contain spill with absorbent material->Collect residue into a suitable container Dispose of waste via landfill according to regulations Dispose of waste via landfill according to regulations Collect residue into a suitable container->Dispose of waste via landfill according to regulations

Figure 2: Logical workflow for spill management and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.